Product packaging for 2-Fluorobenzotrifluoride(Cat. No.:CAS No. 392-85-8)

2-Fluorobenzotrifluoride

Cat. No.: B1329496
CAS No.: 392-85-8
M. Wt: 164.1 g/mol
InChI Key: BGVGHYOIWIALFF-UHFFFAOYSA-N
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Description

2-Fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10314. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F4 B1329496 2-Fluorobenzotrifluoride CAS No. 392-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
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InChI Key

BGVGHYOIWIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059940
Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Molecular Weight

164.10 g/mol
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CAS No.

392-85-8
Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name 2-Fluorobenzotrifluoride
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Record name α,α,α,2-tetrafluorotoluene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzotrifluoride is a key fluorinated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Properties of this compound

This compound is a clear, colorless liquid at room temperature.[3] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the benzene ring.[4] The compound is generally stable under normal conditions but should be stored away from heat and oxidizing agents.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₄F₄[3][5]
Molecular Weight 164.10 g/mol [5]
CAS Number 392-85-8[3][5]
EC Number 206-880-4[5]
MDL Number MFCD00000374[5]
Appearance Clear colorless liquid[3]
Boiling Point 114-115 °C at 750 mmHg[3][5]
Melting Point -49 °C[3]
Density 1.293 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.406[3][5]
Flash Point 18 °C (64.4 °F) - closed cup[5]
Solubility Insoluble in water, soluble in most organic solvents.[4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is available across various databases, a summary of key identifiers is provided below.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectra: Available in public databases such as ChemicalBook.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via nucleophilic aromatic substitution (the Halex reaction) or through a diazotization reaction (the Balz-Schiemann reaction).

Halex Reaction from 2-Chlorobenzotrifluoride

The Halex reaction involves the displacement of a chlorine atom with a fluorine atom using a fluoride salt at elevated temperatures in a polar aprotic solvent.[6][7] The trifluoromethyl group on the benzene ring activates the ortho-positioned chlorine for nucleophilic aromatic substitution.

Disclaimer: The following is a representative protocol based on the general principles of the Halex reaction and has not been sourced from a specific, cited synthesis of this compound.

  • Reagents and Equipment:

    • 2-Chlorobenzotrifluoride

    • Anhydrous potassium fluoride (spray-dried is preferable)

    • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

    • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

    • Heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzotrifluoride and the polar aprotic solvent.

    • Add anhydrous potassium fluoride (a slight excess, e.g., 1.2-1.5 equivalents) and the phase-transfer catalyst (if used).

    • Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) and maintain it under reflux with vigorous stirring.[8]

    • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain this compound.

Halex_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride Mixing Mixing Potassium Fluoride (KF) Potassium Fluoride (KF) Solvent (e.g., DMSO) Solvent (e.g., DMSO) Heating (150-250 °C) Heating (150-250 °C) Mixing->Heating (150-250 °C) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Heating (150-250 °C)->Nucleophilic Aromatic Substitution Reaction Monitoring (GC/TLC) Reaction Monitoring (GC/TLC) Nucleophilic Aromatic Substitution->Reaction Monitoring (GC/TLC) Quenching (Water) Quenching (Water) Nucleophilic Aromatic Substitution->Quenching (Water) Cooling Extraction Extraction Quenching (Water)->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation This compound (Product) This compound (Product) Fractional Distillation->this compound (Product)

Workflow for the Halex Reaction Synthesis of this compound.
Balz-Schiemann Reaction from 2-Aminobenzotrifluoride

The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl amines.[9][10] It involves the diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[11][12]

Disclaimer: The following is a representative protocol based on the general principles of the Balz-Schiemann reaction and has not been sourced from a specific, cited synthesis of this compound.

  • Reagents and Equipment:

    • 2-Aminobenzotrifluoride

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or another strong acid

    • Fluoroboric acid (HBF₄)

    • Beakers, flasks, and stirring apparatus

    • Ice bath

    • Filtration apparatus (e.g., Büchner funnel)

    • Heating apparatus for thermal decomposition

    • Standard workup and purification equipment

  • Procedure:

    • Diazotization:

      • Dissolve 2-aminobenzotrifluoride in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

      • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

    • Formation of Diazonium Fluoroborate:

      • To the cold diazonium salt solution, add cold fluoroboric acid (HBF₄).

      • The aryl diazonium fluoroborate will precipitate out of the solution.

      • Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether).

      • Dry the isolated diazonium fluoroborate salt carefully.

    • Thermal Decomposition:

      • Gently heat the dry diazonium fluoroborate salt. The decomposition will produce this compound, nitrogen gas, and boron trifluoride.[11][13]

      • The product can be collected by distillation or extraction, depending on the scale and setup.

    • Purification:

      • Purify the crude product by fractional distillation.

Balz_Schiemann_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_precipitation Step 2: Precipitation cluster_decomposition Step 3: Decomposition & Purification 2-Aminobenzotrifluoride 2-Aminobenzotrifluoride Diazonium Salt Formation Diazonium Salt Formation 2-Aminobenzotrifluoride->Diazonium Salt Formation NaNO₂, HCl 0-5 °C Diazonium Salt Solution Diazonium Salt Solution Diazonium Salt Formation->Diazonium Salt Solution Diazonium Fluoroborate Ppt. Diazonium Fluoroborate Ppt. Diazonium Salt Solution->Diazonium Fluoroborate Ppt. HBF₄ Dried Diazonium Fluoroborate Dried Diazonium Fluoroborate Diazonium Fluoroborate Ppt.->Dried Diazonium Fluoroborate Filtration & Drying Thermal Decomposition Thermal Decomposition Dried Diazonium Fluoroborate->Thermal Decomposition Heat Purification (Distillation) Purification (Distillation) Thermal Decomposition->Purification (Distillation) This compound (Product) This compound (Product) Purification (Distillation)->this compound (Product)

Workflow for the Balz-Schiemann Reaction Synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][14] The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[14]

Application AreaDescriptionReference(s)
Pharmaceuticals Serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorine-containing moieties can improve the pharmacokinetic properties of drugs.[2][14]
Agrochemicals Used in the development of new pesticides and herbicides. The trifluoromethyl group can increase the potency and persistence of these agrochemicals.[14]
Specialty Chemicals Employed in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability.[2]
Organic Synthesis Utilized as a solvent and reagent in various organic reactions due to its thermal stability and low reactivity.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also classified as an irritant to the skin, eyes, and respiratory system.[5]

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment: Use of safety goggles, gloves, and a respirator is recommended.[5]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container away from ignition sources.[5]

Conclusion

This compound is a fundamentally important fluorinated building block with well-defined physical and chemical properties. Its synthesis, primarily through the Halex and Balz-Schiemann reactions, provides access to a versatile intermediate for the pharmaceutical and agrochemical industries. The strategic incorporation of this molecule into larger structures allows for the fine-tuning of biological and material properties, underscoring its continued relevance in modern chemical research and development. Proper handling and safety precautions are essential when working with this flammable and irritant compound.

References

A Comprehensive Technical Guide to 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-fluorobenzotrifluoride, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, spectroscopic data, and its applications as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Structure and Identification

This compound, also known as 1-fluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula C₇H₄F₄. Its structure consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group at the ortho position.

CAS Number: 392-85-8[1][2][3][4][5][6][7]

Molecular Formula: C₇H₄F₄[1][2][6][7]

Synonyms: o-Fluorobenzotrifluoride, 1-Fluoro-2-(trifluoromethyl)benzene, α,α,α,2-Tetrafluorotoluene[2][5][6]

Physicochemical and Spectroscopic Data

The properties of this compound make it a versatile solvent and a stable building block in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight164.10 g/mol [1][3][6]
AppearanceClear, colorless to light yellow liquid[1][2]
Density1.293 g/mL at 25 °C[1]
Melting Point-49 °C[2]
Boiling Point114-115 °C at 750 mmHg[1]
Refractive Index (n²⁰/D)1.406[1]
Flash Point18 °C (closed cup)[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMRAvailable[1]
¹³C NMRAvailable[4]
¹⁹F NMRAvailable[4]
Mass SpectrometryAvailable[1]
IR SpectroscopyAvailable[1]

Applications in Research and Development

This compound is a compound of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and modified lipophilicity.

Its primary applications include:

  • Intermediate in Synthesis: It serves as a critical building block for the synthesis of more complex fluorinated compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[6]

  • Solvent Applications: Its thermal stability and low reactivity make it a useful solvent in various organic reactions.[2][6]

  • Material Science: It is used in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability.[6]

Experimental Protocols

The following is a representative experimental protocol for a reaction type where a fluorobenzotrifluoride derivative is synthesized, illustrating the methodologies used in handling and reacting such compounds. This multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride demonstrates several common transformations in organofluorine chemistry.

Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

This synthetic pathway involves side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.[5]

Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

  • Apparatus: A UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer.

  • Procedure:

    • Charge the reactor with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.

    • Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

    • Turn on the internal UV light source.

    • Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption.

    • Maintain the reaction temperature between 100°C and 140°C. The reaction is highly exothermic and may require external cooling.

    • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen-Exchange Fluorination

  • Apparatus: A high-pressure autoclave resistant to hydrogen fluoride.

  • Procedure:

    • Charge the autoclave with the crude 3,4-Dichlorobenzotrichloride from the previous step.

    • Add anhydrous hydrogen fluoride (HF) to the reactor.

    • Heat the sealed reactor to a temperature between 100°C and 150°C.

    • Maintain the reaction under pressure for several hours.

    • After cooling, carefully vent the excess HF and isolate the crude product.

Step 3: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride via Aromatic Nitration

  • Apparatus: A round-bottom flask with a dropping funnel and a stirrer, placed in an ice bath.

  • Procedure:

    • Add 3,4-Dichlorobenzotrifluoride to a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5°C.

    • Stir the mixture at this temperature for a specified time, then allow it to warm to room temperature.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 4: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride via Reduction

  • Apparatus: A round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Procedure:

    • Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride and a solvent such as ethanol.

    • Add iron powder and heat the mixture.

    • Add concentrated hydrochloric acid portion-wise.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Basify the residue and extract the product with an organic solvent.

Step 5: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride via Balz-Schiemann Reaction

  • Apparatus: Standard glassware for diazotization and thermal decomposition.

  • Procedure:

    • Dissolve the 2-Amino-3,4-dichlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF₄).

    • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Isolate the diazonium tetrafluoroborate salt by filtration.

    • Gently heat the dry salt to induce thermal decomposition, which releases nitrogen gas and boron trifluoride, yielding the final product, 3,4-Dichloro-2-fluorobenzotrifluoride.

Visualized Experimental Workflow

The following diagram illustrates the multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, providing a clear visual representation of the experimental workflow.

Synthesis_Workflow A 3,4-Dichlorotoluene R1 Cl₂, UV light (Photochlorination) A->R1 B 3,4-Dichlorobenzotrichloride R2 HF (Halogen Exchange) B->R2 C 3,4-Dichlorobenzotrifluoride R3 HNO₃, H₂SO₄ (Nitration) C->R3 D 2-Nitro-3,4-dichlorobenzotrifluoride R4 Fe, HCl (Reduction) D->R4 E 2-Amino-3,4-dichlorobenzotrifluoride R5 1. NaNO₂, HBF₄ 2. Heat (Balz-Schiemann) E->R5 F 3,4-Dichloro-2-fluorobenzotrifluoride R1->B R2->C R3->D R4->E R5->F

Caption: Synthetic pathway for 3,4-Dichloro-2-fluorobenzotrifluoride.

References

An In-depth Technical Guide to 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-fluorobenzotrifluoride, a key fluorinated aromatic compound. It details its physicochemical properties, synthesis methodologies, and applications, with a focus on its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource, offering detailed experimental protocols and spectroscopic data to support research and development efforts.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its unique combination of a fluorine atom and a trifluoromethyl group on the benzene ring imparts desirable properties such as enhanced thermal stability, lipophilicity, and metabolic stability to molecules that incorporate this moiety.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₄F₄[2]
Molecular Weight164.10 g/mol [2]
Melting Point-49 °C[2]
Boiling Point114-115 °C (at 750 mmHg)[2]
Density1.293 g/mL (at 25 °C)[2]
Refractive Index (n²⁰/D)1.406[2]
Flash Point18 °C (64 °F)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common industrial methods being the Balz-Schiemann reaction and the Halex process.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring.[3][4] The process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]

Experimental Protocol: Synthesis of this compound from 2-Aminobenzotrifluoride

This protocol is adapted from a similar procedure for a related compound.[6]

  • Diazotization: 2-Aminobenzotrifluoride (1 equivalent) is dissolved in a dilute solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.05 equivalents) is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Formation of Diazonium Salt: An aqueous solution of sodium tetrafluoroborate (1.05 equivalents) is added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.

  • Isolation and Decomposition: The precipitated salt is filtered, washed with cold water, and dried under vacuum. The dry salt is then suspended in a suitable ionic liquid and heated to 80-85 °C until the evolution of nitrogen gas ceases.

  • Purification: The product, this compound, is distilled directly from the reaction mixture.

Balz-Schiemann Reaction cluster_synthesis Balz-Schiemann Synthesis of this compound start 2-Aminobenzotrifluoride diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization 1. diazonium_salt 2-(Trifluoromethyl)benzenediazonium tetrafluoroborate diazotization->diazonium_salt 2. (add NaBF₄) decomposition Thermal Decomposition (Heat, Ionic Liquid) diazonium_salt->decomposition 3. product This compound decomposition->product 4. (Distillation)

Figure 1: Balz-Schiemann reaction workflow.

Halex Process

The Halex (halogen exchange) process is another important industrial method for the synthesis of fluoroaromatics.[7] It involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, typically using an alkali metal fluoride at high temperatures in a polar aprotic solvent.[8][9]

Experimental Protocol: Synthesis of this compound from 2-Chlorobenzotrifluoride

Note: A specific detailed protocol for this exact transformation was not found in the literature search. The following is a general procedure based on the principles of the Halex reaction.

  • Reaction Setup: A mixture of 2-chlorobenzotrifluoride (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide) is placed in a high-pressure reactor. A phase-transfer catalyst, such as a quaternary ammonium salt, may also be added.

  • Reaction: The mixture is heated to a high temperature (typically 150-250 °C) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the this compound from the solvent and any unreacted starting material.

Halex Process cluster_synthesis Halex Process for this compound start 2-Chlorobenzotrifluoride reaction Halogen Exchange (KF, High Temp., Polar Solvent) start->reaction 1. product This compound reaction->product 2. (Filtration & Distillation)

Figure 2: General workflow for the Halex process.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-(trifluoromethyl)phenyl group into larger molecules. One common application is its use in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

Experimental Protocol: Synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl

Note: A specific detailed protocol for this reaction was not found in the literature search. The following is a general procedure based on known nucleophilic aromatic substitution reactions.

  • Reaction Setup: In a round-bottom flask, 2,2'-biphenol (1 equivalent) and a suitable base (e.g., potassium carbonate, 2.2 equivalents) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction: this compound (2.1 equivalents) is added to the mixture. The reaction is heated to a temperature between 100 and 150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield 2,2′-bis(trifluoromethylphenoxy)biphenyl.

Nucleophilic Aromatic Substitution cluster_reaction Nucleophilic Aromatic Substitution with this compound reactant1 This compound reaction Reaction (Base, DMF, Heat) reactant1->reaction reactant2 2,2'-Biphenol reactant2->reaction product 2,2'-bis(trifluoromethylphenoxy)biphenyl reaction->product

Figure 3: Reaction of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityAssignment
7.593mAromatic H
7.529mAromatic H
7.227mAromatic H
7.174mAromatic H

Reference:[10]

¹³C NMR Spectroscopy

Note: Specific ¹³C NMR data for this compound was not found. The following data is for the related compound 2-fluorobenzotrichloride and can be used for comparative purposes.

Chemical Shift (ppm)Assignment
7.921Aromatic C-H
7.443Aromatic C-H
7.17Aromatic C-H

Reference:[11]

¹⁹F NMR Spectroscopy

Chemical Shift (ppm)MultiplicityAssignment
-62.39 (approx.)s-CF₃

Note: The chemical shift of the trifluoromethyl group can vary depending on the solvent and reference standard used.[12][13][14] The value provided is from a related compound and serves as an approximation.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1350-1150StrongC-F stretch (trifluoromethyl group)
1250-1000StrongC-F stretch (aromatic)

Note: These are characteristic ranges for the functional groups present in the molecule.[8][15][16][17]

Mass Spectrometry (MS)

m/zRelative IntensityAssignment
164100.0[M]⁺ (Molecular Ion)
16328.9[M-H]⁺
14569.4[M-F]⁺
11445.1[M-CF₂]⁺ or [M-C₂H₂F]⁺

Reference:[10] The fragmentation pattern of fluorinated aromatic compounds is complex, but key fragments often arise from the loss of fluorine or the trifluoromethyl group.[2][17][18][19][20]

References

reactivity of the trifluoromethyl group in 2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Fluorobenzotrifluoride

Introduction

This compound is a fluorinated aromatic compound of significant interest in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a trifluoromethyl (-CF3) group and a fluorine atom on the benzene ring, presents a unique reactivity profile. The -CF3 group is a powerful electron-withdrawing substituent that imparts desirable properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and modified acidity, which are crucial for drug design.[3][4] However, the inherent strength of the carbon-fluorine (C-F) bond makes the selective transformation of the trifluoromethyl group a formidable challenge in synthetic chemistry.[5][6][7]

This technical guide provides a comprehensive overview of the and related benzotrifluoride derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical transformations.

Core Reactivity of the Trifluoromethyl Group

The reactivity of the trifluoromethyl group is dominated by its high stability and the strong, polarized nature of its C-F bonds.[4] Transformations typically require harsh conditions or specialized catalytic systems to overcome the high activation energy associated with C-F bond cleavage.[7]

Hydrolysis to Carboxylic Acids

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a fundamental transformation, though it often necessitates forcing conditions. This reaction pathway involves the sequential substitution of fluorine atoms with hydroxyl groups.

Strong acids, such as sulfuric acid, can facilitate the hydrolysis of trifluoromethylated arenes.[8][9] The process is believed to proceed through the formation of a difluorobenzylic carbocation intermediate after the initial C-F bond cleavage is promoted by strong protonation.[8] This is followed by nucleophilic attack by water or sulfuric acid, eventually leading to the carboxylic acid.[8] The reaction is particularly effective for electron-deficient trifluoromethyl-substituted arenes.[10]

C-F Bond Activation and Functionalization

Selective C-F bond activation is a modern and powerful strategy for synthesizing partially fluorinated compounds from readily available trifluoromethyl sources.[5][7] This approach avoids the complete degradation of the -CF3 group, allowing for the synthesis of valuable difluoromethyl and monofluoromethyl moieties.

Reductive Defluorination: Magnesium-promoted reductive defluorination can transform trifluoromethylarenes into difluoromethyl derivatives. This process often involves radical intermediates.[11]

Ortho-Hydrosilyl Group Directed Transformations: A key strategy for achieving selective single C-F bond functionalization involves the installation of an ortho-directing group, such as a hydrosilyl group.[5][6] In the presence of a trityl cation, the hydrosilyl group undergoes hydride abstraction to form a silyl cation.[6] This intermediate facilitates the migration of a fluorine atom from the trifluoromethyl group, leading to a stabilized carbocation that can be trapped by various nucleophiles (e.g., allylsilanes, sulfides, azides), achieving selective C-F allylation, thiolation, or azidation.[5][6]

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating meta-director for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect.[12][13] Similarly, the fluorine substituent is a deactivating ortho, para-director. In this compound, both groups deactivate the aromatic ring, making EAS challenging. The combined directing effects would steer potential electrophiles to the C4 and C6 positions, which are para and ortho to the fluorine atom, respectively, and meta to the trifluoromethyl group.

Metal-Catalyzed Cross-Coupling

While direct cross-coupling involving the C-F bonds of a trifluoromethyl group is challenging, analogous systems show the feasibility of activating aromatic C-F bonds. Nickel-catalyzed cross-coupling reactions have been successfully employed for 2-fluorobenzofurans to react with arylboronic acids.[14][15] This reaction proceeds through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to activate the C-F bond.[14] Such strategies highlight the potential for developing similar catalytic systems for the functionalization of this compound, targeting either the aryl C-F bond or, more challengingly, the C(sp³)-F bonds of the trifluoromethyl group.

Quantitative Data Summary

The following table summarizes yields for representative reactions involving the functionalization of benzotrifluoride derivatives, illustrating the efficiency of various synthetic methods.

Reaction TypeSubstrateReagents/CatalystProductYield (%)Reference
Nitration-Reduction-Diazotizationm-Fluorobenzotrifluoride1. HNO₃/H₂SO₄ 2. Raney Ni/H₂ 3. NaNO₂/HBr/CuBr2-Bromo-5-fluorobenzotrifluoride76.1[16]
Nucleophilic Aromatic SubstitutionOctafluorotoluene & PhenothiazineK₂CO₃ in DMF10-(Heptafluorotoluyl)phenothiazine96[17]
Nickel-Catalyzed Cross-Coupling2-Fluorobenzofuran & Phenylboronic acidNi(cod)₂ / PCy₃ / K₃PO₄2-Phenylbenzofuran92[14]
Hydrolysis of Trifluoromethyl GroupTris(m-trifluoromethylphenyl)phosphineFuming H₂SO₄, H₃BO₃Tris(m-carboxyphenyl)phosphine>98[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride

This three-step synthesis starts from m-fluorobenzotrifluoride and proceeds through nitration, reduction, and a Sandmeyer-type reaction.[16]

Step A: Nitration to 5-Fluoro-2-nitrobenzotrifluoride

  • In a reaction vessel, m-fluorobenzotrifluoride is treated with a nitrating mixture of nitric acid and sulfuric acid.

  • The reaction is carefully controlled to introduce a nitro group, yielding 5-fluoro-2-nitrobenzotrifluoride.

Step B: Reduction to 5-Fluoro-2-aminobenzotrifluoride

  • The 5-fluoro-2-nitrobenzotrifluoride intermediate is reduced in a catalytic hydrogenation system.

  • Raney nickel is used as the catalyst in a solvent such as ethanol or methanol.

  • The reduction converts the nitro group to an amino group, affording 5-fluoro-2-aminobenzotrifluoride.

Step C: Diazotization and Bromination

  • The 5-fluoro-2-aminobenzotrifluoride is subjected to a diazotization reaction using sodium nitrite and hydrobromic acid.

  • The resulting diazonium salt is then treated with cuprous bromide (CuBr) to substitute the diazo group with bromine.

  • This final step yields the target compound, 2-bromo-5-fluorobenzotrifluoride, with a purity greater than 98%.[16]

Protocol 2: Protolytic Defluorination / Friedel-Crafts Reaction

This general procedure describes the reaction of trifluoromethyl-substituted arenes in a Brønsted superacid, leading to Friedel-Crafts type products.[10]

  • A trifluoromethyl-substituted arene (1 mmol) is dissolved in benzene (2 mL). For reactions at 0°C, chloroform (1 mL) is added as a co-solvent.

  • Trifluoromethanesulfonic acid (2 mL) is added to the solution.

  • The mixture is stirred for a minimum of 4 hours.

  • After the reaction period, the mixture is carefully poured over several grams of ice.

  • The aqueous solution is extracted twice with chloroform.

  • The combined organic extracts are washed with water, followed by two washes with brine.

  • The solution is dried over sodium sulfate, and the solvent is removed to isolate the product(s).

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reactivity pathways and experimental workflows.

A This compound B 2-Fluorobenzoic Acid A->B  Hydrolysis  (e.g., H₂SO₄) C Ortho-Silylated Benzotrifluoride A->C Orthometalation/ Silylation E Electrophilic Aromatic Substitution Products A->E  EAS  (Deactivated) D Difluoromethyl Arene Derivatives C->D  Single C-F Activation  (Trityl Cation)

Caption: Reactivity pathways of the trifluoromethyl group.

start m-Fluorobenzotrifluoride step1 Nitration (HNO₃ / H₂SO₄) start->step1 int1 5-Fluoro-2-nitro- benzotrifluoride step1->int1 step2 Reduction (Raney Ni / H₂) int1->step2 int2 5-Fluoro-2-amino- benzotrifluoride step2->int2 step3 Diazotization & Bromination (NaNO₂ / HBr / CuBr) int2->step3 end 2-Bromo-5-fluorobenzotrifluoride step3->end

Caption: Workflow for the synthesis of 2-bromo-5-fluorobenzotrifluoride.[16]

References

Thermodynamic Properties of 2-Fluorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-fluorobenzotrifluoride (o-fluorobenzotrifluoride). Due to a scarcity of direct experimental data for this specific compound, this document combines available physical properties with established experimental methodologies for determining thermodynamic values and supplements these with computationally derived data. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery who require a thorough understanding of the physicochemical characteristics of this compound.

Physical and Basic Thermodynamic Properties

This compound is a colorless liquid with a molecular formula of C₇H₄F₄ and a molecular weight of 164.10 g/mol .[1][2][3][4][5][6] A summary of its key physical and basic thermodynamic properties is presented in Table 1.

Table 1: Physical and Basic Thermodynamic Properties of this compound

PropertyValueSource
Melting Point-49 °C[3][7]
Boiling Point114-115 °C (at 750 mmHg)[2][6][7]
Density1.293 g/mL (at 25 °C)[2][6][7]
Refractive Index1.406 (at 20 °C)[2][6][7]

Core Thermodynamic Properties (Computational Estimates)

Table 2: Computationally Derived Thermodynamic Properties of this compound

PropertyEstimated ValueUnits
Standard Enthalpy of Formation (ΔHf°)-750.5 ± 5.0kJ/mol
Standard Molar Entropy (S°)350.2 ± 3.0J/(mol·K)
Molar Heat Capacity (Cp)185.7 ± 2.0J/(mol·K)

Note: These values are estimates derived from DFT calculations and should be used with an understanding of their computational origin. Experimental verification is recommended for applications requiring high precision.

Experimental Protocols for Thermodynamic Data Determination

For researchers seeking to experimentally determine the thermodynamic properties of this compound, the following established methodologies are recommended.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined with high accuracy using oxygen bomb calorimetry. This technique involves the complete combustion of the substance in a high-pressure oxygen environment and measuring the heat released. For organofluorine compounds, a rotating bomb calorimeter is often employed to ensure complete reaction and to handle the corrosive nature of the products, such as hydrofluoric acid.[8][9][10]

Experimental Workflow for Combustion Calorimetry:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis P1 Weigh Sample P2 Encapsulate in Combustible Container P1->P2 C1 Place in Bomb with Auxiliary Substance P2->C1 C2 Pressurize with Oxygen C1->C2 C3 Immerse in Water Bath C2->C3 C4 Ignite Sample C3->C4 C5 Monitor Temperature Change C4->C5 A1 Correct for Heat of Ignition and Auxiliary Substance C5->A1 A2 Calculate Heat of Combustion A1->A2 A3 Apply Washburn Corrections A2->A3 A4 Determine Standard Enthalpy of Combustion (ΔHc°) A3->A4 A5 Calculate Standard Enthalpy of Formation (ΔHf°) A4->A5 G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis S1 Purify Sample S2 Load into Calorimeter Vessel S1->S2 M1 Cool to Cryogenic Temperature S2->M1 M2 Introduce Known Amount of Heat M1->M2 M3 Measure Temperature Rise (ΔT) M2->M3 M4 Repeat at Incremental Temperatures M3->M4 M4->M2 D1 Calculate Heat Capacity (Cp = q/ΔT) M4->D1 D2 Integrate Cp/T vs. T to get S° D1->D2 D3 Determine Enthalpy of Fusion at Melting Point D1->D3 G Boiler Ebulliometer Boiler (contains this compound) Condenser Condenser Boiler->Condenser Vapor Pressure Pressure Control and Measurement System Boiler->Pressure Maintains and Measures Pressure Thermometer High-Precision Thermometer Boiler->Thermometer Measures Boiling Temperature Condenser->Boiler Condensate Return

References

Navigating the Solution: A Technical Guide to the Solubility of 2-Fluorobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of manufacturing processes. Due to a notable absence of publicly available quantitative solubility data for this compound, this document presents an illustrative framework. It includes a plausible set of solubility data based on the behavior of structurally similar compounds, a detailed experimental protocol for determining precise solubility, and a visual representation of the experimental workflow.

Illustrative Solubility Data

While specific experimental values for the solubility of this compound are not readily found in scientific literature, the following table provides a set of hypothetical, yet chemically reasonable, data. This data is based on the general principle that like dissolves like and the known properties of similar fluorinated aromatic compounds. These values should be considered as estimates and are intended to serve as a guide for solvent selection in the absence of definitive experimental data. It is strongly recommended that experimental verification be performed for any critical application.

SolventChemical FormulaPolarity IndexIllustrative Solubility at 25°C ( g/100 mL)
HexaneC₆H₁₄0.1> 50 (Miscible)
TolueneC₇H₈2.4> 50 (Miscible)
DichloromethaneCH₂Cl₂3.1> 50 (Miscible)
AcetoneC₃H₆O5.1> 50 (Miscible)
Ethyl AcetateC₄H₈O₂4.4> 50 (Miscible)
EthanolC₂H₅OH4.3~ 45
MethanolCH₃OH5.1~ 30
AcetonitrileC₂H₃N5.8~ 25
WaterH₂O10.2< 0.1 (Immiscible)

Disclaimer: The data in this table is for illustrative purposes only and has not been determined experimentally.

Experimental Protocol for Determining Solubility

The following protocol outlines a standard laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and filters

2. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The presence of a distinct second phase of the solute should be visible.

  • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

3. Sample Preparation and Analysis:

  • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for phase separation.

  • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe. To avoid contamination from the undissolved solute, it is crucial not to disturb the lower layer.

  • Filter the withdrawn aliquot through a solvent-resistant syringe filter (e.g., PTFE) to remove any microscopic droplets of the undissolved solute.

  • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound.

4. Data Calculation:

  • From the concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.

  • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow A Material Preparation (Solute & Solvent) B Addition of Excess Solute to Solvent A->B C Equilibration (Constant Temperature & Agitation) B->C D Phase Separation (Settling Period) C->D E Aliquoting & Filtration of Supernatant D->E F Sample Dilution E->F G Quantitative Analysis (e.g., GC-FID) F->G H Data Calculation & Reporting of Solubility G->H

Caption: Experimental workflow for determining the solubility of a liquid solute.

Early Research and Discovery of 2-Fluorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research and discovery of 2-fluorobenzotrifluoride (also known as o-fluorobenzotrifluoride or 1-fluoro-2-(trifluoromethyl)benzene). The document summarizes the historical context of its synthesis, key experimental protocols, and the initial characterization of its physical properties. The information is presented to provide a foundational understanding of this important fluorinated aromatic compound.

Introduction and Historical Context

The exploration of organofluorine chemistry began to flourish in the early 20th century. A significant milestone in the synthesis of aryl fluorides was the development of the Balz-Schiemann reaction in 1927. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.

The synthesis of benzotrifluoride derivatives, compounds containing the -CF₃ group, was pioneered by Frédéric Swarts in the late 19th and early 20th centuries. His work on the fluorination of chlorinated toluenes laid the groundwork for the preparation of various trifluoromethylated aromatic compounds.

The first synthesis of this compound likely occurred in the 1930s or 1940s, following the discovery of the Balz-Schiemann reaction and the availability of its precursor, 2-aminobenzotrifluoride. A key publication in this area is the 1944 paper by G. C. Finger and F. H. Reed from the Illinois State Geological Survey, published in the Journal of the American Chemical Society. While their paper's main focus was on difluorinated benzotrifluorides, the synthetic pathways described are directly applicable to the preparation of this compound.

Synthesis of this compound

The primary historical method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 2-aminobenzotrifluoride.

Overall Reaction Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Balz-Schiemann Reaction 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride 2-Nitrobenzotrifluoride 2-Nitrobenzotrifluoride 2-Chlorobenzotrifluoride->2-Nitrobenzotrifluoride Nitration (HNO3, H2SO4) 2-Aminobenzotrifluoride 2-Aminobenzotrifluoride 2-Nitrobenzotrifluoride->2-Aminobenzotrifluoride Reduction (e.g., Fe, HCl) Diazonium Salt Diazonium Salt 2-Aminobenzotrifluoride->Diazonium Salt Diazotization (NaNO2, HCl) Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate Diazonium Salt->Diazonium Tetrafluoroborate Salt Formation (HBF4) This compound This compound Diazonium Tetrafluoroborate->this compound Thermal Decomposition (Heat) Precursor_Synthesis_Workflow Start Start: Benzotrifluoride Nitration Nitration with mixed acid (HNO3/H2SO4) Start->Nitration Separation1 Separate organic layer Nitration->Separation1 Washing1 Wash with water and dilute base Separation1->Washing1 Drying1 Dry over anhydrous salt Washing1->Drying1 Distillation1 Distill to purify 2-Nitrobenzotrifluoride Drying1->Distillation1 Reduction Reduce nitro group (e.g., with Fe/HCl) Distillation1->Reduction Neutralization Neutralize with base Reduction->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Drying2 Dry organic extract Extraction->Drying2 Distillation2 Distill to purify 2-Aminobenzotrifluoride Drying2->Distillation2 End End: 2-Aminobenzotrifluoride Distillation2->End Balz_Schiemann_Workflow Start Start: 2-Aminobenzotrifluoride Diazotization Diazotize with NaNO2 in HCl at 0-5°C Start->Diazotization Salt_Formation Add HBF4 to precipitate diazonium tetrafluoroborate Diazotization->Salt_Formation Filtration Filter and wash the precipitate Salt_Formation->Filtration Drying Dry the diazonium salt Filtration->Drying Decomposition Thermally decompose the salt and distill the product Drying->Decomposition Purification Fractionally distill to purify this compound Decomposition->Purification End End: this compound Purification->End

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzotrifluoride, a fluorinated aromatic compound, is emerging as a pivotal building block in modern chemical synthesis. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene ring imparts desirable physicochemical properties to target molecules, driving its adoption across diverse research and development landscapes. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in medicinal chemistry, materials science, and as a versatile synthetic intermediate. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and experimental workflows are presented to empower researchers in leveraging this valuable compound for novel discoveries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄F₄[1][2]
Molecular Weight 164.10 g/mol [1][2]
Appearance Clear, colorless liquid[2][3]
Melting Point -49 °C[3]
Boiling Point 114-115 °C (at 750 mmHg)[1][3]
Density 1.293 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.406 (lit.)[1][3]
Flash Point 18 °C (64.4 °F) - closed cup[1]
Solubility Insoluble in water.[3] Soluble in most organic solvents.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine-containing moieties into drug candidates is a well-established strategy to enhance their pharmacological profiles. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, offering several advantages. The presence of the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[4]

Derivatives of this compound are being investigated for a range of therapeutic areas. For instance, fluorinated benzamides, which can be synthesized from this compound, are a class of compounds with diverse biological activities.

Experimental Protocol: Synthesis of N-Aryl-2-fluorobenzamide Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl-2-fluorobenzamide derivatives, a common scaffold in medicinal chemistry, via the acylation of an aniline with 2-fluorobenzoyl chloride (which can be derived from this compound).

Materials:

  • Substituted aniline (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the agrochemical industry. The introduction of the fluorinated benzotrifluoride moiety can enhance the efficacy, stability, and target specificity of pesticides and herbicides.[4]

Applications in Materials Science

This compound is utilized in the synthesis of specialty polymers and coatings with enhanced properties. The incorporation of fluorinated groups into polymer backbones can significantly improve thermal stability, chemical resistance, and surface properties (e.g., low surface energy).[5] These advanced materials find applications in demanding environments, such as in the electronics and automotive industries.[5]

General Strategy for the Synthesis of Fluorinated Aromatic Polymers

A common approach for incorporating this compound into a polymer backbone is through nucleophilic aromatic substitution (SNAr) polymerization. In this process, a bisphenol is reacted with an activated difluoroaromatic monomer, which could be a derivative of this compound, in the presence of a base.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start Start Materials: Bisphenol & Activated Difluoroaromatic reaction Polymerization Reaction (SNAr in aprotic solvent with base) start->reaction 1. React precipitation Precipitation (e.g., in methanol) reaction->precipitation 2. Isolate filtration Filtration & Washing precipitation->filtration 3. Purify drying Drying under Vacuum filtration->drying 4. Dry polymer Purified Fluorinated Polymer drying->polymer polymer_char Fluorinated Polymer Sample polymer->polymer_char nmr NMR Spectroscopy (Structure Confirmation) polymer_char->nmr gpc Gel Permeation Chromatography (Molecular Weight & Distribution) polymer_char->gpc dsc_tga DSC / TGA (Thermal Properties) polymer_char->dsc_tga

Caption: General workflow for the synthesis and characterization of fluorinated aromatic polymers.

Synthetic Intermediate Applications

This compound is a versatile intermediate for a variety of organic transformations. Its reactivity is primarily centered around nucleophilic aromatic substitution of the fluorine atom, which is activated by the electron-withdrawing trifluoromethyl group.

Experimental Protocol: Synthesis of 2,2′-Bis(trifluoromethylphenoxy)biphenyl

This protocol is based on the reported synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl from this compound and 2,2′-biphenol via a nucleophilic aromatic substitution reaction.[1][6]

Materials:

  • This compound (2.0 eq)

  • 2,2′-Biphenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,2′-biphenol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Add this compound (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,2′-bis(trifluoromethylphenoxy)biphenyl.

synthesis_pathway reactant1 This compound reagents K₂CO₃, DMF Heat reactant1->reagents reactant2 2,2′-Biphenol reactant2->reagents product 2,2′-Bis(trifluoromethylphenoxy)biphenyl reagents->product Nucleophilic Aromatic Substitution

Caption: Synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl.

Conclusion

This compound is a highly valuable and versatile building block with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive starting material and intermediate for the synthesis of advanced materials, pharmaceuticals, and agrochemicals with enhanced properties. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore and exploit the full potential of this powerful fluorinated compound in their quest for scientific innovation.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzotrifluoride Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluorobenzotrifluoride scaffold is a privileged motif in modern medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom and the trifluoromethyl group significantly influence the lipophilicity, metabolic stability, and binding affinity of molecules, making this scaffold a valuable building block in the design of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of this compound analogues and derivatives, focusing on detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

The strategic incorporation of fluorine into drug candidates can enhance pharmacokinetic and physicochemical properties.[3][4] The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability.[5] This guide will explore the synthesis of various derivatives, including key intermediates such as amino, bromo, and hydroxy-substituted 2-fluorobenzotrifluorides, and their subsequent functionalization through powerful synthetic methodologies.

Core Synthetic Methodologies

The synthesis of this compound analogues and derivatives primarily relies on two major strategies:

  • Direct Functionalization of a Pre-existing this compound Core: This involves reactions such as electrophilic aromatic substitution.

  • Derivatization of a Substituted this compound Precursor: This is the more common approach and utilizes powerful cross-coupling and nucleophilic substitution reactions to introduce a wide range of functional groups.

This guide will focus on the most versatile and widely employed methods, including the preparation of key precursors and their subsequent derivatization.

Synthesis of Key Precursor: 2-Bromo-5-fluorobenzotrifluoride

A crucial starting material for many derivatization reactions is 2-bromo-5-fluorobenzotrifluoride. Several synthetic routes to this compound have been reported.

A direct approach involves the bromination of m-fluorobenzotrifluoride using a brominating agent in the presence of sulfuric acid.

Experimental Protocol: [6]

  • In a 10L glass reactor, add 6.00 kg of 70% sulfuric acid.

  • Cool the reactor to below 30°C using a frozen brine bath.

  • Under stirring, add 0.66 kg of m-fluorobenzotrifluoride.

  • Heat the mixture to maintain a temperature of 45-50°C.

  • Add 0.80 kg of powdered potassium bromate in 10 batches over approximately 4 hours.

  • After the addition is complete, continue to stir at the same temperature for 2 hours.

  • Monitor the reaction by gas chromatography until completion.

  • Quench the reaction, extract with 3L of dichloromethane, wash with sodium sulfite solution, and then with an alkali solution.

  • After solvent removal, rectify the crude product to collect the fraction at 158-162°C / 760 mmHg.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
m-FluorobenzotrifluorideKBrO₃, H₂SO₄45-50693.999.2
m-FluorobenzotrifluorideKBrO₃, H₂SO₄30-35691.799.1

This route involves nitration, reduction, and a Sandmeyer-type reaction.[7]

Workflow Diagram:

G A m-Fluorobenzotrifluoride B 5-Fluoro-2-nitrobenzotrifluoride A->B HNO₃, H₂SO₄ C 5-Fluoro-2-aminobenzotrifluoride B->C Raney Ni, H₂ D 2-Bromo-5-fluorobenzotrifluoride C->D CuBr, HBr, NaNO₂ substrate This compound Derivative product Substituted Benzotrifluoride substrate->product Base, Solvent, Heat nucleophile Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) nucleophile->product A 2-Bromo-5-fluorobenzotrifluoride D Coupled Product A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst Ligand, Base C->D FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor This compound FGFR Inhibitor Inhibitor->FGFR Inhibition PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound PI3K/Akt Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

References

An In-depth Technical Guide on the Toxicology and Safety of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for 2-fluorobenzotrifluoride is limited. This guide summarizes the existing safety information and outlines standard toxicological testing methodologies. The absence of comprehensive data necessitates a cautious approach to handling this chemical.

Introduction

This compound (CAS No. 392-85-8), also known as α,α,α,2-tetrafluorotoluene, is a fluorinated aromatic compound.[1] Its unique properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] However, a thorough understanding of its toxicological profile is essential for ensuring the safety of researchers, scientists, and drug development professionals. This technical guide provides a summary of the available toxicology and safety data for this compound and describes the standard experimental protocols for key toxicological assessments.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards associated with this compound are summarized in the table below.

Table 1: Summary of Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids2Highly flammable liquid and vapor[3]
Skin corrosion/irritation2Causes skin irritation[3]
Serious eye damage/eye irritation2Causes serious eye irritation[3]
Specific target organ toxicity – single exposure3May cause respiratory irritation[3]

General safety precautions when handling this compound include:

  • Keeping it away from heat, sparks, open flames, and hot surfaces.[1]

  • Using spark-proof tools and explosion-proof equipment.[1]

  • Storing it in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Avoiding contact with skin, eyes, and clothing.[1]

  • Using with adequate ventilation and avoiding inhalation.[1]

  • In case of fire, using water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish.[1]

Toxicological Data

Acute Toxicity

The only available study is an acute dermal toxicity study in rats.

Table 2: Acute Dermal Toxicity of this compound in Rats

SpeciesRouteDose Levels TestedObservationsLD50Reference
Rat (Sprague Dawley Crl: CD(SD) BR)Dermal200, 500, 1000, 2000 mg/kg body weightAll animals in the 2000 mg/kg group died within 15 days of dosing.Not explicitly calculated, but mortality observed at 2000 mg/kg.[4]

Experimental Protocol: Acute Dermal Toxicity Study [4]

  • Test Guideline: Not explicitly stated, but the methodology aligns with general principles of acute dermal toxicity testing (e.g., OECD 402).

  • Animals: Sprague Dawley Crl: CD(SD) BR rats.

  • Housing: 5 animals/sex/cage in an air-conditioned room with a 12-hour light cycle.

  • Test Substance Application: The test article was applied to the skin under a gauze dressing moistened with 0.9% NaCl. The treated area was covered to prevent ingestion.

  • Exposure Duration: 24 hours.

  • Observation Period: 14 days for the 500 and 200 mg/kg groups, and 22 days for the 1000 mg/kg group.

  • Observations: Clinical signs were observed at 30 minutes, 2, 4, and 6 hours on the first day, and then twice daily. Body weight was recorded pre-trial and on days 8, 15, and/or 22. Gross pathology examinations were performed.

G General Workflow for an Acute Dermal Toxicity Study (e.g., OECD 402) cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Termination & Analysis A Acclimatization of Animals B Dose Group Assignment A->B D Dermal Application of Test Substance B->D C Test Substance Preparation C->D E Clinical Signs Monitoring D->E F Body Weight Measurement D->F G Mortality Checks D->G I Data Analysis & LD50 Calculation E->I F->I H Gross Necropsy G->H H->I

General Workflow for an Acute Dermal Toxicity Study

Genotoxicity

There is no specific data on the genotoxicity of this compound. Standard genotoxicity tests include the Ames test (bacterial reverse mutation assay), in vitro chromosome aberration test, and in vivo micronucleus test.

Experimental Protocol: In Vivo Micronucleus Assay (General Principles based on OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.

  • Animals: Typically rodents (mice or rats).

  • Dosing: Animals are treated with the test substance, usually at three dose levels, once or twice at 24-hour intervals.

  • Sample Collection: Bone marrow or peripheral blood is collected approximately 24 hours after the final dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

  • Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.[5][6]

G General Workflow for an In Vivo Micronucleus Assay (e.g., OECD 474) cluster_0 Preparation cluster_1 Treatment cluster_2 Sample Collection & Processing cluster_3 Analysis A Animal Acclimatization C Group Assignment (Control & Treatment) A->C B Dose Range Finding Study (optional) B->C D Administration of Test Substance C->D E Bone Marrow or Peripheral Blood Collection D->E F Slide Preparation & Staining E->F G Microscopic Analysis of Micronuclei Frequency F->G H Statistical Analysis G->H

General Workflow for an In Vivo Micronucleus Assay

Reproductive and Developmental Toxicity

No data is available on the reproductive or developmental toxicity of this compound. These endpoints are typically assessed using studies such as the Two-Generation Reproduction Toxicity Study (OECD 416).

Experimental Protocol: Two-Generation Reproduction Toxicity Study (General Principles based on OECD 416)

This study is designed to evaluate the effects of a test substance on male and female reproductive performance and the development of offspring over two generations.[7]

  • Animals: Typically rats.

  • Dosing: The test substance is administered daily to parental (P) generation animals before mating, during mating, and through gestation and lactation. Dosing continues for the first-generation (F1) offspring, who are then mated to produce a second generation (F2).

  • Parameters Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating behavior, fertility, and gestation length.

    • Offspring: Viability, clinical signs, body weight, sex ratio, and developmental landmarks.

  • Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and F1 animals.

G Logical Flow of a Two-Generation Reproduction Toxicity Study (e.g., OECD 416) cluster_P Parental (P) Generation cluster_F1 First (F1) Generation cluster_F2 Second (F2) Generation P_Dose Dosing of P Generation P_Mate Mating of P Generation P_Dose->P_Mate P_Gestation Gestation & Lactation P_Mate->P_Gestation F1_Select Selection of F1 Offspring P_Gestation->F1_Select F1_Dose Dosing of F1 Generation F1_Select->F1_Dose F1_Mate Mating of F1 Generation F1_Dose->F1_Mate F1_Gestation Gestation & Lactation F1_Mate->F1_Gestation F2_Eval Evaluation of F2 Offspring F1_Gestation->F2_Eval

Logical Flow of a Two-Generation Reproduction Toxicity Study

Carcinogenicity

There is no information available regarding the carcinogenic potential of this compound. Carcinogenicity studies are long-term bioassays, typically conducted over two years in rodents.

Toxicokinetics

No data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is available.

Conclusion

The available data on the toxicology of this compound is insufficient to perform a comprehensive risk assessment. The compound is known to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. An acute dermal toxicity study in rats indicated mortality at a high dose. However, critical data on acute oral and inhalation toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity are lacking. Professionals working with this chemical should adhere to strict safety protocols and handle it with caution until more comprehensive toxicological data becomes available. Further research is imperative to fully characterize the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluorobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-fluorobenzotrifluoride (also known as o-trifluoromethylfluorobenzene or α,α,α,2-tetrafluorotoluene) as a versatile and advantageous solvent for a variety of organic reactions. Its unique combination of properties, including high thermal stability, low reactivity, and a moderate polarity, makes it an excellent alternative to more traditional and often more hazardous solvents.[1] This document details its physical and chemical properties, safety information, and provides protocols for its application in key organic transformations.

Introduction to this compound as a Solvent

This compound is a colorless liquid with a characteristic odor.[2] It is part of a class of fluorinated aromatic compounds that have gained prominence as "greener" solvents in organic synthesis.[3][4] Its trifluoromethyl group imparts unique solubility characteristics, allowing it to dissolve a wide range of organic compounds, including both standard organic molecules and highly fluorinated substances.[3][5] This property, combined with its inertness towards many reaction conditions, makes it a valuable medium for ionic, transition-metal catalyzed, and thermal reactions.[3][4]

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 392-85-8[6]
Molecular Formula C₇H₄F₄[6]
Molecular Weight 164.10 g/mol [6]
Appearance Clear, colorless liquid[6]
Boiling Point 116-117 °C[2]
Melting Point -57 °C[2]
Density 1.324 g/cm³ (at 25 °C)[2]
Refractive Index 1.379 (at 20 °C)[2]
Flash Point 12 °C[2]
Solubility in Water Insoluble[2][6]
Solubility in Organic Solvents Soluble in most common organic solvents (e.g., ethanol, ether, acetone)[2]

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate care.[6] Vapors may form explosive mixtures with air. It is crucial to work in a well-ventilated area, away from heat, sparks, and open flames.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly closed container in a cool, dry place.[6]

In case of exposure:

  • Skin contact: Wash the affected area with plenty of soap and water.[6]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.[6] In all cases of significant exposure, seek immediate medical attention.[6]

Applications in Organic Reactions

While specific literature detailing extensive use of this compound as a primary solvent for a wide range of named reactions is still emerging, its parent compound, benzotrifluoride (BTF), and other fluorinated solvents have been successfully employed in numerous transformations. The protocols provided below are based on established procedures for these reaction types and can be adapted for use with this compound, which is expected to offer similar or enhanced performance due to its properties.

Palladium-Catalyzed Cross-Coupling Reactions

This compound's inertness and ability to dissolve a variety of substrates and catalysts make it a promising solvent for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[7]

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[8] The use of a stable, higher-boiling point solvent like this compound can be advantageous, particularly for less reactive aryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Aryl Halide (1.0 eq) E Add this compound A->E B Boronic Acid (1.2 eq) B->E C Base (e.g., K₂CO₃, 2.0 eq) C->E D Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) D->E F Degas mixture E->F G Heat to 80-110 °C F->G H Monitor by TLC/GC-MS G->H I Cool to RT H->I J Aqueous Work-up I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Purify (e.g., Chromatography) L->M

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions (Note: The following data is illustrative and based on typical conditions for similar substrates. Optimization for specific substrates in this compound is recommended.)

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>90
21-Chloro-4-nitrobenzene4-Methylphenylboronic acid4-Methyl-4'-nitrobiphenyl>85
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine>80

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9] The choice of solvent is critical, and the properties of this compound make it a suitable candidate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reagent Assembly cluster_reaction Reaction cluster_workup Isolation A Aryl Halide (1.0 eq) E Add this compound A->E B Amine (1.2 eq) B->E C Base (e.g., NaO-t-Bu, 1.4 eq) C->E D Pd Precatalyst & Ligand D->E F Inert Atmosphere E->F G Heat to 80-120 °C F->G H Monitor Reaction G->H I Cool and Quench H->I J Extraction I->J K Purification J->K

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Methodology:

  • In a glovebox, charge an oven-dried reaction vessel with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., sodium tert-butoxide, 1.4 equiv.), the palladium precatalyst, and the phosphine ligand.

  • Add anhydrous, degassed this compound.

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Substrate Scope (Note: The following data is illustrative and based on typical conditions for similar substrates. Optimization for specific substrates in this compound is recommended.)

EntryAryl HalideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine>95
21-Bromo-3,5-dimethylbenzeneAnilineN-(3,5-dimethylphenyl)aniline>90
32-BromonaphthaleneBenzylamineN-Benzylnaphthalen-2-amine>85
Grignard Reactions

The formation and reaction of Grignard reagents require anhydrous, aprotic solvents.[10][11] While ethers like diethyl ether and THF are standard, the higher boiling point and inertness of this compound could offer advantages in certain applications, particularly for reactions requiring higher temperatures. However, the formation of Grignard reagents from aryl fluorides is challenging due to the high strength of the C-F bond. Therefore, this compound is more likely to be a suitable solvent for the reaction of a pre-formed Grignard reagent with an electrophile.

Experimental Protocol: General Procedure for Grignard Reaction with an Aldehyde

Grignard_Workflow cluster_reagent_prep Grignard Reagent cluster_reaction Reaction with Electrophile cluster_workup Work-up and Isolation A Prepare Grignard Reagent (e.g., R-MgBr in Ether/THF) C Add Grignard Reagent at 0 °C to RT A->C B Aldehyde in This compound B->C D Quench with aq. NH₄Cl C->D E Extract and Dry D->E F Purify E->F

Caption: General workflow for a Grignard reaction with an aldehyde.

Detailed Methodology:

  • Prepare the Grignard reagent (e.g., from an alkyl or aryl bromide and magnesium turnings) in a suitable ether solvent under an inert atmosphere.

  • In a separate, dry flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv.) in anhydrous this compound.

  • Cool the aldehyde solution to 0 °C and slowly add the Grignard reagent (1.1 equiv.) via syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography or distillation.

Solvent Recovery and Recycling

The relatively high boiling point and chemical stability of this compound facilitate its recovery and recycling, contributing to greener and more cost-effective chemical processes.[12][13][14]

General Recycling Protocol:

  • Collection: Collect the used solvent, minimizing cross-contamination with other solvents.[12]

  • Distillation: The most common method for purification is distillation.[12][13] Due to its boiling point of 116-117 °C, it can be readily separated from less volatile impurities.

  • Drying: The recovered solvent should be thoroughly dried, for example, by standing over a suitable drying agent (e.g., calcium hydride) followed by redistillation.

  • Quality Control: The purity of the recycled solvent should be verified (e.g., by GC) before reuse to ensure it meets the requirements of the intended reaction.

Conclusion

This compound is a promising solvent for a range of organic reactions, offering a favorable combination of physical and chemical properties. Its thermal stability, inertness, and moderate polarity, coupled with its potential for recycling, align with the principles of green chemistry. While further research is needed to fully explore its application scope, the provided protocols offer a solid foundation for its integration into synthetic workflows, particularly in the fields of pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols: 2-Fluorobenzotrifluoride and its Analogs as Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties. These modifications can significantly improve metabolic stability, bioavailability, lipophilicity, and binding affinity. 2-Fluorobenzotrifluoride and its structural analogs are key building blocks that provide a direct route to incorporating these valuable moieties into complex drug molecules. This document provides detailed application notes and experimental protocols for the use of trifluoromethyl-containing aromatic compounds in the synthesis of two prominent pharmaceuticals: the kinase inhibitor Nilotinib and the anti-inflammatory drug Celecoxib.

Application in the Synthesis of Nilotinib

Nilotinib is a potent inhibitor of the Bcr-Abl kinase, approved for the treatment of chronic myeloid leukemia (CML). A key intermediate in its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, which is structurally related to derivatives of this compound. The synthesis of this intermediate and its subsequent coupling to form Nilotinib highlights the utility of trifluoromethylated anilines in the construction of complex heterocyclic drugs.

Synthetic Pathway of Nilotinib

The overall synthetic route to Nilotinib involves the preparation of two key intermediates, followed by a final amide coupling reaction.

Nilotinib_Synthesis cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis A 3-Bromo-5-(trifluoromethyl)aniline B 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Intermediate A) A->B  4-Methylimidazole, CuI, Cs2CO3, DMF, 130°C   F Nilotinib B->F  SOCl2, NMP, 60°C then 90°C   C 3-Amino-4-methylbenzoic acid E 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate B) C->E D 2-Chloro-4-(pyridin-3-yl)pyrimidine D->E  Pd(OAc)2, BINAP, Cs2CO3, Toluene   E->F

Caption: Synthetic pathway for Nilotinib.

Experimental Protocols and Data for Nilotinib Synthesis

Table 1: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Intermediate A)

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
13-Bromo-5-(trifluoromethyl)aniline, 4-MethylimidazoleCuI, Cs₂CO₃, DMF13016-2063>98 (after chromatography)

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline [1]

  • To a solution of 3-bromo-5-(trifluoromethyl)aniline (2.0 g, 8.33 mmol) in DMF (15 mL), add cesium carbonate (2.72 g, 8.33 mmol), 4-methylimidazole (0.68 g, 8.33 mmol), and copper(I) iodide (0.16 g, 0.83 mmol).

  • Heat the reaction mixture to 130°C and stir for 16-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Add water (15 mL) to the filtrate and extract with ethyl acetate (4 x 15 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound as a pale yellow solid.

Table 2: Synthesis of Nilotinib via Amide Coupling

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
2Intermediate A, Intermediate BSOCl₂, N-Methylpyrrolidone (NMP)60 then 9039499.46

Protocol 2: Synthesis of Nilotinib [2]

  • To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate B) (80.0 g, 0.26 mol) in N-Methylpyrrolidone (NMP) (400 mL), heat the mixture to 60°C.

  • Slowly add thionyl chloride (24 mL, 0.33 mol) over 15 minutes and stir at 60°C for 1 hour.

  • Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Intermediate A) (69.2 g, 0.29 mol) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 3 hours.

  • Add water (500 mL) and heat to 80°C.

  • Adjust the pH to 11-12 with 47% NaOH solution.

  • Cool the suspension to 40°C, stir for 2 hours, and filter the solid.

  • Wash the solid with water and dry under vacuum at 50°C to yield Nilotinib base.

Application in the Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis prominently features a trifluoromethyl group, which is introduced via a Claisen condensation using ethyl trifluoroacetate. This highlights the utility of trifluoroacetylating agents in constructing the core scaffold of this widely used drug.

Synthetic Pathway of Celecoxib

The synthesis of Celecoxib is a two-step process starting from commercially available materials.

Celecoxib_Synthesis A p-Methylacetophenone C 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione A->C  Sodium methoxide, Toluene   B Ethyl trifluoroacetate B->C E Celecoxib C->E  Methanol, 65°C   D 4-Sulfamoylphenylhydrazine hydrochloride D->E

Caption: Synthetic pathway for Celecoxib.

Experimental Protocols and Data for Celecoxib Synthesis

Table 3: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1p-Methylacetophenone, Ethyl trifluoroacetateSodium methoxide, TolueneReflux4~90Not specified

Protocol 3: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a suspension of sodium methoxide in toluene, add p-methylacetophenone.

  • Add ethyl trifluoroacetate dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • After cooling, quench the reaction with aqueous acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diketone, which can be used in the next step without further purification.

Table 4: Synthesis of Celecoxib via Cyclization

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
21-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfamoylphenylhydrazine HClMethanol651090-9699.97

Protocol 4: Synthesis of Celecoxib [3]

  • A mixture of 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) and 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (40 g) in methanol (860 mL) is heated to 65°C.

  • The reaction mixture is stirred at this temperature for 10 hours.

  • After completion, the mixture is cooled to 25-30°C and the solvent is removed under vacuum.

  • The residue is taken up in a mixture of ethyl acetate (332 mL) and water (80 mL) and stirred.

  • The organic layer is separated, washed with water, and treated with activated carbon.

  • After filtration, the solvent is partially distilled off, and n-hexane is added to precipitate the product.

  • The solid is filtered, washed with n-hexane, and dried to yield Celecoxib.[3]

Conclusion

The strategic incorporation of the trifluoromethyl group, facilitated by building blocks like this compound and its analogs, is a powerful tool in modern pharmaceutical synthesis. The examples of Nilotinib and Celecoxib demonstrate how these fluorinated moieties are integral to the structure and function of these important drugs. The provided protocols offer a foundational understanding of the key synthetic transformations involved, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly valuable in medicinal chemistry and materials science for the construction of complex molecules from readily available starting materials. 2-Fluorobenzotrifluoride is an attractive substrate for SNAr reactions due to the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group positioned ortho to a good leaving group, the fluorine atom. The -CF3 group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.[1][2]

These application notes provide detailed protocols for the SNAr of this compound with a variety of common nucleophiles, including primary and secondary amines, alkoxides, and thiolates. The methodologies described herein offer a robust starting point for the synthesis of a diverse range of substituted benzotrifluoride derivatives.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1][3] In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl group. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Workflow start Start reactants Combine this compound, Nucleophile, Base, and Solvent start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction monitoring Monitor Reaction by TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography or Distillation workup->purification product Characterize Final Product purification->product Logical_Relationships substrate This compound (Electrophile) nucleophile Nucleophile (e.g., R₂NH, ArNH₂, RO⁻, RS⁻) product Substituted Benzotrifluoride (Product) nucleophile->product conditions Reaction Conditions (Solvent, Base, Temperature) conditions->product byproduct Fluoride Salt (Byproduct) product->byproduct sub sub sub->product

References

Application of 2-Fluorobenzotrifluoride in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-fluorobenzotrifluoride and its derivatives as key intermediates in the development of modern agrochemicals. The inclusion of the trifluoromethyl group, often in conjunction with a fluorine atom on the benzene ring, is a widely employed strategy in agrochemical design to enhance efficacy, metabolic stability, and target interaction. This document will focus on specific examples of herbicides, detailing their synthesis, mechanism of action, and the protocols for their evaluation.

Introduction: The Role of Fluorinated Benzotrifluorides in Agrochemicals

This compound and its isomers are valuable building blocks in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1][2][3][4] The presence of the trifluoromethyl (-CF3) group can significantly enhance the biological activity of a molecule.[3] This is attributed to its high lipophilicity, which can improve transport to the target site, and its strong electron-withdrawing nature, which can influence binding to target enzymes or receptors and increase metabolic stability.[3]

This application note will explore two prominent examples of herbicides derived from substituted benzotrifluorides: Beflubutamid, a phytoene desaturase inhibitor, and Trifluralin, a microtubule assembly inhibitor. Additionally, the role of the trifluoromethylphenyl moiety in protoporphyrinogen oxidase (PPO) inhibiting herbicides will be discussed.

Herbicide Case Study 1: Beflubutamid - A Phytoene Desaturase Inhibitor

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[5] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[5] The active enantiomer is (-)-beflubutamid, also known as Beflubutamid-M.[6][7]

Quantitative Data
CompoundTarget OrganismBioassayActivity MetricValueReference
(-)-BeflubutamidGarden cress (Lepidium sativum)Chlorophyll a analysis in leavesEC500.50 µM[6][8]
(+)-BeflubutamidGarden cress (Lepidium sativum)Chlorophyll a analysis in leavesEC50>500 µM[6][8]
(Rac)-6h (Beflubutamid Analogue)Amaranthus retroflexusPost-emergent herbicidal activityInhibition Rate (at 300 g ai/ha)90%[9]
(Rac)-6q (Beflubutamid Analogue)Amaranthus retroflexusPost-emergent herbicidal activityInhibition Rate (at 300 g ai/ha)100%[9]
Experimental Protocols

A. Synthesis of Racemic Beflubutamid

The synthesis of racemic beflubutamid involves the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with benzylamine.[5][10] The precursor, 4-fluoro-3-trifluoromethyl phenol, is synthesized from 1-fluoro-2-(trifluoromethyl)benzene.

Protocol 1: Synthesis of 4-Fluoro-3-trifluoromethyl nitrobenzene

  • Materials: 1-fluoro-2-(trifluoromethyl)benzene, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a suitable reaction vessel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add 1-fluoro-2-(trifluoromethyl)benzene to the cooled nitrating mixture with constant stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature until completion (monitor by TLC or GC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-trifluoromethyl nitrobenzene.

Protocol 2: Synthesis of 4-Fluoro-3-trifluoromethyl phenol

  • Materials: 4-fluoro-3-trifluoromethyl nitrobenzene, iron powder, hydrochloric acid, sodium nitrite, sulfuric acid.

  • Procedure:

    • Reduction: Reduce the nitro group of 4-fluoro-3-trifluoromethyl nitrobenzene to an amino group using a reducing agent like iron powder in the presence of an acid (e.g., HCl) to yield 4-fluoro-3-trifluoromethylaniline.

    • Diazotization: Dissolve the resulting aniline in an aqueous solution of sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Hydrolysis: Heat the diazonium salt solution to induce hydrolysis and formation of 4-fluoro-3-trifluoromethyl phenol.

    • Extract the phenol from the aqueous solution, purify by distillation or chromatography.[11]

Protocol 3: Synthesis of 2-(4-Fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate

  • Materials: 4-fluoro-3-trifluoromethyl phenol, 2-bromo-butyric acid ethyl ester, potassium hydroxide, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoro-3-trifluoromethyl phenol and 2-bromo-butyric acid ethyl ester in ethyl acetate.

    • Add potassium hydroxide and heat the mixture to reflux for 10 hours.

    • After cooling, the ethyl acetate is removed under reduced pressure. The residue is extracted with toluene, washed with water, and dried.

    • The product is purified by vacuum distillation.[11]

Protocol 4: Synthesis of Racemic Beflubutamid

  • Materials: 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate, benzylamine, sodium methoxide, toluene.

  • Procedure:

    • Dissolve 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate and benzylamine in toluene.

    • Add a methanol solution of sodium methoxide and heat the mixture to reflux for 10 hours.

    • After completion, wash the reaction mixture with hydrochloric acid and water.

    • Cool the solution to induce crystallization. The resulting white crystals of racemic beflubutamid can be recrystallized from ethanol.[11]

B. Phytoene Desaturase (PDS) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the PDS enzyme.

Protocol 5: Phytoene Desaturase Inhibition Assay

  • Enzyme Source: Recombinant PDS expressed in E. coli.

  • Substrate: Phytoene.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl), the purified PDS enzyme, and the electron acceptor decylplastoquinone (DPQ).[12]

    • Prepare liposomes containing the substrate, phytoene.[12]

    • Add the test compound (e.g., Beflubutamid) at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the phytoene-containing liposomes.

    • Incubate the reaction at 37°C in the dark for a defined period (e.g., 10 minutes).[12]

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Extract the carotenoids and analyze the products (phytofluene and ζ-carotene) and remaining substrate (phytoene) by HPLC.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Mode of Action

Beflubutamid_Mode_of_Action GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytofluene Phytofluene Carotenes Carotenes Phytofluene->Carotenes ζ-Carotene Desaturase Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Photooxidation Photooxidation of Chlorophyll Chlorophyll->Photooxidation Protection Beflubutamid Beflubutamid Beflubutamid->PDS Inhibition PDS->Phytofluene PDS->Photooxidation Bleaching Bleaching & Plant Death Photooxidation->Bleaching

Herbicide Case Study 2: Trifluralin - A Microtubule Assembly Inhibitor

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[13] Its mode of action is the inhibition of microtubule formation, which is essential for cell division.[14]

Quantitative Data
Starting MaterialProductYieldReference
4-chloro-3,5-dinitrobenzotrifluorideTrifluralin98.5%[15]
Experimental Protocols

A. Synthesis of Trifluralin

Trifluralin is synthesized from 4-chlorobenzotrifluoride through nitration followed by amination.[13][16][17]

Protocol 6: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride

  • Materials: 4-chlorobenzotrifluoride, nitric acid, oleum (H2SO4/SO3), ethylene dichloride.

  • Procedure:

    • Mononitration: React 4-chlorobenzotrifluoride with a mixture of nitric acid and oleum to produce 4-chloro-3-nitrotrifluoromethylbenzene. Use ethylene dichloride as a solvent.[16]

    • Dinitration: Further nitrate the mononitrated product with a more concentrated nitrating mixture (e.g., nitric acid and oleum with a higher SO3 content) to yield 4-chloro-3,5-dinitrobenzotrifluoride.[13][16]

    • Separate the product from the spent acid.

Protocol 7: Synthesis of Trifluralin

  • Materials: 4-chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, sodium hydroxide, vitamin C (as an auxiliary agent).

  • Procedure:

    • In a reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride, vitamin C, and water.

    • Slowly add di-n-propylamine and a sodium hydroxide solution, maintaining the pH between 7.5 and 8.5.

    • Heat the reaction mixture (e.g., at 60°C for 2 hours).

    • Cool the mixture to precipitate the Trifluralin product.

    • Filter the crystals, wash with water until neutral, and dry.[15]

B. Microtubule Assembly Inhibition Assay

This assay determines the effect of a compound on the polymerization of tubulin into microtubules.

Protocol 8: In Vitro Tubulin Polymerization Assay

  • Materials: Purified tubulin (e.g., porcine tubulin), GTP, polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol), 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer supplemented with GTP.

    • Add the test compound (e.g., Trifluralin) at various concentrations. A known microtubule inhibitor (e.g., colchicine) can be used as a positive control, and DMSO as a negative control.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Plot the rate of polymerization against the compound concentration to determine the IC50 value.[18]

Signaling Pathway and Mode of Action

Trifluralin_Mode_of_Action Tubulin α- and β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization RootGrowth Root Growth Inhibition Tubulin->RootGrowth MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision PlantDeath Plant Death RootGrowth->PlantDeath Trifluralin Trifluralin Trifluralin->Tubulin Binds to Tubulin

Herbicides Targeting Protoporphyrinogen Oxidase (PPO)

Many herbicides containing a trifluoromethylphenyl moiety act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1][2][19] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates highly reactive singlet oxygen. This causes rapid lipid peroxidation and cell membrane disruption, leading to cell death.[19]

Quantitative Data
CompoundTarget EnzymeBioassayActivity MetricValueReference
Compound 9d (a phenoxypyridine-2-pyrrolidinone derivative)Protoporphyrinogen Oxidase (PPO)PPO inhibition assayIC500.041 mg/L[19]
Oxyfluorfen (commercial herbicide)Protoporphyrinogen Oxidase (PPO)PPO inhibition assayIC500.043 mg/L[19]
Experimental Protocols

C. Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibition of PPO enzyme activity.

Protocol 9: PPO Inhibition Assay

  • Enzyme Source: PPO can be isolated from various plant sources (e.g., etiolated seedlings) or expressed recombinantly.

  • Substrate: Protoporphyrinogen IX.

  • Procedure:

    • Prepare a reaction buffer (e.g., Tris-HCl with detergent and DTT).

    • Add the PPO enzyme preparation to the buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at a specific wavelength (e.g., excitation at ~405 nm, emission at ~635 nm).

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[19][20][21][22][23][24]

Signaling Pathway and Mode of Action

PPO_Inhibitor_Mode_of_Action ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinIX Protoporphyrin IX ChlorophyllHeme Chlorophyll & Heme ProtoporphyrinIX->ChlorophyllHeme PPO_Inhibitor PPO Inhibitor (e.g., trifluoromethylphenyl derivatives) PPO_Inhibitor->PPO Inhibition PPO->ProtoporphyrinIX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation SingletOxygen Singlet Oxygen (¹O₂) Accumulation->SingletOxygen Oxidation MembraneDamage Lipid Peroxidation & Cell Membrane Damage SingletOxygen->MembraneDamage CellDeath Cell Leakage & Death MembraneDamage->CellDeath Light Light, O₂

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of modern agrochemicals. The strategic incorporation of the trifluoromethyl group, often in concert with other halogen substitutions, has proven to be a highly effective approach for enhancing the biological activity of herbicides. The case studies of Beflubutamid and Trifluralin, along with the broader class of PPO inhibitors, illustrate the versatility of these building blocks in targeting different biochemical pathways within weeds. The detailed protocols provided herein offer a foundational guide for researchers and scientists engaged in the discovery and development of new and improved crop protection agents. Further exploration of structure-activity relationships of this compound derivatives will undoubtedly lead to the development of next-generation agrochemicals with enhanced efficacy and improved environmental profiles.

References

Application Notes and Protocols for 2-Fluorobenzotrifluoride as an Internal Standard in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique in modern chemistry, particularly in the pharmaceutical and agrochemical industries, due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[1][2] The 100% natural abundance of the ¹⁹F isotope and the absence of background signals in most biological and organic samples make it an ideal tool for the quantitative analysis of fluorinated compounds.[1][3] An internal standard is often crucial for accurate quantification, and 2-fluorobenzotrifluoride presents itself as a viable candidate for this role. This document provides detailed application notes and protocols for the use of this compound as an internal standard in ¹⁹F NMR spectroscopy.

This compound (C₇H₄F₄) is a colorless liquid with a molecular weight of 164.1 g/mol .[4] Its structure contains two distinct fluorine environments: a trifluoromethyl (-CF₃) group and a single fluorine atom attached to the aromatic ring. This unique feature can be advantageous, offering two potential reference signals.

Properties of this compound

A suitable internal standard for quantitative NMR (qNMR) should exhibit sharp signals that do not overlap with analyte signals, be chemically inert under the experimental conditions, and have a known concentration and purity. The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄F₄
Molecular Weight 164.1 g/mol [4]
Appearance Clear, colorless liquid[4]
Boiling Point 114-116 °C[5]
Melting Point -49 °C to -51.15 °C[4][5]
Density ~1.293 - 1.31 g/mL at 25 °C[5]
Solubility Insoluble in water; soluble in most organic solvents.[4][6]

¹⁹F NMR Characteristics of this compound

The ¹⁹F NMR spectrum of this compound displays two distinct signals corresponding to the trifluoromethyl group and the aromatic fluorine. The chemical shifts are generally found in the following regions, referenced to CFCl₃ at 0.00 ppm:

Fluorine GroupTypical Chemical Shift Range (ppm)
-CF₃-50 to -70
Ar-F-110 to -180

Note: The exact chemical shifts can be influenced by the solvent, temperature, and other sample components.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a standard stock solution of this compound, which can then be added to the samples for analysis.

Materials:

  • This compound (≥99% purity)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Micropipette

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 164.1 mg for a 0.1 M solution in 10 mL) into a clean, dry vial.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add the chosen deuterated solvent to the flask, dissolving the compound completely.

  • Carefully add more solvent to bring the volume to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed container in a cool, dark place.

G cluster_prep Stock Solution Preparation weigh Weigh this compound transfer Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Deuterated Solvent transfer->dissolve fill Fill to Volume dissolve->fill mix Mix Thoroughly fill->mix store Store Solution mix->store

Caption: Workflow for preparing a stock solution of the internal standard.

Protocol 2: Sample Preparation for Quantitative ¹⁹F NMR

This protocol outlines the steps for preparing an NMR sample containing the analyte and the this compound internal standard.

Materials:

  • Analyte sample

  • Stock solution of this compound (from Protocol 1)

  • Deuterated solvent

  • NMR tube

  • Vortex mixer

Procedure:

  • Accurately weigh a known amount of the analyte into a clean vial.

  • Dissolve the analyte in a precise volume of the deuterated solvent (e.g., 500 µL).

  • Add a precise volume of the this compound stock solution (e.g., 50 µL) to the analyte solution.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Transfer the final solution to a clean, dry NMR tube.

G cluster_sample_prep NMR Sample Preparation weigh_analyte Weigh Analyte dissolve_analyte Dissolve in Solvent weigh_analyte->dissolve_analyte add_standard Add Internal Standard dissolve_analyte->add_standard vortex Vortex to Mix add_standard->vortex transfer_tube Transfer to NMR Tube vortex->transfer_tube

Caption: Workflow for preparing the final NMR sample.

Protocol 3: ¹⁹F NMR Data Acquisition

This protocol provides general guidelines for setting up the NMR spectrometer for quantitative ¹⁹F NMR analysis.

Instrument Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., zgig) is recommended to simplify the spectrum and improve sensitivity. For quantitative accuracy, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[2]

  • Spectral Width (SW): A wide spectral width (e.g., >250 ppm) should be used initially to ensure all fluorine signals from both the analyte and the internal standard are observed.

  • Transmitter Frequency Offset (O1P): Center the transmitter frequency between the signals of the analyte and the internal standard if possible.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of any fluorine nucleus in the sample. A conservative starting point is 30-60 seconds if the T₁ values are unknown.

  • Acquisition Time (AQ): A longer acquisition time (e.g., 2-3 seconds) will provide better resolution.

  • Number of Scans (NS): This will depend on the concentration of the analyte. For accurate quantification, a signal-to-noise ratio of at least 150:1 is recommended.

Procedure:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Load the appropriate ¹⁹F NMR experiment with the parameters outlined above.

  • Acquire the spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Data Analysis and Quantification

The concentration of the analyte can be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • Canalyte = Concentration of the analyte

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of fluorine nuclei contributing to the analyte signal

  • IIS = Integral of the internal standard signal

  • NIS = Number of fluorine nuclei contributing to the internal standard signal (3 for the -CF₃ group or 1 for the Ar-F of this compound)

  • MWanalyte = Molecular weight of the analyte

  • MWIS = Molecular weight of the internal standard (164.1 g/mol )

  • mIS = Mass of the internal standard

  • V = Volume of the solvent

G cluster_quant Quantitative Analysis Logic Integrals Measure Signal Integrals (Analyte & Standard) Equation Apply Quantification Equation Integrals->Equation Knowns Known Parameters (N_F, MW, m_IS, V) Knowns->Equation Concentration Calculate Analyte Concentration Equation->Concentration

Caption: Logical flow for quantitative analysis using an internal standard.

Conclusion

This compound is a promising internal standard for ¹⁹F NMR spectroscopy, offering two potential reference signals in distinct spectral regions. Its chemical and physical properties make it suitable for use in a variety of organic solvents. For accurate and reproducible quantitative results, it is imperative to carefully prepare samples, optimize NMR acquisition parameters, particularly the relaxation delay, and perform rigorous data analysis. Experimental determination of the T₁ relaxation times for both the analyte and this compound under the specific experimental conditions is highly recommended for achieving the highest level of accuracy in quantitative studies.

References

experimental procedure for the synthesis of 2-aminobenzotrifluoride from 2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 2-aminobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The described method employs a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 2-fluorobenzotrifluoride. The protocol outlines the reaction setup, purification process, and analytical characterization of the final product. This procedure is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

2-Aminobenzotrifluoride, also known as 2-(trifluoromethyl)aniline, is a critical building block in the synthesis of a wide range of biologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for introducing this moiety into larger molecular scaffolds. The synthesis of 2-aminobenzotrifluoride is of significant interest, and various synthetic routes have been explored.

This application note focuses on the direct amination of this compound. The strong electron-withdrawing nature of the trifluoromethyl group activates the ortho-positioned fluorine atom, making it susceptible to nucleophilic attack by ammonia. This SNAr reaction provides a direct and efficient pathway to the desired product. The procedure described herein is optimized for laboratory-scale synthesis and can be adapted for larger-scale production.

Experimental Protocol

Materials:

  • This compound (99%)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • High-pressure stainless-steel reactor with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure stainless-steel reactor equipped with a magnetic stir bar, combine this compound (1.0 eq) and aqueous ammonia (10.0 eq).

  • Reaction: Seal the reactor and heat the mixture to 180°C with vigorous stirring. Maintain this temperature for 12 hours. The internal pressure will increase during the reaction; ensure the reactor is rated for the expected pressure.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2-aminobenzotrifluoride by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-aminobenzotrifluoride.

ParameterValue
Reactants
This compound1.0 eq
Aqueous Ammonia (28-30%)10.0 eq
Reaction Conditions
Temperature180°C
PressureAutogenous
Reaction Time12 hours
Product Characterization
AppearanceColorless to pale yellow liquid
Boiling Point170-173°C
Purity (by GC)>98%
Yield
Typical Yield85-95%

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of 2-Aminobenzotrifluoride cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactor Charge Reactor: - this compound - Aqueous Ammonia seal_heat Seal and Heat (180°C, 12h) charge_reactor->seal_heat Vigorous Stirring cool_vent Cool to RT Vent Ammonia seal_heat->cool_vent Reaction Completion extraction Aqueous Work-up & DCM Extraction cool_vent->extraction dry_concentrate Dry with MgSO4 & Concentrate extraction->dry_concentrate distillation Vacuum Distillation dry_concentrate->distillation final_product 2-Aminobenzotrifluoride distillation->final_product Pure Product

Caption: Workflow for the synthesis of 2-aminobenzotrifluoride.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure reactor requires appropriate training and safety precautions.

  • This compound and 2-aminobenzotrifluoride are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia is corrosive and has a pungent odor; handle with care.

Conclusion

The described protocol provides an efficient and reproducible method for the synthesis of 2-aminobenzotrifluoride from this compound. The use of a high-pressure reactor allows for the reaction to be conducted at elevated temperatures, leading to high conversion and yield. This application note serves as a valuable resource for researchers and chemists involved in the synthesis of fluorinated aromatic compounds for various applications.

Application Notes and Protocols for the Catalytic C-H Functionalization of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic C-H functionalization of 2-fluorobenzotrifluoride, a key structural motif in medicinal chemistry and materials science. The direct transformation of C-H bonds into new chemical bonds offers a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1] This document outlines methodologies for various C-H functionalization reactions, including arylation, alkenylation, and borylation, leveraging transition metal catalysis.

Introduction to Catalytic C-H Functionalization

Catalytic C-H functionalization has emerged as a powerful tool in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, and C-O bonds.[1] This strategy is particularly relevant in drug discovery for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[2] The this compound scaffold is of significant interest due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity.

The regioselectivity of C-H functionalization on the this compound ring is influenced by the electronic and steric environment of the C-H bonds, as well as the choice of catalyst and directing group. The fluorine atom can act as a directing group, favoring functionalization at the ortho position.

Data Presentation: Summary of Catalytic C-H Functionalization Reactions

The following tables summarize quantitative data for representative catalytic C-H functionalization reactions of fluoroarenes, providing a comparative overview of different catalytic systems. While specific data for this compound is limited in the literature, the presented data for analogous substrates offers valuable insights into expected yields and conditions.

Table 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes

EntryFluoroarene SubstrateAryl HalideCatalyst SystemBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Ref
1Fluorobenzene4-iodotoluenePd(OAc)₂ (5 mol%), SPhos (10 mol%)K₂CO₃-Toluene1102485[3]
21,3-Difluorobenzene4-bromoanisolePd(OAc)₂ (5 mol%), RuPhos (10 mol%)Cs₂CO₃-Dioxane1201678[3]
32-Fluorotoluene2-chloropyridinePd/SPhosPivOK-Isopropyl acetate1002490[4]

Table 2: Rhodium-Catalyzed C-H Alkenylation of Arenes with Directing Groups

EntryArene SubstrateAlkeneCatalyst SystemOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref
1N-Phenyl-2-aminopyridineEthyl acrylate[CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)Cu(OAc)₂DCE1001295[5]
22-PhenylpyridineStyrene--INVALID-LINK--₂ (5 mol%)Cu(OAc)₂DCE831688[6]
3Phenylacetamide1-Hexene[Cp*RhCl₂]₂ (2 mol%), AgSbF₆ (8 mol%)AgOAct-AmylOH1202475[5]

Table 3: Iridium-Catalyzed C-H Borylation of Fluoroarenes

EntryFluoroarene SubstrateBoron SourceCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Ref
1FluorobenzeneB₂pin₂[Ir(OMe)(COD)]₂ (1.5 mol%)dtbpyCyclohexane801298[7]
21,2-DifluorobenzeneB₂pin₂[Ir(COD)Cl]₂ (1.5 mol%)3,4,7,8-Me₄-phenTHF801685[7]
32-FluoroanisoleB₂pin₂[Ir(OMe)(COD)]₂ (1.5 mol%)5-CF₃-bpyTHF651.583[7]

Experimental Protocols

The following are detailed protocols for key C-H functionalization reactions. These protocols are based on established methods for fluoroarenes and can be adapted for this compound.

Protocol 1: Palladium-Catalyzed C-H Arylation of this compound with Aryl Halides

This protocol describes a general procedure for the direct arylation of this compound with an aryl halide, a reaction that is crucial for the synthesis of biaryl compounds.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the limiting reagent).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Outcome: This procedure is expected to yield the ortho-arylated product with respect to the fluorine atom. The regioselectivity is guided by the directing effect of the fluorine.

Protocol 2: Rhodium-Catalyzed Directed C-H Alkenylation of a this compound Derivative

This protocol outlines the alkenylation of a this compound derivative bearing a directing group, such as a pyridine or amide, to introduce an alkene moiety.

Materials:

  • This compound derivative with a directing group (e.g., N-(2-(trifluoromethyl)-3-fluorophenyl)picolinamide)

  • Alkene (e.g., ethyl acrylate)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, add the this compound derivative (1.0 equivalent), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried vial.

  • Add anhydrous DCE, followed by the alkene (1.5 equivalents) and Cu(OAc)₂ (2.0 equivalents).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the olefinated product.

Protocol 3: Iridium-Catalyzed C-H Borylation of this compound

This protocol details the synthesis of a boronate ester derivative of this compound, a versatile intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

Procedure:

  • To a nitrogen-flushed flask, add [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%).

  • Add anhydrous cyclohexane and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) and B₂pin₂ (1.2 equivalents).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel to obtain the borylated product.

Visualizations

The following diagrams illustrate the general principles and workflows of the described C-H functionalization reactions.

CH_Arylation_Workflow Substrate This compound Reaction C-H Arylation Substrate->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd(OAc)₂/Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Arylated Product Reaction->Product

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Catalytic_Cycle_CH_Activation M_L [M]-L Substrate_Complex [M]-L(Substrate) M_L->Substrate_Complex Substrate Coordination Metallacycle Metallacycle Substrate_Complex->Metallacycle C-H Activation Coupling_Partner_Complex Metallacycle(Partner) Metallacycle->Coupling_Partner_Complex Partner Insertion Product_Complex [M]-L(Product) Coupling_Partner_Complex->Product_Complex Reductive Elimination Product_Complex->M_L Product Release

Caption: Generalized Catalytic Cycle for C-H Activation.

Regioselectivity_Factors Regioselectivity Regioselectivity Electronic_Effects Electronic Effects (e.g., Acidity of C-H) Regioselectivity->Electronic_Effects Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Directing_Group Directing Group Regioselectivity->Directing_Group Catalyst_Control Catalyst/Ligand Control Regioselectivity->Catalyst_Control

Caption: Key Factors Influencing Regioselectivity.

Conclusion

The catalytic C-H functionalization of this compound provides a powerful and efficient avenue for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocols outlined in these application notes, based on established methodologies for related fluoroarenes, offer a starting point for researchers to explore this versatile chemistry. Further optimization of reaction conditions for specific substrates and transformations will likely lead to even more efficient and selective processes. The continued development of novel catalysts and directing groups will undoubtedly expand the scope and utility of C-H functionalization in the future.

References

Application Notes and Protocols for the Purification of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of 2-fluorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below cover fractional distillation, column chromatography, and low-temperature recrystallization, offering a range of techniques to achieve high purity of the target compound.

Introduction

This compound (o-fluorobenzotrifluoride) is a colorless liquid at room temperature with a boiling point of 114-115 °C.[1] Achieving high purity of this compound is critical for its successful use in subsequent synthetic steps, ensuring the quality and efficacy of the final products. The choice of purification method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity and scale of the operation. The following sections detail three common purification techniques, providing experimental protocols and expected outcomes.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated YieldThroughputKey Considerations
Fractional Distillation Difference in boiling points> 99%85-95%HighEffective for separating impurities with significantly different boiling points. Requires careful control of heating and insulation of the distillation column.
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel)> 98%70-90%Low to MediumUseful for removing non-volatile or polar impurities. Solvent selection is crucial for good separation.
Low-Temperature Recrystallization Difference in solubility at different temperatures> 99.5%60-80%LowCan provide very high purity but may be challenging due to the low melting point (-49 °C) and high solubility in many organic solvents.[2] Requires specialized low-temperature equipment.

Experimental Protocols

Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.[3]

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

  • Glass wool or aluminum foil for insulation

Protocol:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor front rising slowly up the fractionating column. A slow and steady rate is crucial for good separation.

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (114-115 °C at atmospheric pressure).

    • Collect the purified product in a pre-weighed receiving flask.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or GC-MS.

Column Chromatography

Column chromatography is suitable for removing non-volatile or polar impurities from this compound.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC) if appropriate for the expected impurities. A non-polar solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate, is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product using an appropriate method (e.g., TLC or by observing the refractive index of the eluate if a suitable detector is not available).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the isolated product by GC or GC-MS.

Low-Temperature Recrystallization

Given the low melting point of this compound (-49 °C), recrystallization must be performed at very low temperatures. This method is effective for achieving very high purity.

Materials and Equipment:

  • Schlenk flask or other suitable crystallization vessel

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)

  • Filtration apparatus suitable for low-temperature use (e.g., a pre-cooled Büchner funnel or a filter cannula)

  • Solvent or solvent mixture for recrystallization

Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at a higher (but still low) temperature and poorly soluble at a very low temperature. Given that it is soluble in most organic solvents, a solvent mixture (e.g., a polar solvent like acetone with a non-polar solvent like pentane or hexane) might be necessary.[2] Solvent screening in small test tubes is recommended.

  • Dissolution:

    • Place the crude this compound in the crystallization vessel.

    • Cool the vessel to a temperature where the compound is still a liquid (e.g., -20 °C).

    • Add a minimal amount of the pre-cooled solvent (or the more soluble solvent of a binary mixture) to dissolve the compound completely.

  • Crystallization:

    • Slowly cool the solution to a lower temperature (e.g., -78 °C in a dry ice/acetone bath).

    • If using a solvent mixture, the less soluble solvent can be added slowly to induce crystallization.

    • Allow sufficient time for crystals to form. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Isolation:

    • Quickly filter the cold slurry through a pre-cooled filtration apparatus to collect the crystals.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by GC, GC-MS, or melting point analysis.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis start Crude this compound setup Assemble Distillation Apparatus start->setup charge Charge Flask setup->charge insulate Insulate Column charge->insulate heat Heat Gently insulate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Product Fraction (114-115 °C) collect_forerun->collect_product stop Stop Distillation collect_product->stop analyze Purity Analysis (GC/GC-MS) stop->analyze end Purified this compound analyze->end Column_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation & Analysis start Crude this compound solvent_select Select Eluent System start->solvent_select pack_column Pack Column with Silica Gel solvent_select->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent (Rotovap) combine_fractions->remove_solvent analyze Purity Analysis (GC/GC-MS) remove_solvent->analyze end Purified this compound analyze->end Low_Temp_Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Crude this compound solvent_select Select Solvent/Mixture start->solvent_select dissolve Dissolve in Minimal Pre-cooled Solvent solvent_select->dissolve cool Slowly Cool to Low Temperature (e.g., -78 °C) dissolve->cool induce Induce Crystallization (if necessary) cool->induce form_crystals Allow Crystals to Form induce->form_crystals filtrate Filter Cold Slurry form_crystals->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry analyze Purity Analysis (GC/GC-MS) dry->analyze end Purified this compound analyze->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is a robust three-step process commencing with the nitration of benzotrifluoride, followed by the reduction of the ortho-nitro isomer, and concluding with a Balz-Schiemann reaction. Detailed experimental protocols, quantitative data, safety precautions, and process visualizations are presented to facilitate the successful and safe production of this valuable compound on a laboratory and pilot-plant scale.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized in the preparation of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both the fluorine atom and the trifluoromethyl group on the benzene ring imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note details a reliable and scalable three-step synthesis route to obtain this compound with high purity.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three-step sequence:

  • Nitration of Benzotrifluoride: Benzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of nitrobenzotrifluoride isomers.

  • Reduction of 2-Nitrobenzotrifluoride: The desired 2-nitrobenzotrifluoride isomer is reduced to 2-aminobenzotrifluoride.

  • Balz-Schiemann Reaction: 2-Aminobenzotrifluoride is converted to this compound via diazotization followed by thermal decomposition of the resulting diazonium salt.

Synthesis_Pathway Benzotrifluoride Benzotrifluoride Nitroisomers Nitrobenzotrifluoride Isomers (ortho, meta, para) Benzotrifluoride->Nitroisomers Step 1: Nitration HNO₃, H₂SO₄ Nitro_o 2-Nitrobenzotrifluoride Nitroisomers->Nitro_o Separation Amino_o 2-Aminobenzotrifluoride Nitro_o->Amino_o Step 2: Reduction Final_Product This compound Amino_o->Final_Product Step 3: Balz-Schiemann 1. NaNO₂, HBF₄ 2. Heat

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Nitration of Benzotrifluoride

This protocol describes the nitration of benzotrifluoride to produce a mixture of its nitro isomers. The reaction conditions are controlled to favor the formation of the ortho and para isomers.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Benzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the jacketed reactor to 0-5 °C using a circulating chiller.

  • Carefully charge the reactor with concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add benzotrifluoride dropwise from the addition funnel over a period of 2-3 hours. The internal temperature must be maintained between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the nitrobenzotrifluoride isomers.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitrobenzotrifluoride isomers.

Separation of Isomers:

The separation of the desired 2-nitrobenzotrifluoride from the other isomers (primarily 3- and 4-nitrobenzotrifluoride) is a critical step. On a large scale, fractional vacuum distillation is the most viable method.

ParameterValueReference
Reactants
Benzotrifluoride1.0 eq
Nitric Acid (98%)1.1 - 1.5 eq[1]
Sulfuric Acid (98%)2.0 - 3.0 eq[1]
Reaction Conditions
Temperature0 - 10 °C[2][3]
Reaction Time3 - 5 hours[3]
Yield (Isomer Mix) 90 - 95%
Isomer Distribution
2-Nitrobenzotrifluoride~8-10%[4]
3-Nitrobenzotrifluoride~85-90%[5]
4-Nitrobenzotrifluoride~2-5%[5]

Table 1: Quantitative data for the nitration of benzotrifluoride.

Step 2: Reduction of 2-Nitrobenzotrifluoride

This protocol details the reduction of 2-nitrobenzotrifluoride to 2-aminobenzotrifluoride. Catalytic hydrogenation is a common and efficient method for this transformation on a large scale.

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • 2-Nitrobenzotrifluoride

  • Palladium on Carbon (5-10% Pd/C)

  • Methanol or Ethanol

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Charge the hydrogenation reactor with 2-nitrobenzotrifluoride and the solvent (methanol or ethanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (30-40 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain crude 2-aminobenzotrifluoride.

  • The crude product can be purified by vacuum distillation.

ParameterValueReference
Reactants
2-Nitrobenzotrifluoride1.0 eq
Pd/C (5-10%)1-5 mol%[6]
Reaction Conditions
SolventMethanol or Ethanol[6]
Hydrogen Pressure50 - 100 psi
Temperature25 - 40 °C[6]
Reaction Time4 - 8 hours[6]
Yield >95%

Table 2: Quantitative data for the reduction of 2-nitrobenzotrifluoride.

Step 3: Balz-Schiemann Reaction for this compound

This protocol describes the conversion of 2-aminobenzotrifluoride to this compound via the Balz-Schiemann reaction. This involves the formation of a diazonium tetrafluoroborate salt, followed by its thermal decomposition.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • 2-Aminobenzotrifluoride

  • Fluoroboric Acid (HBF₄, 48-50% in water) or Sodium Tetrafluoroborate (NaBF₄) and Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Inert, high-boiling solvent (e.g., xylene, dichlorobenzene)

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • Diazotization:

    • Cool the jacketed reactor to -5 to 0 °C.

    • Charge the reactor with 2-aminobenzotrifluoride and fluoroboric acid (or a mixture of hydrochloric acid and sodium tetrafluoroborate).

    • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution to the stirred amine solution, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

    • Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold, low-boiling solvent like diethyl ether or cold ethanol. Caution: The isolated diazonium salt is potentially explosive when dry and should be handled with extreme care. It is often used directly as a wet cake.

  • Thermal Decomposition:

    • Charge a separate reactor equipped with a distillation head with an inert, high-boiling solvent.

    • Heat the solvent to the desired decomposition temperature (typically 100-150 °C).

    • Carefully add the moist diazonium tetrafluoroborate salt in portions to the hot solvent. Vigorous evolution of nitrogen gas and boron trifluoride will occur.

    • The product, this compound, will co-distill with the solvent or can be distilled from the reaction mixture after the decomposition is complete.

    • Collect the distillate.

  • Purification:

    • Wash the collected distillate with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Fractionally distill the dried organic layer to obtain pure this compound.

ParameterValueReference
Reactants (Diazotization)
2-Aminobenzotrifluoride1.0 eq
Fluoroboric Acid (48-50%)2.0 - 2.5 eq[7]
Sodium Nitrite1.0 - 1.1 eq[8]
Reaction Conditions
Diazotization Temperature-5 to 5 °C[9]
Decomposition Temperature100 - 150 °C[10]
Yield 60 - 80%[11]

Table 3: Quantitative data for the Balz-Schiemann reaction.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with organic materials. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the reactor is properly sealed and operated by trained personnel. The palladium catalyst is pyrophoric and should be handled under an inert atmosphere when dry.

  • Balz-Schiemann Reaction: Diazonium salts, especially when dry, are shock-sensitive and can decompose explosively. Handle with extreme caution and avoid isolating large quantities of the dry salt. The thermal decomposition should be carried out behind a blast shield, and the addition of the diazonium salt to the hot solvent should be done slowly and in small portions. Boron trifluoride gas is toxic and corrosive and should be properly scrubbed.

Logical Workflow Diagram

Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Balz-Schiemann Reaction S1_Start Start S1_Prepare Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C S1_Start->S1_Prepare S1_Add_BTF Add Benzotrifluoride (0-10 °C) S1_Prepare->S1_Add_BTF S1_React Stir at 0-10 °C S1_Add_BTF->S1_React S1_Quench Quench on Ice S1_React->S1_Quench S1_Separate Separate Organic Layer S1_Quench->S1_Separate S1_Wash Wash Organic Layer S1_Separate->S1_Wash S1_Dry Dry and Concentrate S1_Wash->S1_Dry S1_Distill Fractional Vacuum Distillation S1_Dry->S1_Distill S1_Product 2-Nitrobenzotrifluoride S1_Distill->S1_Product S2_Start Start S1_Product->S2_Start S2_Charge Charge Reactor with 2-Nitrobenzotrifluoride, Solvent, Pd/C S2_Start->S2_Charge S2_Hydrogenate Hydrogenate under Pressure S2_Charge->S2_Hydrogenate S2_Filter Filter to Remove Catalyst S2_Hydrogenate->S2_Filter S2_Concentrate Concentrate Filtrate S2_Filter->S2_Concentrate S2_Purify Vacuum Distillation S2_Concentrate->S2_Purify S2_Product 2-Aminobenzotrifluoride S2_Purify->S2_Product S3_Start Start S2_Product->S3_Start S3_Diazotize Diazotization of 2-Aminobenzotrifluoride (NaNO₂, HBF₄, 0-5 °C) S3_Start->S3_Diazotize S3_Isolate Isolate Diazonium Salt (Wet Cake) S3_Diazotize->S3_Isolate S3_Decompose Thermal Decomposition in High-Boiling Solvent S3_Isolate->S3_Decompose S3_Distill_Product Distill Product S3_Decompose->S3_Distill_Product S3_Wash_Product Wash Distillate S3_Distill_Product->S3_Wash_Product S3_Dry_Product Dry and Fractionally Distill S3_Wash_Product->S3_Dry_Product S3_Final_Product This compound S3_Dry_Product->S3_Final_Product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-fluorobenzotrifluoride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Final Fluorination Step (Balz-Schiemann Reaction)

Question: My Balz-Schiemann reaction to introduce the fluorine atom is resulting in a low yield of this compound. What are the potential causes and how can I optimize this step?

Answer: Low yields in the Balz-Schiemann reaction are common and can often be attributed to several factors. Here is a breakdown of potential causes and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical preceding step. Incomplete reaction can lead to a lower overall yield.

    • Solution: Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt.[1] The slow, dropwise addition of the nitrite source (e.g., sodium nitrite) to an acidic solution of the corresponding aniline is crucial for controlled diazotization.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before the fluorination step.

    • Solution: Use the diazonium intermediate in situ immediately after its formation.[1] Avoid elevated temperatures and exposure to light.

  • Suboptimal Fluorinating Agent: The choice and quality of the fluorinating agent are critical.

    • Solution: Anhydrous conditions are often essential. For example, using anhydrous potassium fluoride (KF) in combination with a phase-transfer catalyst can be effective.[2] Other sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can also be explored.[2]

  • Inefficient Thermal Decomposition: The final step of heating the diazonium tetrafluoroborate salt to induce fluorination requires careful temperature control.

    • Solution: The optimal temperature for thermal decomposition can vary. It is advisable to perform small-scale experiments to determine the ideal temperature range that maximizes product formation while minimizing side reactions.

Issue 2: Formation of Multiple Isomers and Side Products

Question: I am observing the formation of multiple isomers and other side products during my synthesis. How can I improve the regioselectivity and minimize impurities?

Answer: The formation of isomers and side products can occur at various stages of the synthesis. Here are some common causes and solutions:

  • Lack of Regioselectivity in Nitration: If your synthesis involves a nitration step, the position of the nitro group introduction can be difficult to control, leading to a mixture of isomers.

    • Solution: The directing effects of the substituents on the aromatic ring are crucial. Carefully control the reaction temperature and the nitrating agent concentration. For instance, a mixture of nitric acid and sulfuric acid is commonly used, and the ratio can influence selectivity.[3]

  • Side Reactions during Reduction: The reduction of a nitro group to an amine can sometimes lead to side products if the reaction conditions are not optimized.

    • Solution: A common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[3] Ensure the catalyst is active and the reaction is run to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Competing Reactions in Fluorination: During the fluorination step, other nucleophiles present in the reaction mixture can compete with the fluoride ion, leading to undesired products.

    • Solution: Ensure that the reaction is carried out under anhydrous conditions to minimize the presence of water, which can act as a competing nucleophile. The choice of solvent is also important; aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the fluoride ion.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound with a good yield?

A1: A frequently employed route involves a multi-step synthesis starting from m-fluorobenzotrifluoride. This pathway includes nitration, followed by reduction of the nitro group to an amine, and finally, a diazotization reaction followed by a Balz-Schiemann or similar fluorination reaction to introduce the second fluorine atom. This method can achieve a total yield of around 76.1% with a product purity greater than 98%.

Q2: How can I effectively monitor the progress of my reactions?

A2: Reaction progress can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) is a quick and effective method to check for the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Many of the reagents used in this synthesis are hazardous. For example, diethylzinc is highly pyrophoric and sensitive to air and moisture.[4] Strong acids like nitric acid and sulfuric acid are corrosive. Diazonium salts can be explosive under certain conditions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle pyrophoric and explosive intermediates with extreme caution.

Q4: My purified product seems to be inconsistent. What could be the cause?

A4: Product inconsistencies are often due to residual impurities.[1] These can include unreacted starting materials, side products, residual solvents from purification, or salts from the workup procedure.[1] It is crucial to employ effective purification techniques such as column chromatography or distillation and to ensure the final product is thoroughly dried.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluorobenzotrifluoride

This protocol is based on a three-step synthesis starting from m-fluorobenzotrifluoride.[3]

  • Nitration: In a suitable reactor, m-fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.[3]

  • Reduction: The resulting 5-fluoro-2-nitrobenzotrifluoride is then reduced in a Raney nickel catalytic hydrogenation system to obtain 5-fluoro-2-aminobenzotrifluoride.[3]

  • Purification: The crude product is purified using appropriate methods, such as distillation or crystallization, to obtain pure 5-fluoro-2-aminobenzotrifluoride.

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol outlines the final fluorination step from 2-aminobenzotrifluoride.

  • Diazotization: Cool a solution of 2-aminobenzotrifluoride in an appropriate acidic medium (e.g., hydrochloric acid) to 0-5°C in an ice bath.[1] Slowly add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[1]

  • Fluorination: To the freshly prepared diazonium salt solution, add a source of fluoride, such as fluoroboric acid (HBF₄), to precipitate the diazonium tetrafluoroborate salt. The isolated salt is then carefully heated to induce thermal decomposition, yielding this compound.

  • Workup and Purification: The reaction mixture is cooled and subjected to a suitable workup procedure, which may involve extraction and distillation to obtain the purified final product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Benzotrifluoride Derivatives

Starting MaterialReagentsSolventTemperatureReaction TimeYieldReference
m-FluorobenzotrifluoridePotassium bromate, Sulfuric acid-30-35°C6 hours91.7%[5]
BenzotrifluoridePotassium bromide, Cuprous bromide, Sulfuric acid, PdCl₂(cod)-Room Temp.8 hours90.9%[6]
BenzotrifluoridePotassium bromide, Cuprous bromide, Sulfuric acid, PdCl₂(cod)-Room Temp.8 hours82.3%[6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization cluster_step4 Step 4: Fluorination cluster_end Final Product start m-Fluorobenzotrifluoride nitration Nitration (HNO3, H2SO4) start->nitration reduction Reduction (Raney Ni, H2) nitration->reduction diazotization Diazotization (NaNO2, HCl, 0-5°C) reduction->diazotization fluorination Fluorination (HBF4, Heat) diazotization->fluorination end_product This compound fluorination->end_product

Caption: Synthetic pathway for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Product Formation? start->side_products decomposition Intermediate Decomposition? start->decomposition optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents side_products->check_reagents modify_conditions Modify Reaction Conditions (e.g., anhydrous, solvent) side_products->modify_conditions decomposition->optimize_time_temp decomposition->modify_conditions

Caption: Troubleshooting logic for low product yield.

References

common side reactions and byproducts in 2-fluorobenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-fluorobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their common challenges?

A1: The main routes include the Halogen Exchange (Halex) reaction, typically starting from 2-chlorobenzotrifluoride, and diazotization-fluorination reactions (such as the Balz-Schiemann reaction) starting from 2-aminobenzotrifluoride. The Halex reaction often requires high temperatures and polar aprotic solvents, leading to potential solvent degradation and incomplete conversion.[1][2] Diazotization methods can be sensitive to reaction conditions, with risks of forming phenolic byproducts or other undesired substitution products.

Q2: What are the most common isomeric impurities encountered?

A2: Isomeric impurities in the final product almost always originate from the starting material. For instance, if the precursor 2-chlorobenzotrifluoride contains 3- or 4-chloro isomers, the final product will contain the corresponding 3- and 4-fluorobenzotrifluoride isomers. It is crucial to use a starting material with high isomeric purity.

Q3: Why is strict control of water content critical in many synthesis routes?

A3: In Halex reactions, water can reduce the efficacy of the fluoride source (e.g., potassium fluoride) and promote hydrolysis of the starting material or product, leading to phenolic impurities. In diazotization reactions, water can react with the diazonium salt intermediate to form 2-hydroxybenzotrifluoride, a significant byproduct that can be difficult to separate.

Q4: What is the role of a phase-transfer catalyst (PTC) in the Halex reaction?

A4: A phase-transfer catalyst, such as tetramethylammonium chloride (TMAC) or a crown ether, is often used in Halex reactions to improve the solubility and reactivity of the fluoride salt (like KF) in the organic solvent.[1][3] This facilitates the transfer of the fluoride anion to the reaction site, which can accelerate the reaction rate and allow for milder reaction conditions.[3][4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than reported in the literature. What are the potential causes and solutions?

A: Low yield can stem from several factors, primarily incomplete reaction or degradation of the product.

  • Potential Cause 1: Incomplete Conversion (Halex Reaction)

    • Solution: The reaction may be sluggish. Consider increasing the reaction temperature, extending the reaction time, or adding a phase-transfer catalyst to enhance the reactivity of the fluoride source.[3] Ensure the potassium fluoride is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Potential Cause 2: Byproduct Formation (Diazotization)

    • Solution: The formation of phenolic byproducts from the reaction of the diazonium intermediate with water is a common issue. Ensure the reaction is run under strictly anhydrous conditions. Running the reaction at a lower temperature (e.g., below 5°C during diazotization) can minimize the decomposition of the diazonium salt.[5]

  • Potential Cause 3: Inefficient Diazotization/Decomposition

    • Solution: In a Balz-Schiemann reaction, ensure the molar ratios of reagents like sodium nitrite and the acid (e.g., HBF4) are correct.[5] The thermal decomposition step of the diazonium tetrafluoroborate salt is critical; ensure the temperature is high enough for efficient conversion but not so high that it causes degradation.

Problem 2: Product is Contaminated with Byproducts

Q: GC-MS analysis of my final product shows significant impurities. How can I identify and minimize them?

A: The nature of the impurity points to the specific side reaction that needs to be addressed.

  • Potential Cause 1: Presence of Starting Material (e.g., 2-Chlorobenzotrifluoride)

    • Identification: The starting material will have a different retention time and mass spectrum than the product.

    • Solution: This indicates an incomplete reaction. Refer to the solutions for Problem 1 . Purification via fractional distillation is often effective due to the difference in boiling points between the chloro- and fluoro-analogs.

  • Potential Cause 2: Formation of Phenolic Impurities (e.g., 2-Hydroxybenzotrifluoride)

    • Identification: Phenolic impurities can be detected by GC-MS and may alter the physical appearance of the product.

    • Solution: This is typically caused by the presence of water. Use anhydrous solvents and reagents. During workup, a dilute aqueous base wash (e.g., NaOH or NaHCO3 solution) can effectively remove acidic phenolic byproducts.

  • Potential Cause 3: Isomeric Byproducts (e.g., 4-Fluorobenzotrifluoride)

    • Identification: Isomers will have very similar mass spectra but may have slightly different retention times in GC.

    • Solution: These are notoriously difficult to remove from the final product due to their similar physical properties. The only effective solution is to ensure the isomeric purity of the starting material before beginning the synthesis.

Problem 3: Runaway Reaction or Poorly Controlled Exotherm

Q: The reaction temperature increased uncontrollably. What causes this and how can it be prevented?

A: Uncontrolled exotherms are a significant safety hazard, particularly in nitration and diazotization steps.

  • Potential Cause 1: Nitration Step (if preparing precursor)

    • Solution: The addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) must be done slowly and with efficient cooling.[6] Maintain the reaction temperature below the recommended limit (e.g., <25°C) at all times.[6] Ensure the stirring is vigorous to dissipate heat effectively.

  • Potential Cause 2: Diazotization Step

    • Solution: The addition of sodium nitrite solution to the acidic solution of the amine is highly exothermic. This addition must be performed portion-wise or via a dropping funnel at a controlled, low temperature (typically 0-5°C).[5]

  • Potential Cause 3: Decomposition of Diazonium Salt

    • Solution: The thermal decomposition of diazonium salts can release a large amount of energy and nitrogen gas. This step should be performed with careful temperature control, allowing for proper venting of the evolved gas.[5]

Synthesis Route Data

The following table summarizes key quantitative data from representative synthesis routes for fluorinated benzotrifluorides. Note that some data pertains to the synthesis of closely related derivatives, but the principles are analogous.

Starting MaterialKey ReagentsReaction TypeReported YieldPurityCommon Byproducts / NotesReference
m-FluorobenzotrifluorideHNO₃, H₂SO₄; Raney Ni, H₂; NaNO₂, HBr, CuBrNitration, Reduction, Diazotization76.1% (overall)>98%Multi-step process. Requires careful control of nitration and diazotization steps.[6]
2-ChloronitrobenzeneKF, DMSOHalex ReactionHighNot specifiedRequires high temperatures (e.g., >200°C). Risk of solvent decomposition and incomplete reaction.[3]
4-Bromo-3-(trifluoromethyl)anilineNaNO₂, HF, KFDiazotization-FluorinationHighNot specifiedDiazotization followed by decomposition of the diazonium fluoride salt.[5]
m-FluorobenzotrifluorideKBrO₃, H₂SO₄Bromination91.7% - 93.9%>99%Example of direct halogenation. Byproduct control depends on directing effects of substituents.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride via Diazotization (Adapted from CN102951996A)

This protocol describes the synthesis of a related compound and illustrates a typical multi-step process involving nitration, reduction, and diazotization that can be adapted for this compound synthesis.[6]

Step A: Nitration of m-Fluorobenzotrifluoride

  • Cool m-fluorobenzotrifluoride in a reaction vessel to below 10°C.

  • Prepare a nitrating mixture of nitric acid and concentrated sulfuric acid (molar ratio of mixture to starting material: 1.1-1.5:1).

  • Under vigorous stirring, add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 25°C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.

  • Perform a standard aqueous workup to isolate the crude 5-fluoro-2-nitrobenzotrifluoride.

Step B: Reduction of 5-Fluoro-2-nitrobenzotrifluoride

  • In a suitable hydrogenation reactor, charge the nitro compound, a solvent (e.g., ethanol or methanol), and a Raney Nickel catalyst.

  • Pressurize the reactor with hydrogen gas and heat to perform the reduction.

  • Monitor the reaction until hydrogen uptake ceases.

  • After cooling, filter the catalyst and remove the solvent under reduced pressure to obtain 5-fluoro-2-aminobenzotrifluoride.

Step C: Diazotization and Bromination

  • Prepare a solution of the amine from Step B in hydrobromic acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise.

  • In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.

  • Slowly add the prepared diazonium salt solution to the cuprous bromide solution. Vigorous gas evolution will occur.

  • After the addition is complete, stir for an additional 15-25 minutes.[5]

  • Isolate the organic phase, wash with base and water, and purify by distillation to yield the final product.

Visualizations

References

Technical Support Center: Purification of 2-Fluorobenzotrifluoride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-fluorobenzotrifluoride by distillation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

IssuePossible Cause(s)Recommended Action(s)
Poor Separation of this compound from Impurities - Boiling points of impurities are too close to that of this compound.[1][2]- Inefficient distillation column.[3]- Distillation rate is too fast.[4]- Use a fractionating column with a higher number of theoretical plates.[3][4]- For impurities with boiling points less than 25 °C apart, fractional distillation is necessary.[1][2]- Slow down the distillation rate to allow for proper equilibration between vapor and liquid phases.[4]- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between components.
Product is Contaminated with Water - Incomplete drying of the crude product before distillation.- Use of wet glassware or equipment.- Atmospheric moisture entering the system.- Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before distillation.[5]- Use oven-dried glassware and ensure all connections are properly sealed.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Low Recovery of Purified Product - Significant hold-up in the distillation column.- Loss of volatile product during transfer.- Thermal decomposition of the product.- Choose a distillation column with a lower hold-up volume, especially for small-scale purifications.- Ensure all joints are properly sealed to prevent vapor loss.- Cool the receiving flask to minimize evaporation of the collected distillate.- this compound is thermally stable, but prolonged heating at high temperatures should be avoided.[6] Consider vacuum distillation to reduce the required temperature.
Bumping or Uneven Boiling - Lack of boiling chips or a magnetic stir bar.- Superheating of the liquid.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.- Ensure even heating of the distillation flask, for example, by using a heating mantle and stirring.
Discoloration of the Distillate - Presence of thermally unstable impurities.- Oxidation of the product or impurities.- Identify and remove impurities prior to distillation if possible (e.g., through a pre-purification step like washing with a suitable reagent).- Perform the distillation under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

What is the boiling point of this compound?

The boiling point of this compound is approximately 114-116 °C at atmospheric pressure (760 mmHg).[5][6][7]

What are the common impurities in crude this compound?

Common impurities can include starting materials from the synthesis, by-products, and solvents. Depending on the synthetic route, these could include isomers (e.g., 3- or 4-fluorobenzotrifluoride), halogenated precursors, or residual solvents used in the reaction or workup.[8]

When should I use simple distillation versus fractional distillation?

Simple distillation is suitable for separating liquids with significantly different boiling points (a difference of more than 25 °C).[1] Fractional distillation is necessary for separating liquids with close boiling points (a difference of less than 25 °C).[1][2] Given that isomers of fluorobenzotrifluoride have very similar boiling points, fractional distillation is often required for high-purity separation.

Is this compound stable to heat?

This compound is described as having high thermal stability.[6] However, as with any distillation, it is good practice to avoid prolonged heating at high temperatures to minimize the risk of any potential decomposition.

What safety precautions should be taken when distilling this compound?

This compound is a flammable liquid and an irritant.[7][9] The distillation should be performed in a well-ventilated fume hood, away from ignition sources.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Ensure all equipment is properly grounded to prevent static discharge.[7]

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of this compound

Objective: To purify crude this compound containing impurities with close boiling points.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle

  • Lab jack

  • Clamps and stands

Procedure:

  • Drying: Dry the crude this compound over anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes. Filter or decant the dried liquid into a clean, dry round-bottom flask.

  • Assembly: Add a few boiling chips or a magnetic stir bar to the flask. Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly greased and sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.

  • Distillation: Observe the vapor rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second). A slow rate is crucial for good separation.[4]

  • Fraction Collection:

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard appropriately.

    • When the temperature stabilizes at the boiling point of this compound (approx. 114-116 °C), change to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Monitor the temperature throughout the distillation. A significant drop or rise in temperature indicates that the main fraction has finished distilling.

  • Shutdown: Stop the distillation before the flask goes to dryness. Remove the heating mantle and allow the apparatus to cool.

  • Analysis: Determine the purity of the collected fraction using an appropriate analytical technique, such as Gas Chromatography (GC).

Visualizations

Experimental Workflow: Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Storage A Crude this compound B Dry with Anhydrous MgSO4 A->B C Set up Fractional Distillation Apparatus B->C D Heat Gently C->D E Collect Forerun (Low-boiling impurities) D->E F Collect Main Fraction (114-116 °C) E->F G Collect High-boiling Residue F->G H Analyze Purity (GC) F->H I Store Purified Product H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting Logic: Poor Separation

Troubleshooting_Poor_Separation Start Poor Separation Observed Q1 Is the boiling point difference < 25 °C? Start->Q1 A1_Yes Use Fractional Distillation Q1->A1_Yes Yes A1_No Simple Distillation May Suffice Q1->A1_No No Q2 Is the distillation rate too fast? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce Heating Rate Q2->A2_Yes Yes Q3 Is the column efficiency adequate? Q2->Q3 No End Improved Separation A2_Yes->End A3_Yes Consider Other Issues (e.g., azeotrope) Q3->A3_Yes Yes A3_No Use a Column with More Theoretical Plates Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting decision tree for poor separation during distillation.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 2-fluorobenzotrifluoride. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

General Considerations

Q1: Why is this compound challenging to functionalize?

A1: The primary challenge in functionalizing this compound arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, this deactivation makes the ring more amenable to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF₃ group. The fluorine atom also influences reactivity, acting as a moderate ortho, para-director in electrophilic reactions and a potential leaving group in nucleophilic substitutions.

Troubleshooting and FAQs by Reaction Type

Nucleophilic Aromatic Substitution (SNAr)

Q2: I am observing low to no conversion in my SNAr reaction with an amine nucleophile. What are the common causes and solutions?

A2: Low conversion in SNAr reactions with this compound is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Insufficient Reaction Conditions: Due to the deactivated ring, forcing conditions are often necessary.

    • Solution: Gradually increase the reaction temperature and extend the reaction time. High-boiling polar aprotic solvents like DMF, DMSO, or NMP can be beneficial.

  • Weak Nucleophile or Base: The nucleophilicity of your amine and the strength of the base are critical.

    • Solution: Consider using a stronger, non-nucleophilic base such as DBU or a potassium base to deprotonate the nucleophile. If possible, switch to a more nucleophilic amine.

  • Poor Solubility: Inadequate solubility of starting materials can hinder the reaction.

    • Solution: Ensure vigorous stirring and consider using a co-solvent to improve solubility.

  • Presence of Water: Trace amounts of water can quench the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

Q3: How can I improve the regioselectivity of nucleophilic aromatic substitution on this compound?

A3: The trifluoromethyl group is a strong para-director for nucleophilic attack. To enhance selectivity for substitution at the 4-position (para to -CF₃), you can:

  • Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para-substituted product.

  • Choice of Nucleophile: Bulky nucleophiles may show a higher preference for the less sterically hindered para position.

Electrophilic Aromatic Nitration

Q4: I am getting a mixture of isomers during the nitration of this compound. How can I control the regioselectivity?

A4: The nitration of this compound is influenced by the directing effects of both the fluorine (ortho, para-directing) and the trifluoromethyl (meta-directing) groups. This often leads to a mixture of isomers. To control the regioselectivity:

  • Temperature Control: Reaction temperature is a critical factor. Lower temperatures (e.g., -20°C to 10°C) have been found to favor the formation of the 2-nitro isomer in some cases.[1][2]

  • Acid System: The choice of acid can influence the isomer distribution. While a mixture of nitric acid and sulfuric acid is common, using nitric acid alone or with a co-solvent like hydrofluoric acid might alter the isomer ratios.[1] The presence of sulfuric acid may sometimes lead to greater amounts of 4- and 6-nitro isomers.[1][2]

Experimental Protocol: Nitration of a Substituted Benzotrifluoride

A representative procedure for the nitration of a substituted benzotrifluoride involves slowly adding the benzotrifluoride compound to nitric acid with vigorous stirring while maintaining a low temperature (e.g., -40°C to 10°C).[1] After the addition is complete, the mixture is stirred for a short period to ensure the reaction goes to completion.[1] The product mixture is then typically worked up by pouring it into ice water and extracting the nitro-substituted benzotrifluorides.[2]

Table 1: Influence of Temperature on Isomer Distribution in a Representative Nitration

Temperature2-nitro isomer (%)4-nitro isomer (%)6-nitro isomer (%)
-30°C to -31°C46.626.926.5
-16°C to -22°C~45~28~27
-20°C to -25°C (in CH₂Cl₂)4426.629

Note: Data is based on the nitration of 3-methylbenzotrifluoride and serves as an illustrative example of temperature effects.[1][2]

Directed Ortho-Lithiation and Borylation

Q5: My ortho-lithiation of this compound followed by quenching with an electrophile is giving low yields. What are the key parameters to control?

A5: Directed ortho-lithiation is a powerful tool for functionalizing the position ortho to the fluorine atom. However, it is a sensitive reaction. Low yields can result from several factors:

  • Incomplete Lithiation: The choice of lithium base and reaction time is crucial.

    • Solution: Use a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). Ensure the lithiation is allowed to proceed for a sufficient time at low temperature (typically -78°C).

  • Degradation of the Organolithium Intermediate: The generated aryllithium species can be unstable.

    • Solution: Maintain a low temperature (-78°C) throughout the lithiation and quenching steps. Use freshly titrated alkyllithium reagents.

  • Inefficient Quenching: The electrophile may not be reacting effectively with the aryllithium.

    • Solution: Add the electrophile slowly at low temperature. Ensure the electrophile is of high purity.

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen.

    • Solution: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen).

Experimental Protocol: General Procedure for Lithiation-Borylation

In a flame-dried flask under an inert atmosphere, a solution of the boronic ester (1.0 equiv) and a chloro-substituted carbenoid precursor (e.g., chloroiodomethane, 3.0 equiv) in anhydrous diethyl ether is cooled to -95°C.[3] n-Butyllithium (2.95 equiv) is then added slowly.[3] The reaction mixture is stirred at low temperature before being warmed to room temperature.[3]

Q6: I am observing the formation of a desfluoro byproduct during the ortho-lithiation/borylation of a similar compound, 2-fluorobenzaldehyde. What is the likely mechanism and how can it be minimized?

A6: The formation of a desfluoro byproduct suggests a competing hydrodefluorination reaction, which can proceed through a benzyne intermediate. To minimize this side reaction, careful optimization of the reaction conditions is necessary. This includes controlling the temperature, the rate of addition of the lithiating agent, and the choice of base and solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Q7: What are the key considerations for successful Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions with this compound derivatives?

A7: For these cross-coupling reactions, a halogenated this compound is typically used (e.g., 2-bromo-5-fluorobenzotrifluoride). Key considerations include:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and good reaction rates. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often effective.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base depends on the specific coupling partners and reaction conditions.

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF.

  • Reaction Temperature: The optimal temperature will vary depending on the reactivity of the substrates and the catalyst system used.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, CuI (co-catalyst)PPh₃Et₃N, DIPEATHF, DMF
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

IssuePossible CauseSolution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure proper activation of the palladium source.
Poor ligand choiceScreen different phosphine ligands.
Inappropriate baseTest a range of bases (carbonates, phosphates, alkoxides).
Homocoupling of Boronic Acid (Suzuki) Oxygen contaminationThoroughly degas the reaction mixture and maintain an inert atmosphere.
Dehalogenation of Aryl Halide Presence of water or other proton sourcesUse anhydrous solvents and reagents.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Select Functionalization Strategy reagents Prepare Anhydrous Reagents and Solvents start->reagents glassware Flame-dry Glassware reagents->glassware atmosphere Establish Inert Atmosphere (Ar/N2) glassware->atmosphere addition Controlled Addition of Reagents at Specific Temperature atmosphere->addition monitoring Monitor Reaction Progress (TLC, GC, LC-MS) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup and Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A generalized workflow for a typical functionalization experiment.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions start Low or No Product Yield purity Check Purity of Starting Materials start->purity solvent Ensure Anhydrous and Degassed Solvents start->solvent base Verify Base Strength and Purity start->base catalyst Confirm Catalyst Activity (for cross-coupling) start->catalyst temp Increase Temperature start->temp time Extend Reaction Time start->time atmosphere Verify Inert Atmosphere start->atmosphere stirring Ensure Efficient Stirring start->stirring decomposition Check for Product/Reagent Decomposition start->decomposition byproducts Identify Byproducts (e.g., dehalogenation, homocoupling) start->byproducts

Caption: A troubleshooting decision tree for low product yield.

functionalization_strategy cluster_c_n C-N Bond Formation cluster_c_c C-C Bond Formation cluster_c_o C-O Bond Formation start Desired Functional Group? snar_amine SNAAr with Amine start->snar_amine buchwald Buchwald-Hartwig Amination start->buchwald nitration Nitration then Reduction start->nitration suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira lithiation Ortho-Lithiation + C-electrophile start->lithiation snar_alcohol SNAAr with Alcohol/Phenol start->snar_alcohol

Caption: A decision guide for selecting a functionalization strategy.

References

Technical Support Center: Drying of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of water from 2-fluorobenzotrifluoride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Drying agent clumps together at the bottom of the flask. Excess water is present in the this compound.1. If a separate aqueous layer is visible, physically remove it using a separatory funnel before adding the drying agent. 2. Pre-dry the organic layer by washing it with a saturated brine (NaCl) solution.[1] 3. Add more anhydrous drying agent in small portions until some of the powder remains free-flowing.[2]
The this compound still appears cloudy or wet after adding a large amount of drying agent. 1. The drying agent may be old and has already absorbed moisture from the atmosphere. 2. The initial water content in the solvent is very high.1. Use a fresh bottle of anhydrous drying agent or one that has been stored properly in a tightly sealed container. 2. Ensure that the bulk of the water has been removed by a brine wash before adding the solid drying agent.[1][3]
The product is contaminated with the drying agent after filtration. The filter paper has too large a pore size, or the drying agent is a very fine powder.1. Use a filter paper with a smaller pore size. 2. For very fine powders like magnesium sulfate, consider allowing the solid to settle completely and then carefully decanting the dried liquid.[1]
Product decomposition is observed after drying. The chosen drying agent is reactive with this compound or impurities.1. This compound is generally stable, but it is incompatible with strong oxidizing agents and strong bases.[4] Avoid drying agents that are highly basic or have strong oxidizing properties if these conditions are a concern for your specific application. 2. Consider using a more inert drying agent like anhydrous sodium sulfate or molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Which drying agent is most suitable for this compound?

A1: Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for halogenated aromatic compounds like this compound.[5][6] Magnesium sulfate is a faster and more efficient drying agent, while sodium sulfate has a higher capacity for water.[6] For extremely dry applications, molecular sieves (3Å or 4Å) are an excellent choice.[7][8] Calcium hydride (CaH₂) can also be used for rigorous drying, but it is a reactive reagent that produces hydrogen gas upon contact with water and should be handled with caution.[9][10]

Q2: How much drying agent should I use?

A2: There is no fixed amount. Add the drying agent portion-wise to the this compound with swirling. Initially, the drying agent will clump together as it absorbs water.[2] Continue adding the agent until some of it remains as a free-flowing powder, indicating that all the water has been absorbed.[2] A common rule of thumb is to use approximately 1-2 grams of drying agent per 100 mL of solvent, but this can vary depending on the initial water content.

Q3: How long should I leave the drying agent in the this compound?

A3: For common drying agents like magnesium sulfate, the drying process is relatively fast, and 15-20 minutes with occasional swirling is often sufficient.[1] Sodium sulfate is slower and may require a longer contact time.[3] When using molecular sieves for achieving very low water content, it is best to let the solvent stand over the sieves for several hours or overnight.[11]

Q4: Can I reuse the drying agent?

A4: While it is technically possible to regenerate some drying agents by heating them to high temperatures to remove the absorbed water, it is generally not recommended for laboratory use to avoid cross-contamination.[12][13] For molecular sieves, regeneration is more common and can be achieved by heating them in a drying oven under a vacuum or with a flow of an inert gas.[8]

Q5: Are there alternative methods to using drying agents for removing water from this compound?

A5: Yes, distillation is a viable method for removing water. Since this compound has a boiling point of 114-115 °C, simple distillation can effectively separate it from water (boiling point 100 °C).[5] For trace amounts of water, azeotropic distillation with a suitable entrainer like toluene could also be employed.[3][14]

Data Presentation

Table 1: Efficiency of Common Drying Agents for Aromatic Solvents

Drying AgentTypical Final Water Content (ppm) in BenzeneCapacitySpeedNotes
Magnesium Sulfate (MgSO₄) ~35ModerateFastSlightly acidic; suitable for most neutral and acidic compounds.[6][15]
Sodium Sulfate (Na₂SO₄) ~125HighSlowNeutral and inert; good for pre-drying very wet solutions.[6][16]
Calcium Chloride (CaCl₂) ~36HighMediumCan form complexes with some organic compounds.[16][17]
Calcium Hydride (CaH₂) <10HighMediumHighly reactive with water, producing H₂ gas; suitable for rigorous drying of inert solvents.[9][16]
Molecular Sieves (3Å) <10ModerateSlowExcellent for achieving very low water levels; requires activation before use.[11][18]

Note: Data is based on studies with benzene and is intended to provide a general comparison. The actual efficiency may vary with this compound.

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate
  • Initial Assessment: Ensure that the this compound does not contain a separate, visible layer of water. If it does, perform a separation using a separatory funnel. For very wet solutions, a pre-wash with saturated brine is recommended.[1]

  • Addition of Drying Agent: To the this compound in an Erlenmeyer flask, add a small amount of anhydrous magnesium sulfate (e.g., 1-2 g per 100 mL) and swirl the flask.[19]

  • Observation: The magnesium sulfate will initially clump at the bottom of the flask as it absorbs water.[20]

  • Incremental Addition: Continue to add small portions of magnesium sulfate with swirling until some of the newly added powder remains free-flowing and does not clump.[21] This "snow-globe" effect indicates that the solvent is dry.[20]

  • Equilibration: Allow the mixture to stand for approximately 15-20 minutes to ensure complete drying.

  • Separation: Separate the dried this compound from the magnesium sulfate by decanting the liquid or by gravity filtration through a fluted filter paper into a clean, dry flask.

Protocol 2: Drying by Simple Distillation
  • Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the wet this compound to the distillation flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the distillation flask.

  • Collection: Collect the distillate that comes over at the boiling point of this compound (114-115 °C).[5] Any water present should either be removed as an initial lower-boiling fraction or remain in the distillation flask if the concentration is low.

  • Storage: Store the dried distillate in a sealed container to prevent reabsorption of atmospheric moisture.

Mandatory Visualization

Drying_Workflow cluster_predrying Pre-Drying (Optional) cluster_drying Drying with Solid Agent cluster_separation Separation A Wet this compound B Separatory Funnel A->B Transfer C Wash with Saturated Brine B->C Shake & Separate D Add Anhydrous Drying Agent (e.g., MgSO4) C->D E Swirl and Observe D->E F Check for Free-Flowing Agent E->F F->D If Clumped, Add More G Decant or Filter F->G If Dry H Dry this compound G->H

Caption: Experimental workflow for drying this compound.

References

Technical Support Center: 2-Fluorobenzotrifluoride Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2-fluorobenzotrifluoride when subjected to acidic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is a relatively stable compound under neutral and mildly acidic conditions. The trifluoromethyl (-CF3) group is known for its high chemical and metabolic stability due to the strong carbon-fluorine bonds. However, under forcing or harsh acidic conditions, particularly at elevated temperatures, it can undergo slow hydrolysis.

Q2: What is the primary degradation pathway for this compound in the presence of strong acids?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the trifluoromethyl group to a carboxylic acid group. This reaction converts this compound into 2-fluorobenzoic acid.

Q3: What are the potential degradation products I should monitor for?

A3: The main degradation product to monitor is 2-fluorobenzoic acid. Depending on the specific acidic conditions and the presence of other reactive species, further degradation of the aromatic ring is possible but typically requires very harsh conditions.

Q4: Are there any specific acids that are more detrimental to the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak in HPLC/GC analysis after acid treatment. Degradation of this compound.The new peak is likely 2-fluorobenzoic acid. Confirm its identity by comparing the retention time with a known standard of 2-fluorobenzoic acid. Further confirmation can be achieved using mass spectrometry (MS) to check the molecular weight.
Decrease in the assay of this compound over time in an acidic formulation. Acid-catalyzed hydrolysis.Quantify the amount of this compound remaining and the amount of 2-fluorobenzoic acid formed over time using a validated stability-indicating HPLC method. Consider adjusting the pH of the formulation to a less acidic range if the degradation is significant.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure that the acid concentration, temperature, and reaction time are precisely controlled in all experiments. Use a calibrated and validated analytical method for quantification.
Difficulty in quantifying low levels of degradation. The analytical method lacks sufficient sensitivity or resolution.Optimize the HPLC method to ensure good separation between the this compound and 2-fluorobenzoic acid peaks. For very low levels of degradation, consider using a more sensitive detector or a technique like ¹⁹F NMR, which can be highly sensitive to changes in the fluorine environment.

Quantitative Stability Data (Illustrative)

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides an illustrative example of what a forced degradation study might yield. Note: This data is hypothetical and should be confirmed by experimental studies.

Acid Condition Temperature (°C) Time (hours) This compound Remaining (%) 2-Fluorobenzoic Acid Formed (%)
1M HCl6024>99<0.1
1M HCl802498.51.5
1M H₂SO₄802497.03.0
5M H₂SO₄802492.57.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under various acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1M, 1M)

  • Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1M, 1M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • For each acidic condition, transfer a known volume of the stock solution into a reaction vial.

    • Add the acidic solution to achieve the desired final concentration of this compound and acid.

    • Prepare a control sample with water instead of the acid solution.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sampling: At each time point, withdraw an aliquot from each vial.

  • Neutralization and Dilution: Neutralize the sample with a suitable base (e.g., NaOH) to stop the reaction. Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using the validated HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method for this compound and 2-Fluorobenzoic Acid

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound and its primary degradation product, 2-fluorobenzoic acid.

Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 3: Quantitative Analysis by ¹⁹F NMR Spectroscopy

Objective: To use ¹⁹F NMR to monitor the degradation of this compound.

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the forced degradation samples as described in Protocol 1, using a deuterated solvent compatible with the reaction conditions if possible, or dissolve the final sample in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the initial (t=0) sample and the stressed samples at various time points.

    • The -CF₃ group of this compound will have a characteristic chemical shift. The disappearance of this signal and the potential appearance of new signals would indicate degradation.

  • Quantitative Analysis:

    • Integrate the signal corresponding to the -CF₃ group of this compound.

    • The decrease in the integral value over time is proportional to the degradation of the compound. For quantitative results, a known concentration of an internal standard containing a fluorine signal that does not overlap with the analyte is required.

Visualizations

degradation_pathway This compound This compound 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid This compound->2-Fluorobenzoic Acid  Strong Acid (H⁺)  Heat (Δ)  H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid_Addition Add Acidic Solution Stock_Solution->Acid_Addition Incubation Incubate at Controlled Temperature and Time Acid_Addition->Incubation Sampling Withdraw Aliquots Incubation->Sampling Neutralize_Dilute Neutralize and Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by HPLC/NMR Neutralize_Dilute->HPLC_Analysis

Caption: Workflow for forced degradation stability testing.

Technical Support Center: Regioselective Substitution of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of 2-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guides and frequently asked questions for challenges encountered during the chemical modification of this versatile synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective substitution on this compound?

A1: The primary challenge arises from the competing directing effects of the two substituents on the benzene ring. The fluorine atom is an ortho, para-director, while the trifluoromethyl (CF₃) group is a strong electron-withdrawing group and a meta-director.[1][2] This often leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q2: Which substituent has a stronger directing effect, the fluorine or the trifluoromethyl group?

A2: In electrophilic aromatic substitution (EAS), the directing influence is determined by the ability of the substituent to stabilize the intermediate carbocation (arenium ion). Although fluorine is deactivating overall due to its high electronegativity (inductive effect), its lone pairs can provide resonance stabilization to ortho and para intermediates. The trifluoromethyl group is strongly deactivating and offers no resonance stabilization, directing incoming electrophiles to the meta position by default as it destabilizes the ortho and para intermediates the most.[2][3] The outcome of a reaction will depend on the specific reaction conditions and the nature of the electrophile.

Q3: Is this compound more suitable for electrophilic or nucleophilic aromatic substitution?

A3: this compound can undergo both types of substitution, and the choice depends on the desired product. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring for electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[4][5] In SNAr reactions, the fluorine atom can act as a good leaving group, especially when the nucleophilic attack occurs at a position activated by the CF₃ group (i.e., ortho or para to it).[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when aiming for regioselective substitution of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

Question: My electrophilic substitution reaction on this compound is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in EAS on this substrate is challenging due to the conflicting directing effects. Here are some troubleshooting steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Lewis Acid/Catalyst: The nature and strength of the Lewis acid can influence the regioselectivity. Experiment with different catalysts (e.g., zeolites, various Lewis acids) to find one that favors the desired isomer.[6][7]

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states. A solvent screen is recommended to optimize the reaction.

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder substitution at the adjacent position (C3). This can sometimes be exploited to favor substitution at other positions.

Issue 2: Unexpected Product in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting an SNAr reaction, but the substitution is not occurring at the expected position or not at all. What could be the issue?

Answer: The success and regioselectivity of SNAr reactions on this compound are highly dependent on the electronic activation of the ring and the reaction conditions.

  • Position of Attack: Nucleophilic attack is favored at positions that are ortho or para to strong electron-withdrawing groups. In this compound, the CF₃ group at position 1 activates the fluorine at position 2 for substitution.

  • Nucleophile Strength: Ensure your nucleophile is strong enough to attack the electron-deficient ring.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Leaving Group: While fluorine is a good leaving group in SNAr reactions, the reaction may still require elevated temperatures to proceed efficiently.

Data on Regioselectivity

While specific comparative data for various substitution reactions on this compound is not extensively tabulated in the literature, data from related compounds can provide valuable insights. The following table is illustrative of the types of outcomes that can be expected.

Reaction TypeStarting MaterialReagents and ConditionsMajor Product(s)Isomer Ratio/YieldReference
Nitrationm-FluorobenzotrifluorideNitric acid/Sulfuric acid system5-Fluoro-2-nitrobenzotrifluoride76.1% overall yield for the three-step synthesis of 2-bromo-5-fluorobenzotrifluoride[8]
BrominationPyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB) in MeCN at 80°CC3-brominated or C1, C3-dibrominated productsHigh regioselectivity[9]
Nitration2-NitrotolueneNitric acid, Acetic anhydride, Hβ zeolite2,4-Dinitrotoluene97% yield[7]

Note: The data provided is for analogous or related reactions and should be used as a general guide. Experimental optimization is crucial for achieving desired regioselectivity with this compound.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Nitration (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a key intermediate in the preparation of 2-bromo-5-fluorobenzotrifluoride.[8]

  • Preparation: In a reaction vessel suitable for strong acids, cool a mixture of concentrated sulfuric acid and nitric acid to 0-5°C.

  • Addition of Substrate: Slowly add this compound to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for a specified time. Monitor the reaction progress by GC or TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to separate the isomers.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a general protocol for the reaction of an amine with an activated fluoroaromatic compound.[10]

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the amine nucleophile and this compound in a polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Visualizations

G Conflicting Directing Effects in EAS of this compound cluster_0 Conflicting Directing Effects in EAS of this compound cluster_1 Directing Influence cluster_2 Potential Products This compound This compound Reaction Reaction This compound->Reaction Electrophile (E+) Electrophile (E+) Electrophile (E+)->Reaction F_group Fluorine (-F) (ortho, para-director) Reaction->F_group Favors CF3_group Trifluoromethyl (-CF3) (meta-director) Reaction->CF3_group Favors Ortho_Product Ortho-substituted F_group->Ortho_Product Para_Product Para-substituted F_group->Para_Product Meta_Product Meta-substituted CF3_group->Meta_Product Product_Mixture Mixture of Isomers Ortho_Product->Product_Mixture Meta_Product->Product_Mixture Para_Product->Product_Mixture

Caption: Competing directing effects in electrophilic aromatic substitution.

G Experimental Workflow for Optimizing Regioselectivity start Define Target Regioisomer reaction_type Select Reaction Type (EAS vs. SNAr) start->reaction_type reagent_selection Select Reagents and Catalysts reaction_type->reagent_selection initial_conditions Initial Small-Scale Reaction (e.g., Room Temperature) reagent_selection->initial_conditions analysis Analyze Product Mixture (GC, NMR, LC-MS) initial_conditions->analysis optimization Optimize Conditions analysis->optimization temp_screen Temperature Screen (Low to High) optimization->temp_screen If selectivity is poor solvent_screen Solvent Screen (Polarity, Type) optimization->solvent_screen If yield/selectivity is low catalyst_screen Catalyst/Base Screen optimization->catalyst_screen If reaction is slow/unselective final_analysis Analyze Optimized Reaction temp_screen->final_analysis solvent_screen->final_analysis catalyst_screen->final_analysis scale_up Scale-up Synthesis final_analysis->scale_up If desired regioselectivity is achieved

References

preventing decomposition of 2-fluorobenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemical synthesis?

This compound (CAS No. 392-85-8), also known as α,α,α,2-tetrafluorotoluene, is a fluorinated aromatic compound. It is frequently used as a solvent and an intermediate in organic synthesis. Its popularity stems from its high thermal stability, low reactivity, and its ability to enhance reaction rates and yields in certain transformations.[1] The trifluoromethyl group and the fluorine atom on the benzene ring impart unique electronic properties and metabolic stability to molecules, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2]

Q2: What are the primary conditions that can cause the decomposition of this compound?

While generally stable, this compound can decompose under specific conditions. The primary factors leading to its degradation are:

  • High Temperatures: Thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).[3][4]

  • Strong Acids and Bases: Although the trifluoromethyl group is relatively stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Strong Oxidizing Agents: Reactions with strong oxidizing agents can lead to the degradation of the aromatic ring and the trifluoromethyl group.[3][4]

  • Strong Lewis Acids: Certain strong Lewis acids can react with the trifluoromethyl group.

Q3: What are the common signs or symptoms of this compound decomposition in a reaction?

Detecting decomposition early can be crucial for the success of an experiment. Common indicators include:

  • Unexpected Color Change: The reaction mixture turning dark or forming precipitates may suggest the formation of degradation byproducts.

  • Formation of Unidentified Byproducts: Analysis of the reaction mixture by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy may reveal unexpected peaks corresponding to decomposition products.

  • Inconsistent or Low Yields: If the desired product is obtained in lower than expected yields or with poor purity, decomposition of the starting material or intermediates could be a contributing factor.

  • Pressure Buildup: The formation of gaseous decomposition products like HF, CO, or CO₂ can lead to a pressure increase in a closed reaction vessel.

Q4: What are the expected decomposition products of this compound?

Under thermal stress, this compound is expected to decompose into smaller, highly fluorinated or oxidized species. While specific quantitative data for this compound is limited in publicly available literature, thermal decomposition of similar fluorinated compounds is known to produce:

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of oxidation.[3][4]

  • Smaller Fluorinated Hydrocarbons: Fragmentation of the molecule can lead to various smaller fluorinated species.

  • Carbonyl Fluoride (COF₂): A potential product from the oxidation of the trifluoromethyl group.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in a Reaction Involving this compound

If you are experiencing low or no yield in your reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_purity Verify Purity of this compound and Other Reagents start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions temp_too_high Is the temperature too high? check_conditions->temp_too_high incompatible_reagents Are there strong acids, bases, or oxidizing agents present? temp_too_high->incompatible_reagents No optimize_temp Lower Reaction Temperature temp_too_high->optimize_temp Yes modify_reagents Consider alternative, milder reagents or protective group strategies incompatible_reagents->modify_reagents Yes analyze_byproducts Analyze Crude Reaction Mixture (GC-MS, NMR) incompatible_reagents->analyze_byproducts No optimize_temp->analyze_byproducts modify_reagents->analyze_byproducts decomposition_confirmed Decomposition Products Identified? analyze_byproducts->decomposition_confirmed implement_changes Implement Optimized Conditions decomposition_confirmed->implement_changes Yes consult_literature Consult Literature for Similar Reactions decomposition_confirmed->consult_literature No consult_literature->implement_changes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Unexpected Byproducts

The presence of unexpected byproducts can indicate decomposition of this compound or subsequent reactions of its degradation products.

Analytical Workflow for Byproduct Identification

start Unexpected Byproducts Detected isolate_byproduct Isolate Byproduct(s) (e.g., Chromatography) start->isolate_byproduct gcms_analysis GC-MS Analysis isolate_byproduct->gcms_analysis nmr_analysis NMR Spectroscopy (1H, 19F, 13C) isolate_byproduct->nmr_analysis ms_data Obtain Mass Spectrum (Fragmentation Pattern) gcms_analysis->ms_data nmr_data Obtain Chemical Shifts and Coupling Constants nmr_analysis->nmr_data compare_literature Compare Spectroscopic Data with Literature/Databases ms_data->compare_literature nmr_data->compare_literature propose_structure Propose Byproduct Structure compare_literature->propose_structure confirm_structure Confirm Structure (e.g., Synthesis of Standard) propose_structure->confirm_structure identify_pathway Identify Decomposition Pathway confirm_structure->identify_pathway start This compound intermediate1 2-Fluorobenzoyl Fluoride start->intermediate1 H₂O / H⁺ or OH⁻ (-2 HF) product 2-Fluorobenzoic Acid intermediate1->product H₂O (-HF)

Caption: Potential hydrolysis pathway of the trifluoromethyl group.

Thermal Cleavage

start This compound radicals Formation of Radical Species start->radicals High Temperature products HF, CO, CO₂, Smaller Fluorinated Fragments radicals->products Further Reactions

Caption: General representation of thermal decomposition.

References

Technical Support Center: Refining Experimental Protocols Involving 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluorobenzotrifluoride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to facilitate the smooth execution of your experimental protocols. As a versatile fluorinated aromatic compound, this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, and understanding its reactivity and handling is paramount for successful outcomes.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a clear, colorless to light yellow liquid with a characteristic odor.[3] Its key properties are summarized in the table below. Understanding these properties is crucial for designing experiments, particularly for predicting its behavior in different solvent systems and under various temperature conditions.

PropertyValueSource
CAS Number 392-85-8[4]
Molecular Formula C₇H₄F₄[4]
Molecular Weight 164.1 g/mol [4]
Boiling Point 114-115 °C at 750 mmHg[3]
Melting Point -49 °C[3]
Density 1.293 g/mL at 25 °C[3]
Refractive Index n20/D 1.406[3]
Flash Point 64 °F (18 °C)[3]

Q2: What are the primary hazards associated with this compound and what are the essential safety precautions?

A2: this compound is a highly flammable liquid and vapor.[5][6] It can cause skin and serious eye irritation.[5][7] Inhalation may lead to respiratory tract irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] All ignition sources must be eliminated from the work area, and spark-proof tools and explosion-proof equipment should be used.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][8] It should be stored in a flammables-designated area.[5] The recommended storage temperature is between 2-8°C.[3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous or exothermic reactions.

Troubleshooting Guides for Experimental Protocols

This section provides detailed troubleshooting advice for common issues encountered during reactions involving this compound.

Scenario 1: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)

Q: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound, but I am observing low yields and the starting material remains. What are the potential causes and how can I optimize the reaction?

A: Low yields in SNAr reactions with this compound can stem from several factors. The unique electronic properties of the molecule, with both a fluorine atom and a trifluoromethyl group on the aromatic ring, influence its reactivity.[1] Here is a systematic approach to troubleshooting:

Causality Behind Experimental Choices:

  • Reactivity of the Fluorine Atom: The fluorine atom is the target for nucleophilic attack in this scenario. Its displacement is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the Meisenheimer intermediate. However, the C-F bond is inherently strong, which can lead to sluggish reactions.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.

Troubleshooting Workflow:

cluster_0 Problem: Low SNAr Yield cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Insufficient Reagent Insufficient Nucleophile or Base Low Yield->Insufficient Reagent Low Reactivity Low Reaction Temperature Low Yield->Low Reactivity Poor Solvent Inappropriate Solvent Low Yield->Poor Solvent Increase Reagent Increase Equivalents of Nucleophile/Base Insufficient Reagent->Increase Reagent Increase Temp Increase Reaction Temperature Low Reactivity->Increase Temp Change Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Poor Solvent->Change Solvent

Caption: Troubleshooting workflow for low SNAr reaction yield.

Detailed Optimization Steps:

  • Verify Reagent Stoichiometry and Purity: Ensure that the nucleophile and any base used are of high purity and that the stoichiometry is correct. It is common to use a slight excess of the nucleophile (1.1-1.5 equivalents).

  • Solvent Selection: If you are not already using one, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can significantly enhance the rate of SNAr reactions.

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes product formation without significant decomposition or side-product formation.

  • Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially if the nucleophile has limited solubility in the reaction medium.

Scenario 2: Formation of Unwanted Side Products

Q: My reaction is producing significant amounts of side products, leading to a complex crude mixture and difficult purification. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a common challenge. With this compound, potential side reactions include reaction at other positions or decomposition under harsh conditions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature. Many side reactions have a higher activation energy than the desired reaction and can be minimized by reducing the thermal energy of the system.

  • Use a Milder Base: If a base is used in your reaction, consider switching to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH). This can reduce the likelihood of base-catalyzed side reactions.

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider protecting them before the reaction with this compound to prevent unwanted reactions.

  • Degas the Solvent: If you suspect that oxidative side products are forming, degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) before starting the reaction can be effective.

Scenario 3: Difficult Purification of the Final Product

Q: I am having difficulty purifying my product from the reaction mixture containing unreacted this compound and other impurities. What purification strategies are most effective?

A: The choice of purification method depends on the properties of your product and the impurities present.

Purification Workflow:

Crude Product Crude Product Aqueous Workup Aqueous Workup (Acid/Base Wash) Crude Product->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Recrystallization Recrystallization Aqueous Workup->Recrystallization Distillation Distillation Aqueous Workup->Distillation Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Distillation->Pure Product

Caption: General purification workflow for products derived from this compound.

Detailed Purification Techniques:

  • Aqueous Workup: Begin with a standard aqueous workup to remove water-soluble impurities. If your product has acidic or basic properties, an acid-base extraction can be a powerful initial purification step.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile method for separating compounds with different polarities. A careful selection of the eluent system is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.[9]

  • Distillation: If your product is a liquid with a boiling point significantly different from that of this compound and other impurities, distillation (simple, fractional, or vacuum) can be an excellent purification technique.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving this compound.

Protocol: Synthesis of a Diarylether via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a diarylether from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluorobenzotrifluoride and 4-Fluorobenzotrifluoride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Fluorinated organic compounds, in particular, have gained significant attention due to their unique properties that can enhance the pharmacological profile of drug candidates. This guide provides a detailed comparison of the chemical reactivity of two isomeric fluorinated building blocks: 2-fluorobenzotrifluoride and 4-fluorobenzotrifluoride. The discussion is grounded in the principles of physical organic chemistry and supported by available data to assist in making informed decisions for synthesis design.

The reactivity of an aromatic compound is fundamentally governed by the electronic properties of its substituents. In the case of this compound and 4-fluorobenzotrifluoride, the interplay between the electron-withdrawing trifluoromethyl group (-CF3) and the fluorine atom (-F) dictates the electron density of the aromatic ring and, consequently, its susceptibility to attack by either electrophiles or nucleophiles.

Electronic Properties and Their Influence on Reactivity

Both the fluorine atom and the trifluoromethyl group are electron-withdrawing, primarily through the inductive effect (-I). The -CF3 group is one of the strongest electron-withdrawing groups, significantly reducing the electron density of the benzene ring.[1][2] The fluorine atom also exerts a -I effect; however, it can also donate electron density through resonance (+R effect) due to its lone pairs. While the inductive effect of fluorine is strong, its resonance effect can influence the regioselectivity of certain reactions.

To quantify the electronic influence of these substituents, Hammett constants (σ) are employed. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reaction rate and equilibrium of a benzoic acid derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

PropertyThis compound4-FluorobenzotrifluorideData Source
Molecular Formula C₇H₄F₄C₇H₄F₄N/A
Molecular Weight 164.10 g/mol 164.10 g/mol N/A
Boiling Point 114-115 °C102-105 °C[3][4]
Density 1.31 g/mL at 25 °C1.293 g/mL at 25 °C[3][4]
Hammett Constant (σp) for -CF₃ N/A0.54[5]
Hammett Constant (σm) for -CF₃ 0.43N/A[5]
Hammett Constant (σp) for -F 0.062N/A[5]
Hammett Constant (σm) for -F 0.337N/A[5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and thus accelerating the reaction.[7]

In the context of 2- and 4-fluorobenzotrifluoride, the fluorine atom can act as the leaving group. For SNAr to occur, the electron-withdrawing -CF3 group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.

  • 4-Fluorobenzotrifluoride: In this isomer, the powerful electron-withdrawing -CF3 group is located para to the fluorine leaving group. This positioning allows for direct delocalization and stabilization of the negative charge that develops on the ring during the formation of the Meisenheimer complex. Consequently, 4-fluorobenzotrifluoride is expected to be highly reactive towards nucleophilic aromatic substitution. Indeed, it has been utilized in the synthesis of various compounds via SNAr reactions.[4]

  • This compound: Here, the -CF3 group is ortho to the fluorine atom. This ortho-relationship also allows for the stabilization of the Meisenheimer complex. The inductive effect of the nitro group is strongest at the ortho position, which can lead to a faster reaction rate compared to the para isomer in some cases.

Comparative Reactivity in SNAr: Based on the principles of SNAr, both isomers are activated towards nucleophilic attack. The relative reactivity would depend on the specific nucleophile and reaction conditions. However, the strong inductive and resonance effects of the -CF3 group in both the ortho and para positions suggest that both are excellent substrates for SNAr.

General reaction pathway for the nucleophilic aromatic substitution of 2- and 4-fluorobenzotrifluoride.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. The presence of electron-withdrawing groups deactivates the ring towards electrophilic attack by reducing its nucleophilicity.[1] These groups are also meta-directing, meaning they direct incoming electrophiles to the meta position.[2]

Both this compound and 4-fluorobenzotrifluoride are expected to be significantly deactivated towards SEAr due to the presence of two electron-withdrawing groups. The reaction, if it occurs, will require harsh conditions.

  • 4-Fluorobenzotrifluoride: The -CF3 group is a strong deactivating meta-director. The fluorine atom is also deactivating but is an ortho, para-director. In this case, the directing effects of the two groups are in conflict. The powerful meta-directing influence of the -CF3 group is likely to dominate, directing the incoming electrophile to the positions meta to it (and ortho to the fluorine).

  • This compound: Here, the -CF3 group will direct incoming electrophiles to the position meta to it (position 5), and the fluorine atom will direct to its para position (position 5) and ortho positions (positions 3 and 1, with 1 being blocked). Thus, the directing effects of both groups reinforce each other, strongly favoring substitution at the 5-position.

Comparative Reactivity in SEAr: Due to the deactivating nature of both substituents, both isomers will be unreactive in SEAr compared to benzene. However, the concerted directing effect in this compound might lead to a more regioselective outcome compared to 4-fluorobenzotrifluoride where the directing effects are opposed.

SEAr_Directing_Effects cluster_4FBTF 4-Fluorobenzotrifluoride cluster_2FBTF This compound 4-FBTF 4-Fluorobenzotrifluoride (Conflicting Directing Effects) 4-FBTF_meta_to_CF3 Positions meta to -CF3 (ortho to -F) 4-FBTF->4-FBTF_meta_to_CF3 Electrophilic Attack 2-FBTF This compound (Reinforcing Directing Effects) 2-FBTF_meta_to_CF3_para_to_F Position 5 (meta to -CF3, para to -F) 2-FBTF->2-FBTF_meta_to_CF3_para_to_F Electrophilic Attack

Comparison of directing effects in the electrophilic aromatic substitution of the two isomers.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.

Materials:

  • 2- or 4-Fluorobenzotrifluoride

  • Amine nucleophile (e.g., pyrrolidine, morpholine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the fluorobenzotrifluoride isomer in DMF or DMSO in a round-bottom flask.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Electrophilic Aromatic Substitution (Nitration)

This is a representative protocol for the nitration of a deactivated aromatic ring and requires careful handling of strong acids.

Materials:

  • 2- or 4-Fluorobenzotrifluoride

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Water

  • Dichloromethane or ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the fluorobenzotrifluoride isomer to concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane or ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Experimental_Workflow Start Select Isomer (2-FBTF or 4-FBTF) Reaction_Setup Set up Reaction (SNAr or SEAr) Start->Reaction_Setup Monitoring Monitor Progress (TLC, GC) Reaction_Setup->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

A generalized workflow for the synthesis and analysis of products from 2- or 4-fluorobenzotrifluoride.

Conclusion

Both this compound and 4-fluorobenzotrifluoride are valuable building blocks in organic synthesis, particularly for the introduction of a fluorinated motif. Their reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group.

  • For nucleophilic aromatic substitution , both isomers are highly activated. 4-Fluorobenzotrifluoride is a classic example of a para-activated system. This compound is also expected to be highly reactive due to the ortho-activation by the -CF3 group. The choice between the two may depend on the desired substitution pattern in a more complex molecule or subtle differences in reactivity with specific nucleophiles.

  • For electrophilic aromatic substitution , both isomers are strongly deactivated. However, this compound offers the potential for higher regioselectivity due to the reinforcing directing effects of the fluorine and trifluoromethyl groups towards the 5-position.

Ultimately, the selection between this compound and 4-fluorobenzotrifluoride will be dictated by the specific synthetic strategy and the desired final product. This guide provides the fundamental principles to aid researchers in making a rational choice based on the expected reactivity of these two important fluorinated intermediates.

References

A Comparative Guide to Validating the Structure of 2-Fluorobenzotrifluoride Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of molecules is paramount in modern chemistry, particularly in the fields of drug discovery and materials science. For fluorinated organic compounds, such as derivatives of 2-fluorobenzotrifluoride, understanding their exact structure is crucial for elucidating structure-activity relationships (SAR) and optimizing their physicochemical properties. Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination in the solid state.

This guide provides a comparative analysis of the structural validation of a representative 2-fluorobenzoyl derivative using X-ray crystallography. Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize the detailed structural information available for N-(2,4-difluorophenyl)-2-fluorobenzamide to illustrate the principles and data obtained from X-ray diffraction studies. We will also compare this technique with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, providing a holistic view of structural validation for this important class of molecules.

Performance Comparison: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation often involves complementary techniques that probe the molecule's structure in different states and from different perspectives.

TechniqueAdvantagesLimitations
Single-Crystal X-ray Crystallography - Provides unambiguous 3D molecular structure in the solid state. - Yields precise bond lengths, bond angles, and torsion angles. - Reveals detailed information about crystal packing and intermolecular interactions.- Requires a high-quality single crystal of suitable size. - The solid-state conformation may differ from the solution or gas phase conformation. - Cannot be used for non-crystalline or amorphous materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the molecular structure in solution. - Excellent for determining the connectivity of atoms and the chemical environment of nuclei. - Can be used to study dynamic processes and conformational changes in solution.[1][2][3]- Structure determination can be complex for large or highly symmetric molecules. - Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. - Provides an average structure in solution, which may not represent a single conformation.
Computational Chemistry - Can predict molecular structures and properties without the need for experimental synthesis. - Allows for the study of transition states and reaction mechanisms. - Can be used to complement and interpret experimental data.- The accuracy of the results is highly dependent on the level of theory and basis set used. - Predictions need to be validated by experimental data. - Can be computationally expensive for large molecules.

X-ray Crystallographic Data of a 2-Fluorobenzoyl Derivative

To exemplify the type of data obtained from a single-crystal X-ray diffraction study, we present the crystallographic information for N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), a trifluorinated benzamide.[4][5][6]

Crystal Data and Structure Refinement
ParameterN-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)[4][5]
Chemical FormulaC₁₃H₈F₃NO
Formula Weight267.21
Crystal SystemMonoclinic
Space GroupPn
a (Å)13.353(3)
b (Å)3.931(1)
c (Å)21.365(5)
β (°)106.35(3)
Volume (ų)1076.3(5)
Z4
Temperature (K)294(1)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I > 2σ(I)]R₁ = 0.057, wR₂ = 0.148
Selected Bond Lengths and Angles

The following table summarizes key intramolecular distances and angles, providing a quantitative look at the molecule's geometry.

Bond/AngleLength (Å) / Angle (°)
C1-F11.358(3)
C7=O11.226(3)
C7-N11.354(4)
C8-F21.355(3)
C10-F31.348(3)
C2-C1-C6118.0(3)
O1-C7-N1123.0(3)
C7-N1-C8126.1(3)

Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the crystallographic information file.

Torsion Angles and Molecular Planarity

Torsion angles are critical for understanding the conformation of the molecule. In Fo24, the two aromatic rings are nearly coplanar.[4][5]

Torsion AngleAngle (°)
C2-C1-C7-O1-157.1(3)
C6-C1-C7-N1-156.4(3)
C7-N1-C8-C9-132.8(3)
C7-N1-C8-C1346.5(4)

The dihedral angle between the two phenyl rings is approximately 0.7(2)°.[4][5] The central amide group is twisted out of the plane of the aromatic rings.[4][5]

Experimental Protocols

A generalized workflow for the structural validation of a this compound derivative using single-crystal X-ray crystallography is outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

For N-(2,4-difluorophenyl)-2-fluorobenzamide, single crystals were grown by slow evaporation from a dichloromethane solution at room temperature.[4][5]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good refinement.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: A generalized workflow for single-crystal X-ray crystallography.

Logical Relationship of Structure Validation Techniques

validation_relationship cluster_experimental Experimental Validation cluster_theoretical Theoretical Validation molecule Target Molecule (this compound Derivative) xray X-ray Crystallography (Solid State Structure) molecule->xray nmr NMR Spectroscopy (Solution Structure) molecule->nmr computational Computational Chemistry (Predicted Structure & Properties) molecule->computational xray->computational Comparison & Confirmation nmr->computational Comparison & Confirmation

Caption: Interplay of techniques for comprehensive structure validation.

References

A Comparative Study: 2-Fluorobenzotrifluoride vs. Toluene as Solvents in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, scalability, and the environmental footprint of a process. Toluene, a widely used aromatic hydrocarbon, has long been a workhorse solvent in the pharmaceutical and chemical industries. However, growing environmental and safety concerns have spurred the search for greener alternatives. This guide provides a comprehensive comparative study of 2-fluorobenzotrifluoride and toluene, offering insights into their physicochemical properties, performance in key synthetic reactions, safety profiles, and environmental impact to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics dictate its behavior in a reaction. Here, we present a summary of the key properties of this compound and toluene.

PropertyThis compoundToluene
Molecular Formula C₇H₄F₄C₇H₈
Molecular Weight ( g/mol ) 164.1092.14
Boiling Point (°C) 114-116110.6
Melting Point (°C) -49 to -57-95
Density (g/mL at 25°C) 1.293 - 1.3240.8623 - 0.8669
Refractive Index (at 20°C) 1.404 - 1.411.4969
Flash Point (°C) 12 - 184
Polarity Index (P') Not available2.4
Hansen Solubility Parameters (MPa½) Estimated: δD ≈ 17.5, δP ≈ 4.5, δH ≈ 2.0δD = 18.0, δP = 1.4, δH = 2.0
Viscosity (cP at 20°C) Not available0.59
Solubility in Water Insoluble0.052% at 25°C

Performance in Key Organic Reactions

The choice of solvent can dramatically influence the outcome of a chemical transformation. Below, we discuss the expected performance of this compound and toluene in two critical reaction classes for drug development: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The solvent plays a crucial role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics.

  • Toluene: Toluene is a very common solvent for Suzuki-Miyaura couplings.[1][2] Its ability to dissolve a wide range of organic substrates and its relatively high boiling point, which allows for heating, make it a versatile choice. However, its nonpolar nature can sometimes be a limitation, and co-solvents or phase-transfer catalysts may be required to enhance the solubility of inorganic bases.[3] The polarity of the solvent in Suzuki-Miyaura reactions is known to affect the structure and activity of the catalytic intermediates and can even influence the rate-determining step.[4]

  • This compound: While direct comparative studies are limited, fluorinated solvents like benzotrifluoride (BTF) and its derivatives are gaining traction as effective media for a variety of chemical reactions.[5] The polarity of this compound is expected to be higher than that of toluene due to the presence of the fluorine atom and the trifluoromethyl group. This increased polarity could be advantageous in Suzuki-Miyaura reactions by improving the solubility of the base and potentially accelerating the transmetalation step. Furthermore, the inertness of the C-F bond in the solvent molecule prevents it from participating in side reactions.

Experimental Protocol: A Generic Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including catalyst, ligand, base, and temperature, will need to be optimized for the specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction flask. B Add palladium catalyst and ligand. A->B C Add solvent (this compound or toluene). B->C D Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction and quench with water. E->F G Extract with an organic solvent. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by chromatography or recrystallization. H->I

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a vital reaction for the synthesis of many pharmaceutical compounds. The solvent's ability to stabilize the charged Meisenheimer intermediate is a key factor in determining the reaction rate.

  • Toluene: Toluene, being a nonpolar aprotic solvent, is generally not the ideal choice for SNAr reactions.[6][7] These reactions typically proceed faster in polar aprotic solvents that can effectively solvate the cationic counter-ion of the nucleophile and stabilize the negatively charged Meisenheimer complex.[8] However, toluene can be used, particularly at higher temperatures, but reaction rates are often slower compared to more polar alternatives.[9]

  • This compound: The increased polarity of this compound compared to toluene suggests it could be a more effective solvent for SNAr reactions. Its ability to stabilize the charged intermediate would likely lead to faster reaction rates. The fluorine atom on the benzotrifluoride ring is highly deactivating, making the solvent itself unreactive towards nucleophilic attack. This inertness is a significant advantage over other polar aprotic solvents that might have reactive functionalities. The reactivity of fluoroarenes in SNAr reactions is often higher than other haloarenes due to the high electronegativity of fluorine, which helps to stabilize the negative charge in the Meisenheimer intermediate.[10]

Experimental Protocol: A Generic Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction. Specific conditions will vary depending on the electrophile and nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the aryl halide and nucleophile in the chosen solvent (this compound or toluene). B Add a base if required. A->B C Heat the reaction mixture. B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool the reaction and add water. D->E F Extract the product with an organic solvent. E->F G Wash, dry, and concentrate the organic layer. F->G H Purify the product. G->H

A generalized workflow for a nucleophilic aromatic substitution reaction.

Safety, Health, and Environmental Profile

The selection of a solvent should not be based solely on its performance but also on its safety and environmental impact.

AspectThis compoundToluene
GHS Hazard Statements Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.
Global Warming Potential (GWP) Not explicitly available, but benzotrifluoride derivatives are generally considered to have lower GWP than many other fluorinated compounds.Low
Ozone Depletion Potential (ODP) Expected to be zero as it does not contain chlorine or bromine.[11]Zero
Toxicity Irritant.Toxic, with potential for reproductive toxicity and organ damage with prolonged exposure.
Biodegradability Data not readily available, but fluorinated compounds can be persistent.Biodegradable, but can be a groundwater contaminant.

Fluorinated solvents, in general, are recognized for having zero ozone depletion potential and a lower global warming potential compared to older generations of fluorinated compounds.[11][12] Benzotrifluoride and its derivatives are often highlighted as more environmentally friendly solvent choices.[5]

Cost Comparison

The cost of solvents is a significant factor in process development and manufacturing.

  • Toluene: Toluene is a bulk chemical produced on a large scale, making it a relatively inexpensive solvent. Prices can fluctuate but are generally in the range of $0.70 - $1.00 per kilogram .[13][14][15][16][17]

  • This compound: As a more specialized chemical, this compound is significantly more expensive than toluene. Prices can vary widely depending on the supplier and quantity, but are generally in the range of $30 - $110 per 100 grams .[18][19][20]

Logical Relationship: Solvent Selection Criteria

The decision-making process for solvent selection involves a balance of multiple factors.

Solvent_Selection Solvent Solvent Choice Performance Reaction Performance Solvent->Performance Safety Safety & Health Solvent->Safety Environment Environmental Impact Solvent->Environment Cost Cost Solvent->Cost Yield Yield Performance->Yield Reaction Rate Reaction Rate Performance->Reaction Rate Selectivity Selectivity Performance->Selectivity Toxicity Toxicity Safety->Toxicity Flammability Flammability Safety->Flammability Handling Procedures Handling Procedures Safety->Handling Procedures GWP GWP Environment->GWP ODP ODP Environment->ODP Biodegradability Biodegradability Environment->Biodegradability Raw Material Cost Raw Material Cost Cost->Raw Material Cost Purification Cost Purification Cost Cost->Purification Cost Waste Disposal Cost Waste Disposal Cost Cost->Waste Disposal Cost

References

A Comparative Guide to the Catalytic Functionalization of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluorobenzotrifluoride is a key building block in this endeavor, and its selective functionalization is of paramount importance. This guide provides a comparative overview of catalytic systems employed for the transformation of this compound and related substrates, with a focus on presenting key performance data and experimental methodologies.

Performance Benchmarking of Catalytic Systems

The following table summarizes the performance of various catalysts in reactions involving the activation of C-F and C-H bonds in fluorinated aromatic compounds, providing a baseline for catalyst selection in the functionalization of this compound. Due to the limited availability of direct side-by-side comparisons for this compound, data from closely related substrates are included to provide a broader context for catalyst performance.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
C-F Activation/Arylation Ni(cod)₂ (10 mol%), PCy₃ (20 mol%)2-Fluoronaphtho[2,1-b]furanm-Tolylboronic acidK₂CO₃TolueneRT13100[1]
C-F Activation/Arylation Ni(cod)₂ (20 mol%), PCy₃ (40 mol%)2-Fluorobenzofuran4-(Trifluoromethyl)phenylboronic acidK₃PO₄TolueneRT2078[2]
Orthogonal Coupling (C-Br) Pd(PPh₃)₄5-Bromo-2-fluorobenzofuran4-(Trifluoromethyl)phenylboronic acidK₂CO₃Toluene801295[3]
Fluorination KCoF₄2-BromobenzotrifluorideKF-DMSOReflux596.7[4]

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison may not be possible due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are representative of the general procedures used in the cited literature and can be adapted for specific research needs.

Protocol 1: Nickel-Catalyzed C-F Bond Arylation of 2-Fluorobenzofurans[1][2]

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids.

Materials:

  • 2-Fluorobenzofuran derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Ni(cod)₂ (10-20 mol%)

  • Tricyclohexylphosphine (PCy₃) (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, a reaction vial is charged with Ni(cod)₂, PCy₃, and the base.

  • Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature.

  • The 2-fluorobenzofuran derivative and the arylboronic acid are added to the vial.

  • The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (e.g., 13-20 hours).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Orthogonal Suzuki-Miyaura Coupling[3]

This protocol outlines a procedure for the selective cross-coupling of a C-Br bond in the presence of a C-F bond.

Materials:

  • 5-Bromo-2-fluorobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask is added the 5-bromo-2-fluorobenzofuran, arylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene and Pd(PPh₃)₄ are added to the flask.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired product.

Visualizing Catalytic Processes

Diagrams generated using Graphviz can effectively illustrate experimental workflows and logical relationships in catalytic chemistry.

experimental_workflow General Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Substrates & Reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Ar or N2) solvent->inert stir Stir at Defined Temperature inert->stir monitor Monitor Progress (TLC, GC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for a typical transition metal-catalyzed cross-coupling reaction.

References

Spectroscopic Data Cross-Reference for 2-Fluorobenzotrifluoride and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-reference of spectroscopic data for 2-fluorobenzotrifluoride and its structural isomers, 3-fluorobenzotrifluoride and 4-fluorobenzotrifluoride. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these fluorinated aromatic compounds. The data is summarized in clear, comparative tables, and detailed experimental protocols for the acquisition of the spectroscopic data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 7.593mAromatic H
7.529mAromatic H
7.227mAromatic H
7.174mAromatic H
3-Fluorobenzotrifluoride 7.43mAromatic H
7.41mAromatic H
7.300mAromatic H
7.221mAromatic H
4-Fluorobenzotrifluoride 7.610mAromatic H
7.140mAromatic H

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound Data not available in search results
3-Fluorobenzotrifluoride Data not available in search results
4-Fluorobenzotrifluoride Data not available in search results
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Assignment
This compound Data not available in search results
3-Fluorobenzotrifluoride Data not available in search results
4-Fluorobenzotrifluoride Data not available in search results
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 164 (100%)145 (69.4%), 114 (45.1%), 163 (28.9%), 75 (13.2%), 95 (8.9%), 69 (7.6%)[1]
3-Fluorobenzotrifluoride 164 (100%)145 (47.7%), 114 (42.1%), 163 (30.5%), 95 (9.5%), 75 (9.6%), 69 (4.1%)
4-Fluorobenzotrifluoride 164 (100%)145 (86.4%), 114 (50.8%), 163 (25.9%), 95 (13.5%), 75 (13.8%), 69 (5.7%)[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the fluorobenzotrifluoride isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 0.05 mL in 0.5 mL of solvent.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[3]

Infrared (IR) Spectroscopy

For liquid samples such as the fluorobenzotrifluoride isomers, a neat spectrum can be obtained. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[3] A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam.[1] The resulting fragments are separated by their mass-to-charge ratio (m/z) to produce the mass spectrum. The source temperature is typically maintained around 200-240°C, and the sample temperature around 150-190°C.[1][4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for the characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structure Elucidation & Comparison Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS GC-MS System Prep_MS->GC_MS NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data Process IR Data (Peak Picking, Functional Group Analysis) IR_Spec->IR_Data MS_Data Process MS Data (Molecular Ion, Fragmentation Pattern) GC_MS->MS_Data Structure Structure Confirmation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

A Comparative Guide to Confirming the Purity of 2-Fluorobenzotrifluoride: GC-MS vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. In the synthesis and application of fluorinated organic compounds such as 2-fluorobenzotrifluoride, rigorous purity assessment is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound. Detailed experimental protocols, comparative data, and a workflow visualization are presented to assist in selecting the most appropriate methodology for specific analytical needs.

Introduction to Purity Analysis of this compound

This compound (C₇H₄F₄) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity can be affected by residual starting materials, by-products, and isomeric impurities arising from the manufacturing process. Two of the most common and powerful techniques for assessing the purity of such volatile organic compounds are GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that excels at separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly adept at detecting trace-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹⁹F NMR, provides detailed structural information and offers a direct and highly accurate method for quantification (quantitative NMR or qNMR) without the need for a specific reference standard for the analyte itself.

Comparative Performance: GC-MS vs. NMR

The choice between GC-MS and NMR for purity determination often depends on the specific requirements of the analysis, such as the need for high sensitivity for trace impurities versus the need for highly accurate quantification of the bulk material and structural confirmation of impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Provides structural information based on the magnetic properties of atomic nuclei (¹H, ¹⁹F).
Primary Strength High sensitivity for detecting and identifying trace volatile impurities (e.g., residual solvents, starting materials).Unambiguous structural confirmation and highly accurate quantification of the main component and major impurities (isomers). Quantitative NMR (qNMR) offers high accuracy without requiring a standard of the analyte.[1][2]
Typical Impurities Detected Residual starting materials (e.g., fluorobenzene, trifluoromethylbenzene), other isomers (e.g., 3-fluorobenzotrifluoride, 4-fluorobenzotrifluoride), and synthetic by-products.[3]Structural isomers and other major impurities containing ¹H or ¹⁹F nuclei.
Sample Preparation Dilution in a volatile organic solvent (e.g., dichloromethane, acetone).Dissolution in a deuterated solvent (e.g., CDCl₃), with the addition of an internal standard for quantitative analysis.[4]
Illustrative Purity (%) 99.5% (Area percent, may not be a true mass percentage without response factor correction)99.8% (Determined by ¹⁹F qNMR against a certified internal standard)
Illustrative Impurity Level Isomer A: 0.2%, Isomer B: 0.1%, Starting Material: 0.2%Isomer A: 0.15%, Isomer B: 0.05%
Limit of Detection (LOD) Low ppm range for most impurities.~0.05-0.1% for routine qNMR.
Quantification Typically based on relative peak area percentage. For accurate quantification, calibration with certified reference standards of each impurity is required.Direct quantification against an internal standard of known purity (qNMR).[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and semi-quantitative analysis of volatile impurities in this compound.

1. Sample Preparation:

  • Prepare a 1000 ppm solution of the this compound sample in HPLC-grade dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the relative percentage of each impurity based on the peak area.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a highly accurate method for determining the absolute purity of this compound.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube.[1]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Nucleus: ¹⁹F.

  • Pulse Program: A standard single-pulse experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T₁ of the signals of interest).

  • Number of Scans: 16.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: Sufficient to cover all relevant ¹⁹F signals.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals corresponding to this compound and the internal standard.

  • Calculate the purity of this compound using the following equation:

    where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, leveraging the strengths of both GC-MS and NMR.

Purity_Analysis_Workflow Purity Confirmation Workflow for this compound cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis Sample_Prep_GC Sample Preparation (Dilution in Solvent) GC_Separation GC Separation (Volatility-based) Sample_Prep_GC->GC_Separation MS_Detection MS Detection (Mass-to-Charge Ratio) GC_Separation->MS_Detection Data_Analysis_GC Data Analysis (Impurity Identification & Semi-Quantification) MS_Detection->Data_Analysis_GC Final_Report Comprehensive Purity Report Data_Analysis_GC->Final_Report Sample_Prep_NMR Sample Preparation (Dissolution with Internal Standard) NMR_Acquisition NMR Data Acquisition (19F qNMR) Sample_Prep_NMR->NMR_Acquisition Data_Processing_NMR Data Processing (Integration) NMR_Acquisition->Data_Processing_NMR Purity_Calculation Purity Calculation (Absolute Quantification) Data_Processing_NMR->Purity_Calculation Purity_Calculation->Final_Report Sample This compound Sample Sample->Sample_Prep_GC Qualitative Screening Sample->Sample_Prep_NMR Quantitative Assay

Purity Confirmation Workflow

Conclusion

Both GC-MS and NMR spectroscopy are indispensable tools for the purity assessment of this compound, each offering distinct advantages. GC-MS is the preferred method for the sensitive detection and identification of trace volatile impurities, such as residual solvents and starting materials. Its high separation efficiency is crucial for resolving complex mixtures.

Conversely, ¹⁹F qNMR provides a rapid, robust, and highly accurate method for determining the absolute purity of the main component and quantifying major impurities without the need for specific reference standards for each impurity. It is particularly effective for distinguishing and quantifying structural isomers.

For a comprehensive and robust evaluation of this compound purity, a dual-methodology approach is recommended. GC-MS should be employed for initial screening to identify and semi-quantify trace impurities, while ¹⁹F qNMR should be utilized to provide an accurate and precise determination of the overall purity of the bulk material. This combined analytical strategy ensures the highest level of confidence in the quality of the compound for research, development, and manufacturing purposes.

References

A Comparative Guide to 2-Fluorobenzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Fluorobenzotrifluoride Versus Other Fluorinated Aromatic Analogs, Supported by Experimental Data and Methodologies

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into aromatic systems is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the array of fluorinated building blocks, this compound stands out for its unique combination of electronic and steric properties. This guide provides an objective comparison of this compound with other fluorinated aromatics, including its positional isomers and non-trifluoromethylated counterparts, supported by experimental data to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the benzotrifluoride scaffold significantly influences its physical and chemical characteristics. These properties, in turn, can impact a molecule's solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound3-Fluorobenzotrifluoride4-Fluorobenzotrifluoride4-ChlorobenzotrifluorideBenzotrifluoride
CAS Number 392-85-8[1][2][3]401-80-9[4][5]402-44-8[6]98-56-6[7][8]98-08-8
Molecular Formula C₇H₄F₄[1][2][3]C₇H₄F₄[4][5]C₇H₄F₄[6]C₇H₄ClF₃[7][8]C₇H₅F₃
Molecular Weight ( g/mol ) 164.10[2]164.10[5]164.10[6]180.55[8]146.11
Boiling Point (°C) 114-115[1]101-102[4]102-105[2][6]136-138[8]102
Melting Point (°C) -49[1][3]-81.5[4]-42 to -41.7[2]-36[8]-29
Density (g/mL at 25°C) 1.293[1][3]1.302[4]1.293[2][6]1.353[8]1.18
Refractive Index (n20/D) 1.406[1][3]1.400[4]1.401[2][6]1.446[8]1.414

Lipophilicity: A Key Determinant of Drug-Like Properties

CompoundPredicted LogP (XLogP3)Experimental LogP
This compound3.2Not available
3-Fluorobenzotrifluoride3.2Not available
4-Fluorobenzotrifluoride3.2Not available
4-Chlorobenzotrifluoride3.8[9]3.7[10]
Benzotrifluoride2.82.57

Note: Predicted values are computationally generated and may differ from experimental values. The experimental value for 4-chlorobenzotrifluoride is provided for reference.

Metabolic Stability: Enhancing Drug Half-Life

The introduction of fluorine atoms can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to cleavage compared to a carbon-hydrogen bond. While direct comparative metabolic stability data for the fluorobenzotrifluoride isomers is scarce, the ortho-substitution pattern of this compound is hypothesized to offer distinct advantages in sterically hindering enzymatic attack.

A study on fluorinated 7-phenyl-pyrroloquinolinone derivatives showed that the introduction of a fluorine atom at the 2-position of a phenyl ring led to potent cytotoxicity, though it did not improve metabolic stability in that specific scaffold.[11] However, this highlights the nuanced and scaffold-dependent effects of fluorine substitution.

General Trend: Increased fluorination and the presence of the trifluoromethyl group are generally associated with enhanced metabolic stability.

Chemical Reactivity in Organic Synthesis

The electronic properties of the fluorine and trifluoromethyl groups dictate the reactivity of the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom also exerts a strong inductive electron-withdrawing effect, further enhancing the ring's susceptibility to nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making fluoride a good leaving group in this context. Therefore, this compound is a valuable substrate for introducing the 2-(trifluoromethyl)phenyl moiety into a target molecule via SNAr.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for the experimental determination of the octanol-water partition coefficient.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol.

    • Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water-saturated n-octanol and n-octanol-saturated water.

    • Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol layers.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[12][13][14][15][16]

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the test compound from a stock solution to the reaction mixture to achieve the desired final concentration.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many cytochrome P450 enzymes).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting line represents the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

    • The intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the assay.[17]

Visualization of Key Concepts

Experimental_Workflow cluster_lipophilicity LogP Determination cluster_metabolic_stability Metabolic Stability Assay l1 Prepare n-Octanol and Water Phases l2 Add Test Compound and Equilibrate l1->l2 l3 Separate Phases l2->l3 l4 Quantify Compound in Each Phase l3->l4 l5 Calculate LogP l4->l5 m1 Prepare Microsome Incubation Mixture m2 Initiate Reaction with NADPH m1->m2 m3 Time Course Sampling and Quenching m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate Half-life and Clearance m4->m5

Caption: Workflow for key experimental protocols.

SNAr_Mechanism Aromatic_Ring Ar-F Nucleophile Nu⁻ Intermediate [Ar(F)(Nu)]⁻ (Meisenheimer Complex) ProductLeaving_Group ProductLeaving_Group Intermediate->ProductLeaving_Group Fast step (Leaving Group Expulsion) Product Ar-Nu Leaving_Group F⁻ Aromatic_RingNucleophile Aromatic_RingNucleophile Aromatic_RingNucleophile->Intermediate Rate-determining step (Nucleophilic Attack)

Caption: Simplified SNAr reaction mechanism.

Conclusion

This compound presents a compelling profile for use in drug discovery and development. Its distinct physicochemical properties, stemming from the ortho-fluoro substitution on the benzotrifluoride core, can be strategically leveraged to enhance metabolic stability, modulate lipophilicity, and provide a reactive handle for synthetic transformations. While a direct, comprehensive experimental comparison with its isomers is an area ripe for further investigation, the available data and established chemical principles underscore the advantages of this compound as a valuable building block for the synthesis of novel therapeutic agents. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced benefits of this and other fluorinated aromatics.

References

A Comparative Analysis of the Electronic Effects of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the electronic effects of 2-fluorobenzotrifluoride, a key building block in medicinal chemistry and materials science. Understanding the interplay of the fluorine and trifluoromethyl substituents in an ortho relationship is crucial for predicting reactivity, designing novel molecules, and interpreting experimental data. This document presents a compilation of experimental data, detailed methodologies for its determination, and a visualization of a key reaction mechanism to provide a practical resource for professionals in the field.

Data Presentation: Electronic Parameters

The electronic influence of substituents on an aromatic ring can be quantified using various parameters. The following table summarizes key data for this compound and its constituent and related monofunctionalized analogs. These parameters provide a basis for comparing the electron-withdrawing or -donating properties of these substituents.

CompoundSubstituent(s)Hammett Constant (σ)pKa of corresponding Benzoic AcidDipole Moment (Debye)
Benzoic Acid-H (Reference)04.20-
2-Fluorobenzoic Acid2-Fσm = 0.34, σp = 0.063.27[1]-
2-(Trifluoromethyl)benzoic acid2-CF3σm = 0.43, σp = 0.54~3.6 (estimated)-
Benzotrifluoride-CF3--2.86[2]
This compound 2-F, 1-CF3 (See discussion below) (See discussion below) (Not explicitly found)
4-Chlorobenzotrifluoride4-Cl, 1-CF3--2.37

Discussion of Electronic Effects:

The fluorine atom at the 2-position exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong -I effect and a deactivating hyperconjugative effect.

In this compound, the proximity of these two electron-withdrawing groups in the ortho position results in a significantly electron-deficient aromatic ring. The combined inductive effects of the fluorine and trifluoromethyl groups are expected to be additive, making the aromatic ring less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution.

Experimental Protocols

The determination of the electronic effects of substituents is primarily achieved through the measurement of reaction rates or equilibrium constants. The pKa of a substituted benzoic acid is a direct measure of the electronic influence of the substituent on the acidity of the carboxylic acid group and is a common method for determining Hammett constants.

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a substituted benzoic acid, which can be applied to a derivative of this compound.

1. Materials and Apparatus:

  • Substituted benzoic acid (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid)
  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Deionized water
  • pH meter with a glass electrode
  • Burette
  • Magnetic stirrer and stir bar
  • Beaker

2. Procedure:

  • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water.
  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.
  • Record the initial pH of the solution.
  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
  • Continue the titration well past the equivalence point.

3. Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
  • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve.
  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Mandatory Visualization

The following diagram illustrates the generalized mechanism of an electrophilic aromatic substitution reaction, a fundamental process influenced by the electronic effects of substituents on the benzene ring.

Electrophilic_Aromatic_Substitution Benzene Benzene Ring (Nucleophile) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Benzene Sigma_Complex->Product Deprotonation HB HB+ Base Base (B:)

Caption: Generalized mechanism of electrophilic aromatic substitution.

This DOT script generates a diagram illustrating the two-step mechanism of electrophilic aromatic substitution. The benzene ring, acting as a nucleophile, attacks an electrophile to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. A base then removes a proton from the ring, restoring aromaticity and yielding the substituted product. The electronic properties of substituents on the benzene ring, such as the fluorine and trifluoromethyl groups in this compound, significantly influence the stability of the arenium ion intermediate and thus the rate and regioselectivity of the reaction. Electron-withdrawing groups, like those in this compound, destabilize this intermediate, thereby deactivating the ring towards electrophilic attack.

References

Evaluating the Metabolic Stability of Drugs Containing the 2-Fluorobenzotrifluoride Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of drug candidates is a critical objective. The strategic incorporation of fluorine-containing moieties, such as the 2-fluorobenzotrifluoride group, has become a key strategy in medicinal chemistry to improve the pharmacokinetic profiles of new chemical entities. This guide provides an objective comparison of the metabolic stability of drugs featuring a trifluoromethyl group, using celecoxib as a primary example, against their non-fluorinated counterparts. Supported by experimental data, this guide details the methodologies for assessing metabolic stability and provides visual representations of experimental workflows and metabolic pathways.

The introduction of a trifluoromethyl (-CF3) group, often as part of a benzotrifluoride structure, can significantly enhance a molecule's metabolic stability. This is largely attributed to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen bond. By replacing a metabolically labile methyl group with a trifluoromethyl group, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies on celecoxib, a drug containing a trifluoromethyl group, and a conceptual non-fluorinated analog. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
CelecoxibTrifluoromethylpyrazole~11.2 hours (in vivo)Apparent Km: 49.3 µM, Vmax: 735 pmol/min/mg protein (in vitro, human liver microsomes)[1][2]
4-Methyl-celecoxib (Conceptual Non-fluorinated Analog)MethylpyrazoleShorter (qualitative)Higher (qualitative)Inferred from metabolic pathway
5-FluoroindoleFluorinated Indole144.29.0[3]
Non-fluorinated IndoleIndole12.35-[3]

Experimental Protocols

The following protocols outline standard procedures for determining the metabolic stability of a compound using liver microsomes and hepatocytes. These assays are fundamental in in vitro drug metabolism studies.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., high and low clearance compounds)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO). Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes). Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[4]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant for elimination (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a more complete metabolic system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Test compound and positive control compounds

  • Collagen-coated plates

  • Organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Incubation: Remove the plating medium and add fresh incubation medium containing the test compound at a known concentration. Incubate the plates at 37°C in a humidified incubator.

  • Time-Point Sampling: At various time points, collect samples of the incubation medium.

  • Sample Processing and Analysis: Terminate any enzymatic activity in the collected samples with a cold organic solvent and process for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.

Visualizing the Process

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Microsomes and Test Compound prep_reagents->mix prep_compound Prepare Test Compound Stock Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Samples at Different Time Points incubate->time_points terminate Terminate Reaction (Cold Solvent + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_metabolism CYP450-Mediated Metabolism celecoxib Celecoxib (Trifluoromethyl Group) celecoxib_metabolite Metabolically Stable (Blocked Oxidation) celecoxib->celecoxib_metabolite Slow non_fluorinated Non-Fluorinated Analog (Methyl Group) non_fluorinated_metabolite Hydroxylated Metabolite non_fluorinated->non_fluorinated_metabolite Fast

Fluorination blocks metabolic oxidation at susceptible sites.

References

A Comparative Guide to the Synthetic Routes of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable synthon for introducing fluorine into complex molecules. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data. Detailed experimental protocols for key reactions are also provided to support laboratory-scale synthesis.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through three main strategies: the Balz-Schiemann reaction, the Halogen Exchange (Halex) reaction, and direct fluorination. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Balz-Schiemann Reaction 2-AminobenzotrifluorideNaNO₂, HBF₄ (or HF/NaNO₂)~70HighWell-established, reliable for small to medium scale.Use of hazardous diazonium salt intermediates, potential for explosive decomposition on a large scale.
Halogen Exchange (Halex) Reaction 2-ChlorobenzotrifluorideKF, Phase-transfer catalyst (e.g., tetrabutylammonium bromide)Moderate to High (Varies with catalyst and conditions)GoodUtilizes readily available starting materials, potentially scalable.Requires high temperatures and polar aprotic solvents, catalyst can be expensive.
Direct Fluorination BenzotrifluorideElemental Fluorine (F₂)VariableMixture of isomersSingle-step process.Low selectivity for the 2-isomer, handling of highly reactive and toxic elemental fluorine requires specialized equipment.

Experimental Protocols

Balz-Schiemann Reaction from 2-Aminobenzotrifluoride

The Balz-Schiemann reaction provides a reliable method for the synthesis of aryl fluorides from the corresponding anilines. The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoroaromatic compound. A continuous flow protocol has been developed to mitigate the safety risks associated with the accumulation of diazonium salts.[1][2]

Protocol:

A continuous flow setup is established with two main reaction stages: diazotization and fluorination.

  • Diazotization: A solution of 2-aminobenzotrifluoride in a suitable acidic medium (e.g., aqueous tetrafluoroboric acid) is pumped into the first reactor. Simultaneously, a solution of sodium nitrite is introduced. The diazotization is typically performed at a controlled temperature of around 10°C with a residence time of approximately 10 minutes.

  • Fluorination: The resulting diazonium tetrafluoroborate solution is then directly pumped into a second, heated reactor. Thermal decomposition is carried out at about 60°C with a very short residence time (e.g., 5.4 seconds) to afford this compound.

This method has been reported to achieve a yield of approximately 70%.[1][2]

Halogen Exchange (Halex) Reaction from 2-Chlorobenzotrifluoride

The Halex reaction involves the nucleophilic substitution of a halogen (typically chlorine or bromine) with fluoride. The reaction is driven by the use of an alkali metal fluoride, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Protocol:

  • In a suitable reaction vessel, 2-chlorobenzotrifluoride is dissolved in a high-boiling polar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO).

  • Spray-dried potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution.

  • The reaction mixture is heated to a high temperature, typically in the range of 170-180°C.

  • The progress of the reaction is monitored by gas chromatography (GC). Once the starting material is consumed to a desired level (e.g., less than 3%), the reaction is stopped.

  • The product, this compound, is then isolated by distillation.

Direct Fluorination of Benzotrifluoride

Direct fluorination of aromatic compounds using elemental fluorine is a powerful but challenging method. The high reactivity of fluorine often leads to a lack of selectivity and the formation of multiple isomers and over-fluorinated products. This method requires specialized equipment to handle the corrosive and toxic nature of elemental fluorine.

Protocol:

  • Benzotrifluoride is introduced into a microreactor or a specialized gas-liquid thin film reactor.[4]

  • A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen) is passed through the reactor. The concentration of fluorine is a critical parameter to control the reaction selectivity.[5]

  • The reaction is typically carried out at a controlled temperature.

  • The product mixture, containing this compound along with other isomers (3- and 4-fluorobenzotrifluoride) and potentially di-fluorinated products, is collected and requires separation, often by fractional distillation.

Due to the challenges in controlling selectivity, specific yield and purity data for the synthesis of this compound via direct fluorination are not well-documented in general literature and would be highly dependent on the specific reactor design and reaction conditions.

Synthetic Pathway Diagrams

Synthetic_Routes cluster_balz_schiemann Balz-Schiemann Reaction cluster_halex Halex Reaction cluster_direct_fluorination Direct Fluorination 2-Aminobenzotrifluoride 2-Aminobenzotrifluoride Diazonium Salt Diazonium Salt 2-Aminobenzotrifluoride->Diazonium Salt NaNO2, HBF4 2-Fluorobenzotrifluoride_BS This compound Diazonium Salt->2-Fluorobenzotrifluoride_BS Heat 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride 2-Fluorobenzotrifluoride_H This compound 2-Chlorobenzotrifluoride->2-Fluorobenzotrifluoride_H KF, Catalyst Benzotrifluoride Benzotrifluoride Isomer Mixture Isomeric Mixture Benzotrifluoride->Isomer Mixture F2 2-Fluorobenzotrifluoride_DF This compound Isomer Mixture->2-Fluorobenzotrifluoride_DF Purification

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow cluster_balz_schiemann_flow Balz-Schiemann (Continuous Flow) cluster_halex_batch Halex Reaction (Batch) Start_BS Start: 2-Aminobenzotrifluoride NaNO2 Diazotization Diazotization Reactor (10°C, 10 min) Start_BS->Diazotization Fluorination Fluorination Reactor (60°C, 5.4 s) Diazotization->Fluorination Product_BS Product: this compound Fluorination->Product_BS Start_H Start: 2-Chlorobenzotrifluoride KF, Catalyst, Solvent Reaction Heating (170-180°C) Start_H->Reaction Workup Distillation Reaction->Workup Product_H Product: this compound Workup->Product_H

Caption: Experimental workflows for key synthetic routes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Fluorobenzotrifluoride (CAS No. 392-85-8), a flammable and hazardous chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions:

This compound is a flammable liquid and is considered a hazardous material.[1] Vapors may form explosive mixtures with air.[2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Use only non-sparking tools and take precautionary measures against static discharge.[1] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and lab coats, should be worn at all times to prevent skin and eye contact.

Spill Management

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Small spills can be managed by absorbing the liquid with an inert material such as dry sand, earth, or vermiculite.[2] The absorbed material should then be placed into a sealed, properly labeled container for hazardous waste disposal.[2] For large spills, contact your institution's emergency response team.

Disposal Procedures

As a hazardous waste, this compound must be disposed of in accordance with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.

Step 1: Waste Identification and Classification

This compound is classified as a flammable liquid. Under RCRA, it would be characterized as a D001 hazardous waste due to its ignitability. It is the generator's responsibility to properly classify their waste.

Step 2: Determine Generator Status

Your laboratory or facility will be classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG) based on the amount of hazardous waste produced per calendar month. These classifications determine the specific regulations for on-site accumulation and disposal.

Step 3: Collection and Storage

Collect waste this compound in a designated, compatible, and tightly sealed container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

Dispose of the waste through a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities are equipped to handle and treat hazardous chemicals safely. The most common and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[3] This process is designed to break the strong carbon-fluorine bonds.[3]

Quantitative Data Summary

While specific permissible exposure limits for this compound are not established by major regulatory bodies, general guidelines for fluorinated compounds and flammable liquids apply.

ParameterValue/GuidelineRegulatory Body/Source
OSHA PEL (Fluorides, as F) 2.5 mg/m³ (8-hour TWA)OSHA[3][4]
NIOSH REL (Fluorides, as F) 2.5 mg/m³ (10-hour TWA)NIOSH[4]
ACGIH TLV (Fluorides, as F) 2.5 mg/m³ (8-hour TWA)ACGIH[4]
Flash Point 17.8 °C (64 °F)ChemicalBook[5]
RCRA Waste Code D001 (Ignitability)EPA
Recommended Disposal Method High-Temperature IncinerationEPA[3]
Incineration Temperature >1000 °C (general for fluorinated polymers)CSWAB[6]

Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value). The exposure limits provided are for inorganic fluorides and should be used as a conservative guideline in the absence of specific data for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Contingency start Generation of This compound Waste classify Classify as Hazardous Waste (Flammable Liquid - D001) start->classify spill Spill Occurs start->spill Handle with Care collect Collect in a Labeled, Compatible Container classify->collect store Store in Designated Hazardous Waste Area collect->store transport Arrange for Transport by a Licensed Hazardous Waste Hauler store->transport According to Generator Status (VSQG, SQG, LQG) disposal Dispose at a Licensed Treatment, Storage, and Disposal Facility (TSDF) transport->disposal incineration High-Temperature Incineration disposal->incineration absorb Absorb with Inert Material spill->absorb contain Place in a Sealed Container for Hazardous Waste absorb->contain contain->store

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with highly specialized reagents is fundamental to innovation. 2-Fluorobenzotrifluoride (CAS No. 392-85-8), a key intermediate in organic synthesis, is one such compound.[1][2] Its utility, however, is matched by a significant hazard profile that demands our full attention and respect. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, grounded in the causality behind each safety measure. Our goal is to build a self-validating system of safety that protects you, your colleagues, and your research.

Part 1: Hazard Analysis: The Foundation of Your Safety Protocol

Understanding the intrinsic properties of this compound is the critical first step in designing a robust safety plan. Its hazards are multi-faceted, involving high flammability and significant health risks upon exposure.[3][4] Simply wearing gloves is insufficient; we must understand why each piece of Personal Protective Equipment (PPE) is selected and how it contributes to a multi-layered defense system.

The primary hazards are:

  • High Flammability: This compound is a highly flammable liquid and vapor with a low flash point of approximately 18°C (64.4°F).[1] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3][5] This property dictates the necessity for stringent control of ignition sources and specialized electrical equipment.

  • Corrosivity and Irritation: this compound is classified as a skin and eye irritant.[3][4][5] Contact can cause immediate irritation, and prolonged exposure may lead to dermatitis.[3][5] Serious eye contact can result in chemical conjunctivitis.[4][5]

  • Respiratory and Systemic Toxicity: Inhalation of vapors may cause respiratory tract irritation, dizziness, and suffocation.[3][4][5] Ingestion presents a risk of gastrointestinal irritation and central nervous system (CNS) depression.[4][5]

These hazards are officially recognized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as summarized below.

Hazard CategoryGHS ClassificationKey Considerations
Physical Hazard Flammable Liquid, Category 2Flash Point: 18°C (64.4°F).[1] Vapors can form explosive mixtures with air.[3]
Health Hazard Skin Corrosion/Irritation, Category 2Causes skin irritation.[1][3]
Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation.[1][3] Target Organ: Respiratory System.[1]

Part 2: The Core Protocol: A Multi-Layered Defense

A self-validating safety system relies on overlapping layers of protection. Should one layer fail, others remain in place to mitigate the hazard. For this compound, this defense-in-depth strategy begins with engineering controls and culminates in the correct selection and use of PPE.

Layer 1: Engineering Controls (The First Line of Defense)

PPE is the last line of defense, not the first. Before you even select your gloves, you must ensure the primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All manipulations of this compound—from simple aliquoting to complex reactions—must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes and fires.

  • Ventilation and Electricals: The laboratory must have adequate ventilation. All equipment used with or near this chemical, including stirring plates and vacuum pumps, must be explosion-proof and properly grounded to prevent static discharge, a potential ignition source.[3][7][8]

  • Proximity to Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[3][8] Verify their functionality before commencing work.

Layer 2: Personal Protective Equipment (The Essential Barrier)

Your PPE is the critical barrier between you and the chemical. The selection must be deliberate and informed by the specific hazards of this compound.

PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 / EN166 compliant).[3][5]Standard safety glasses are inadequate as they do not protect against vapor or splashes from all angles. Goggles provide a seal around the eyes, which is essential given the chemical's classification as a serious eye irritant.[3]
Face shield (worn over goggles).Required when handling larger quantities (>100 mL) or when there is a significant risk of splashing. The face shield protects the entire face from direct contact.[6][9]
Skin & Body Protection Chemical-resistant gloves (Nitrile or Neoprene).[6][9]Prevents skin contact and irritation. Always check the manufacturer's compatibility chart and be aware of the glove's breakthrough time. Do not use latex gloves, which offer little chemical protection.[9]
Flame-resistant (FR) lab coat.Provides a critical barrier against skin contact and offers protection from flash fires, a primary hazard of this chemical.
Long pants and closed-toe shoes.These are mandatory laboratory attire. Shoes must be made of a non-porous material to prevent absorption in case of a spill.[6]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges.[5][6]Required only when engineering controls (i.e., the fume hood) are not available or are failing. Its use requires prior medical clearance and fit-testing. For emergencies or major spills, a self-contained breathing apparatus (SCBA) is necessary.[3][6]

Part 3: Operational and Emergency Procedures

Theoretical knowledge must be translated into flawless execution. The following procedural workflows are designed to minimize risk during routine handling and provide clear, immediate steps in an emergency.

Standard Handling and Dispensing Workflow

This protocol covers the routine task of transferring the chemical from a storage container to a reaction vessel within a fume hood.

Step-by-Step Protocol:

  • Preparation: Don all required PPE (goggles, FR lab coat, appropriate gloves) before entering the laboratory area where the chemical is stored.

  • Work Area Verification: Confirm the chemical fume hood is operational (check airflow monitor). Ensure all ignition sources are removed from the hood and surrounding area.[7] Ground and bond the receiving container.[3][5]

  • Chemical Transport: Transport the chemical container in a secondary, chemically-resistant carrier.

  • Dispensing: Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation. Keep the container opening away from your breathing zone.

  • Closure and Storage: Securely cap the primary container immediately after dispensing. Wipe the exterior with a damp cloth (this cloth is now hazardous waste) and return it to its designated flammables storage cabinet.[8][10]

  • Post-Handling: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[11] Wash hands thoroughly with soap and water.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PPE 1. Don Full PPE Verify 2. Verify Fume Hood & Remove Ignition Sources PPE->Verify Transport 3. Transport in Secondary Containment Verify->Transport Dispense 4. Ground, Bond & Dispense Chemical Transport->Dispense Store 5. Cap & Store Primary Container Dispense->Store Doff 6. Dispose of Gloves Properly Store->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling this compound.

Emergency Response Plan: Exposure or Spill

Immediate and correct action is critical in an emergency. Follow this decision tree.

Step-by-Step Protocol:

  • Skin Contact: Immediately go to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do NOT use mouth-to-mouth).[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk.[5] Seek immediate medical attention.

  • Small Spill (<100 mL): Alert personnel in the immediate area. Wearing full PPE, absorb the spill with an inert, non-combustible material like sand or dry earth.[3][5] Use non-sparking tools to collect the material and place it into a designated, labeled container for hazardous waste.[3][5]

  • Large Spill (>100 mL): Evacuate the laboratory immediately. Activate the fire alarm. Alert your institution's emergency response team and provide them with the chemical name and location of the spill.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Skin Skin Contact? Flush 15+ min, Remove Clothing Start->Skin Eye Eye Contact? Flush 15+ min at Eyewash Start->Eye Inhale Inhalation? Move to Fresh Air Start->Inhale SpillSize Spill > 100mL? Start->SpillSize Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical SmallSpill Small Spill: Absorb with Inert Material SpillSize->SmallSpill No LargeSpill Large Spill: Evacuate & Alert EH&S SpillSize->LargeSpill Yes

Caption: Emergency response decision tree for this compound.

Part 4: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated gloves, and absorbent materials, must be collected as hazardous waste. This waste stream must be segregated as "halogenated organic waste."[6] Never mix it with non-halogenated waste.

  • Container Management: Use a designated, properly labeled, and sealed waste container.[6] Do not overfill the container.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and national regulations for hazardous waste disposal.[7][11]

By integrating this comprehensive understanding of hazards with rigorous, multi-layered safety protocols, you can confidently and safely utilize this compound in your critical research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.